molecular formula C5H5NO5 B167056 Succinimidyl carbonate CAS No. 135680-78-3

Succinimidyl carbonate

Cat. No.: B167056
CAS No.: 135680-78-3
M. Wt: 159.1 g/mol
InChI Key: ZJIFDEVVTPEXDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Succinimidyl carbonate, also known as this compound, is a useful research compound. Its molecular formula is C5H5NO5 and its molecular weight is 159.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Succinimides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) hydrogen carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO5/c7-3-1-2-4(8)6(3)11-5(9)10/h1-2H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIFDEVVTPEXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50159491
Record name Succinimidyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135680-78-3
Record name Succinimidyl carbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135680783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinimidyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Succinimidyl Carbonate Chemistry

Core Principles and Mechanism

This compound chemistry is a powerful bioconjugation technique used to covalently link molecules by forming a highly stable carbamate (urethane) bond.[1] The process is typically a two-step reaction primarily used to couple a molecule bearing a hydroxyl group (-OH) with another molecule containing a primary or secondary amine (-NH₂).

The key reagent is often N,N'-Dithis compound (DSC), a homobifunctional crosslinker that serves as a safer alternative to phosgene.[2] The core mechanism proceeds as follows:

  • Activation of Hydroxyl Groups: A hydroxyl-containing molecule is reacted with DSC. One of the N-hydroxysuccinimide (NHS) groups on DSC is displaced, forming a highly reactive this compound ester intermediate on the target molecule.[2][3] NHS is an excellent leaving group, making the intermediate susceptible to nucleophilic attack.[2]

  • Nucleophilic Acyl Substitution: A primary amine from a second molecule attacks the carbonyl carbon of the activated this compound. This displaces the NHS leaving group and results in the formation of a stable carbamate linkage.[4] The reaction is most efficient at a pH range of 7.0-9.0, where the primary amines are deprotonated and more nucleophilic.[1][4]

The resulting carbamate bond is notably more stable against hydrolysis compared to ester bonds, which is a critical advantage for bioconjugates intended for in vivo applications.[4][5]

reaction_mechanism cluster_step2 Step 2: Coupling Molecule1_OH Molecule-OH Activated_Intermediate Activated Intermediate (this compound) Molecule1_OH->Activated_Intermediate + DSC - NHS DSC N,N'-Disuccinimidyl Carbonate (DSC) Molecule2_NH2 Molecule-NH₂ Final_Conjugate Final Conjugate (Carbamate Linkage) Activated_Intermediate->Final_Conjugate + Molecule-NH₂ - NHS NHS_byproduct NHS (byproduct) Final_Conjugate->NHS_byproduct releases

Caption: The two-step reaction mechanism of this compound chemistry.

Key Applications in Drug Development

The stability and versatility of this compound chemistry make it invaluable in therapeutic and diagnostic development.

  • PEGylation: Polyethylene glycol (PEG) chains are attached to proteins, peptides, or small molecules to improve their pharmacokinetic and pharmacodynamic properties.[1] PEGylation can enhance solubility, increase serum half-life, and reduce immunogenicity.[1][6] Reagents like m-PEG-succinimidyl carbonate are commonly used for this purpose.[6][7]

  • Antibody-Drug Conjugates (ADCs): This chemistry is used to attach potent cytotoxic drugs to antibodies. The this compound can be part of a linker that connects the drug to lysine residues on the antibody, enabling targeted drug delivery.[6][8]

  • PROTAC Synthesis: In the development of Proteolysis-Targeting Chimeras (PROTACs), this compound linkers are used to connect a target protein-binding ligand to an E3 ligase-recruiting ligand.[9]

  • Immobilization of Biomolecules: Proteins and other ligands can be covalently attached to solid supports, such as resins or nanoparticles, for applications in diagnostics and affinity chromatography.[2]

applications Core Succinimidyl Carbonate Chemistry PEGylation PEGylation Core->PEGylation enables ADCs Antibody-Drug Conjugates (ADCs) Core->ADCs enables PROTACs PROTAC Synthesis Core->PROTACs enables Immobilization Biomolecule Immobilization Core->Immobilization enables Benefits_PEG Improved Solubility Longer Half-Life Reduced Immunogenicity PEGylation->Benefits_PEG Benefits_ADCs Targeted Drug Delivery ADCs->Benefits_ADCs Benefits_PROTACs Targeted Protein Degradation PROTACs->Benefits_PROTACs Benefits_Immobilization Diagnostics Affinity Purification Immobilization->Benefits_Immobilization

Caption: Key applications of this compound chemistry in drug development.

Data Presentation: Reagent Properties and Comparison

The choice of crosslinking chemistry is critical for successful bioconjugation. Succinimidyl carbonates offer a favorable balance of reactivity and stability compared to other common N-hydroxysuccinimide (NHS) esters.

Table 1: Physicochemical Properties of a Representative Reagent (m-PEG5-succinimidyl carbonate)

Property Value Source
Chemical Formula C₁₆H₂₇NO₁₀ [6]
Molecular Weight 393.39 g/mol [6]
Purity ≥95% [6]
Appearance White to off-white solid [6]
Solubility Soluble in DMSO, DMF [6][10]

| Storage Conditions | -20°C, dry, inert environment |[6] |

Table 2: Comparison of Amine-Reactive Chemistries

Reagent Type Target Group Bond Formed Reactivity Optimal pH Key Features
This compound (SC) Primary Amines Carbamate Very High 7.5 - 8.5 Forms highly stable linkage; good reactivity.[1]
Succinimidyl Ester (NHS) Primary Amines Amide High to Very High 7.0 - 9.0 Widely used, forms very stable amide bond.[8][11]

| Isothiocyanate | Primary Amines | Thiourea | Very High | 7.0 - 9.0 | Forms a highly stable linkage.[1] |

Table 3: Comparative Hydrolysis Half-life of PEG-NHS Esters (pH 8.0, 25°C)

PEG NHS Ester Type Hydrolysis Half-life (minutes)
PEG-Succinimidyl Carboxymethylated (SCM) 0.75
PEG-Succinimidyl Succinate (SS) 9.8
PEG-Succinimidyl Propionate (SPA) 16.5
PEG-Succinimidyl Carbonate (SC) 20.4
PEG-Succinimidyl Valerate (SVA) 33.6

(Data sourced from[12])

This data highlights that this compound (SC) esters exhibit greater stability against hydrolysis in aqueous solutions compared to many other common NHS esters, providing a longer window for the desired reaction with amines to occur.[12]

Experimental Protocols

This section provides a detailed methodology for a common application: the PEGylation of a protein using an m-PEG-succinimidyl carbonate reagent.

Objective: To covalently attach m-PEG chains to primary amines (lysine residues, N-terminus) on a target protein.
Materials:
  • Protein: Lyophilized or in a buffer free of primary amines (e.g., Tris).

  • m-PEG-Succinimidyl Carbonate (m-PEG-SC): Stored at -20°C under dessication.

  • Reaction Buffer: 0.1 M sodium phosphate or sodium bicarbonate buffer, pH 7.5-8.5.

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0.

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[7]

  • Purification System: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system.

  • Analytical Instruments: SDS-PAGE system, HPLC, Mass Spectrometer.[11]

Detailed Methodology:
  • Protein Preparation:

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer. This can be achieved by dialysis or using a desalting column.[7]

    • Adjust the protein concentration to a working range, typically 1-10 mg/mL.

  • m-PEG-SC Reagent Preparation:

    • Allow the m-PEG-SC vial to equilibrate to room temperature before opening to prevent moisture condensation.[7]

    • Immediately before use, dissolve the m-PEG-SC in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL).[4] Using anhydrous solvents is critical to prevent premature hydrolysis of the reagent.[7]

  • PEGylation Reaction:

    • Add the calculated amount of the m-PEG-SC stock solution to the protein solution while gently stirring. The amount to add is based on the desired molar excess of PEG reagent to protein (a common starting point is a 10- to 50-fold molar excess).[7]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[7] The optimal time and temperature should be determined empirically for each specific protein.

  • Quenching the Reaction:

    • To stop the conjugation, add the Quenching Buffer to a final concentration of 20-50 mM.[7]

    • Incubate for 15-30 minutes. The primary amines in the quenching buffer will react with and consume any excess m-PEG-SC reagent.

  • Purification of the Conjugate:

    • Separate the PEGylated protein from unreacted PEG reagent, hydrolyzed reagent, and NHS byproduct.

    • Size-Exclusion Chromatography (SEC) is commonly used, eluting with a suitable storage buffer (e.g., PBS).[4]

  • Characterization of the Conjugate:

    • SDS-PAGE: Analyze the purified conjugate to visualize the increase in molecular weight compared to the unmodified protein, confirming successful PEGylation.[6][7]

    • HPLC: Use SEC-HPLC or RP-HPLC to assess the purity and heterogeneity of the conjugate, separating mono-, poly-, and un-PEGylated species.[11]

    • Mass Spectrometry (MALDI-TOF): Determine the precise molecular weight to confirm the number of PEG chains attached per protein molecule (degree of labeling).[11]

experimental_workflow start Start step1 Protein Preparation (Buffer Exchange to Amine-Free) start->step1 step3 Conjugation Reaction (Add PEG-SC to Protein, pH 7.5-8.5) step1->step3 step2 PEG-SC Reagent Prep (Dissolve in Anhydrous DMSO) step2->step3 step4 Quench Reaction (Add Tris or Glycine) step3->step4 step5 Purification (Size-Exclusion Chromatography) step4->step5 step6 Characterization (SDS-PAGE, HPLC, Mass Spec) step5->step6 end End Product: Purified Conjugate step6->end

Caption: Experimental workflow for protein PEGylation via this compound chemistry.

References

An In-depth Technical Guide to the Succinimidyl Carbonate Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of succinimidyl carbonates, a class of amine-reactive chemical tools essential for bioconjugation. The guide details the underlying chemistry, reaction kinetics, experimental protocols, and applications in scientific research and drug development.

Core Mechanism of Action: Carbamate Linkage Formation

The primary mechanism of action of succinimidyl carbonates involves a nucleophilic acyl substitution reaction with primary amines.[1] The succinimidyl carbonate group is a highly reactive ester that readily couples with unprotonated primary amino groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group on proteins and peptides.[2]

The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the this compound. This leads to the displacement of the N-hydroxysuccinimide (NHS) leaving group and the formation of a stable, covalent carbamate (also known as a urethane) linkage.[2] This carbamate bond is significantly more stable towards hydrolysis compared to an ester bond, ensuring the long-term stability of the resulting conjugate.[1]

Mechanism Molecule Succinimidyl Carbonate (R-O-CO-NHS) Intermediate Tetrahedral Intermediate Molecule->Intermediate Nucleophilic Attack Amine Primary Amine (Protein-NH2) Amine->Intermediate Product Carbamate Conjugate (R-O-CO-NH-Protein) Intermediate->Product Collapse of Intermediate NHS N-Hydroxysuccinimide (NHS) Intermediate->NHS Release of Leaving Group

Quantitative Data and Reaction Kinetics

The efficiency of the conjugation reaction is influenced by several factors, including pH, temperature, and the molar ratio of reactants. A crucial competing reaction is the hydrolysis of the this compound ester in an aqueous environment, which deactivates the reagent.

Hydrolytic Stability of this compound

The rate of hydrolysis of the this compound group is highly dependent on pH. The stability of the reagent decreases as the pH increases.

pHTemperature (°C)Estimated Half-life of this compound
7.025Several hours
8.025~1 hour
8.52530-60 minutes
9.025Minutes

Note: The half-life of succinimidyl carbonates is also influenced by the specific molecule to which it is attached. The values presented are general estimates for a generic PEG-succinimidyl carbonate. [3][4]

Effect of Molar Ratio on Degree of Labeling

The degree of labeling (DOL), which is the average number of reagent molecules conjugated to a single protein molecule, is directly influenced by the molar excess of the this compound reagent.

Molar Ratio (Reagent:Protein)Expected Degree of Labeling (DOL)Notes
5:1 to 10:1Low to ModerateA good starting point for many applications.
10:1 to 20:1Moderate to HighOften used to achieve a higher degree of modification. [2]
20:1 to 50:1HighMay be necessary for dilute protein solutions or less reactive proteins.

Note: The optimal molar ratio should be determined empirically for each specific protein and desired DOL. [1]

Experimental Protocols

The following protocols provide a general framework for the conjugation of a this compound-activated molecule (e.g., mPEG-SC) to a protein.

Materials
  • Protein of interest in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0).

  • This compound reagent (e.g., mPEG-succinimidyl carbonate).

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine). [2]* Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassettes). [2]

Protocol for Protein Labeling
  • Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Prep Protein in Amine-Free Buffer Conjugation Mix Protein and SC-Reagent Protein_Prep->Conjugation Reagent_Prep Dissolve SC-Reagent in Anhydrous Solvent Reagent_Prep->Conjugation Incubation Incubate at RT or 4°C Conjugation->Incubation Quenching Add Quenching Buffer Incubation->Quenching Purification Purify Conjugate (SEC/Dialysis) Quenching->Purification Characterization Characterize DoL (UV-Vis/MS) Purification->Characterization

Caption: A typical experimental workflow for protein conjugation.

Application Case Study: Studying Intracellular Protein Trafficking

Signaling_Pathway cluster_synthesis Conjugate Synthesis cluster_cellular Cellular Application cluster_analysis Analysis Peptide TS-Peptide NSC_Peptide NSC-Activated Peptide Peptide->NSC_Peptide Activation DSC Dithis compound (DSC) DSC->NSC_Peptide Conjugate TS-Peptide-STxB Conjugate NSC_Peptide->Conjugate Conjugation STxB Shiga Toxin B-Subunit (STxB) STxB->Conjugate Cell_Culture Incubate Conjugate with Cells Conjugate->Cell_Culture Internalization Endocytosis Cell_Culture->Internalization Trafficking Intracellular Trafficking Internalization->Trafficking Golgi Golgi Apparatus Trafficking->Golgi Immunofluorescence Immunofluorescence Microscopy Golgi->Immunofluorescence Visualization Visualize Conjugate Localization Immunofluorescence->Visualization

Caption: Workflow for studying intracellular protein trafficking.

Conclusion

This compound chemistry provides a robust and versatile method for the covalent modification of proteins and other biomolecules. The formation of stable carbamate linkages is highly efficient under controlled pH conditions. A thorough understanding of the reaction mechanism, kinetics, and potential side reactions is critical for designing and executing successful bioconjugation experiments. This guide provides the foundational knowledge for researchers to effectively utilize this compound reagents in their drug development and research applications.

References

Succinimidyl Carbonate Activation of Hydroxyl Groups: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The activation of hydroxyl groups is a critical step in the synthesis of a wide array of functionalized molecules, particularly in the realm of bioconjugation and drug delivery. Among the various methods available, activation using N,N'-Disuccinimidyl Carbonate (DSC) has emerged as a versatile and efficient strategy. This technical guide provides a comprehensive overview of the this compound activation of hydroxyl groups, detailing the underlying chemical principles, experimental protocols, and applications. Quantitative data on reaction parameters are summarized, and key experimental workflows are visualized to offer a practical resource for researchers in the field.

Introduction

Hydroxyl groups are abundant in biomolecules such as proteins (on serine, threonine, and tyrosine residues), polysaccharides, and various small molecule drugs. However, their inherent low reactivity often necessitates an "activation" step to facilitate subsequent conjugation or modification. N,N'-Dithis compound (DSC) is a commercially available, stable, and less hazardous alternative to phosgene-based reagents for this purpose.[1][2] The activation of a hydroxyl group with DSC forms a highly reactive this compound intermediate. This intermediate readily reacts with primary amines under mild conditions to form stable carbamate linkages, a cornerstone of many bioconjugation strategies, including PEGylation and the surface functionalization of materials.[3][4]

The Chemistry of Activation and Conjugation

The process can be conceptually divided into two main stages: the activation of the hydroxyl group and the subsequent nucleophilic substitution by an amine.

Stage 1: Activation of the Hydroxyl Group

In the presence of a base, typically a tertiary amine like triethylamine (TEA) or pyridine, the hydroxyl group (-OH) performs a nucleophilic attack on one of the carbonyl carbons of DSC.[2] This results in the displacement of one N-hydroxysuccinimide (NHS) leaving group and the formation of a this compound ester of the alcohol. This intermediate is significantly more reactive than the original alcohol.

Stage 2: Reaction with Primary Amines

The activated this compound is then susceptible to nucleophilic attack by a primary amine (-NH2). The amine displaces the second NHS moiety, leading to the formation of a stable carbamate (urethane) bond.[3] This reaction is highly efficient and proceeds under mild pH conditions, making it suitable for sensitive biomolecules.

Quantitative Data

Solubility of N,N'-Dithis compound (DSC)

The choice of solvent is critical for efficient activation. The solubility of DSC in common organic solvents is presented below.[4]

SolventSolubility (mg/mL)
Dichloromethane2
Acetone14
Acetonitrile34
Tetrahydrofuran3
Ethyl Acetate4
Isopropyl Alcohol2
Dimethylformamide (DMF)88
Dimethyl Sulfoxide (DMSO)>250
Reaction Conditions for Carbamate Formation

The overall yield of carbamate formation is dependent on several factors, including the nature of the alcohol, the amine, and the reaction conditions.

Alcohol TypeAmine TypeTypical Yield (%)Reference
PrimaryPrimary65-89[5]
Sterically Hindered SecondaryPrimary65-89[5]
Hindered TertiaryPrimaryUnsuccessful[5]
Optimal pH for Amine Coupling

The reaction of the activated this compound with primary amines is pH-dependent. The optimal pH range balances the need for a deprotonated, nucleophilic amine with the minimization of hydrolysis of the active ester.

ParameterRecommended RangeConsequence of DeviationReference
Optimal pH Range 7.2 - 8.5< 7.0: Amine is protonated and non-reactive, leading to low or no conjugation. > 8.5: Rapid hydrolysis of the this compound reduces conjugation efficiency.[6][7]
Recommended Buffers Phosphate-buffered saline (PBS), Borate buffer, Carbonate/Bicarbonate bufferBuffers to Avoid: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule.[6][7]

Experimental Protocols

General Protocol for Activation of a Hydroxyl-Containing Molecule with DSC

This protocol describes the activation of an alcohol to a this compound.

Materials:

  • Hydroxyl-containing starting material

  • N,N'-Dithis compound (DSC)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)[5]

  • Tertiary amine base (e.g., triethylamine, pyridine)[5]

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the hydroxyl-containing starting material (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

  • Add the tertiary amine base (3.0 equivalents) to the solution.[5]

  • Add DSC (1.5 equivalents) to the stirred solution at room temperature (23°C).[5]

  • Stir the reaction mixture at room temperature for 4 hours or until the starting alcohol is consumed, as monitored by Thin Layer Chromatography (TLC).[5]

  • Upon completion, the reaction mixture containing the activated this compound can be used directly in the next step or purified. Workup can be performed by washing with an aqueous sodium bicarbonate solution.[5]

Protocol for Conjugation of an Amine-Containing Molecule to a DSC-Activated Substrate

This protocol details the formation of a carbamate linkage.

Materials:

  • Solution of the DSC-activated molecule from Protocol 4.1

  • Amine-containing molecule

  • Anhydrous solvent (e.g., methylene chloride)[5]

  • Tertiary amine base (e.g., triethylamine)

Procedure:

  • To the solution containing the activated this compound, add the amine-containing molecule (1.2 equivalents).[5]

  • Add the tertiary amine base (2.0 equivalents).[5]

  • Stir the reaction mixture at room temperature. The reaction time will vary depending on the reactivity of the amine and can be monitored by TLC or HPLC.

  • Upon completion, the product can be purified by standard methods such as flash chromatography.[5]

Protocol for PEGylation of a Protein with a DSC-Activated PEG

This protocol provides a general workflow for the modification of proteins.

Materials:

  • Protein to be PEGylated

  • DSC-activated PEG

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5-8.0)[8]

  • Anhydrous DMSO or DMF (for dissolving the PEG reagent)[8]

  • Quenching buffer (e.g., 1 M Tris or glycine, pH 8.0)[9]

  • Purification system (e.g., size-exclusion chromatography)[9]

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free reaction buffer to a concentration of 1-10 mg/mL.[8] If the protein is in a buffer containing amines, perform a buffer exchange using dialysis or a desalting column.

  • Reagent Preparation: Immediately before use, dissolve the DSC-activated PEG in anhydrous DMSO or DMF.[8]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved DSC-activated PEG to the protein solution.[9] Gently mix and incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[8]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted PEG reagent.[9]

  • Purification: Remove excess unreacted PEG and byproducts using size-exclusion chromatography or dialysis.[9]

  • Characterization: Analyze the PEGylated protein using SDS-PAGE (to observe the shift in molecular weight) and other analytical techniques to determine the degree of PEGylation.[8]

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_activation Stage 1: Hydroxyl Activation cluster_conjugation Stage 2: Amine Conjugation A Hydroxyl-containing Molecule (R-OH) D Activated Intermediate (R-O-CO-O-NHS) A->D Nucleophilic Attack B N,N'-Disuccinimidyl Carbonate (DSC) B->D C Base (e.g., TEA) C->A Deprotonation F Stable Carbamate Linkage (R-O-CO-NH-R') D->F Nucleophilic Attack G N-hydroxysuccinimide (NHS) Byproduct D->G Leaving Group E Primary Amine (R'-NH2) E->F G start Start prep_protein Protein Preparation (Amine-free buffer, pH 7.5-8.0) start->prep_protein conjugation Conjugation Reaction (Room temp, 30-60 min) prep_protein->conjugation prep_reagent DSC-Activated Reagent Preparation (in anhydrous DMSO/DMF) prep_reagent->conjugation quenching Quenching (Add Tris or Glycine) conjugation->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification characterization Characterization (SDS-PAGE, etc.) purification->characterization end End characterization->end

References

stability of carbamate bond from succinimidyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability of Carbamate Bonds Formed from Succinimidyl Carbonates

For Researchers, Scientists, and Drug Development Professionals

The covalent linkage of molecules to proteins and other biomolecules is a cornerstone of modern drug development, diagnostics, and life sciences research. Among the various methods for bioconjugation, the reaction of succinimidyl carbonates with primary amines to form carbamate linkages is highly prevalent. The stability of this resulting carbamate bond is a critical parameter that dictates the efficacy, safety, and pharmacokinetic profile of bioconjugates, particularly in the context of Antibody-Drug Conjugates (ADCs).[1][2] This guide provides a detailed examination of the formation and stability of carbamate bonds derived from succinimidyl carbonates, presenting quantitative data, experimental protocols, and visual diagrams to aid researchers in this field.

Core Mechanism: Formation of the Carbamate Bond

The fundamental reaction involves a nucleophilic acyl substitution where a primary amine on a biomolecule, such as the ε-amino group of a lysine residue, attacks the carbonyl carbon of the succinimidyl carbonate.[3] This reaction proceeds efficiently under mild conditions and results in the formation of a stable carbamate (urethane) linkage and the displacement of N-hydroxysuccinimide (NHS) as a leaving group.[3][4] This carbamate bond is noted for being significantly more stable to hydrolysis than an ester bond.[3] The this compound itself is a highly reactive ester, making it an efficient tool for amine coupling.[3][]

G cluster_reaction Reaction Mechanism reagents This compound + Primary Amine SC R-O-CO-O-NHS (this compound) product Carbamate Linkage + NHS Carbamate R-O-CO-NH-R' (Stable Carbamate Bond) SC->Carbamate Nucleophilic Attack by Amine Amine R'-NH₂ (Primary Amine) Amine->Carbamate NHS N-Hydroxysuccinimide (Leaving Group) Carbamate->NHS Displacement

Caption: Formation of a stable carbamate bond from a this compound.

Factors Influencing Carbamate Bond Stability

While generally stable, the carbamate linkage is not inert. Its stability is influenced by several factors, making it suitable for designing both stable and conditionally labile linkers in drug delivery systems.[6][7] The primary mechanisms governing its cleavage are pH-dependent hydrolysis and enzymatic action.[2][8]

  • pH-Dependent Hydrolysis: Carbamate bonds exhibit varied stability across different pH ranges. While many are stable at physiological pH (7.4), some can be engineered to hydrolyze at the lower pH found in endosomes (pH 5-6) and lysosomes (pH 4.5-5).[2][8] Preliminary studies on certain carbamate-based closomers have shown them to be hydrolytically stable in a wide pH range of 2-12.[9] However, N-monosubstituted carbamates of phenols are known to be labile to chemical hydrolysis, whereas N,N-disubstituted carbamates are more chemically stable.[7][10] The hydrolysis of aldicarb, a carbamate pesticide, demonstrates this pH dependence, with a base-catalyzed decomposition observed above pH 7.0 and an acid-catalyzed reaction below pH 5.0.[11]

  • Enzymatic Cleavage: In targeted drug delivery, particularly for ADCs, carbamate linkers are often designed to be substrates for enzymes that are overexpressed in target tissues, such as tumors.[2][8] A prominent example is the valine-citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) linker, which is cleaved by the lysosomal protease Cathepsin B.[2][8] This enzymatic cleavage initiates a self-immolative cascade that results in the release of the unmodified drug payload.[8] Conversely, N,N-disubstituted carbamates have been found to be stable in plasma solutions, while monosubstituted versions can be highly unstable and are readily hydrolyzed by plasma enzymes.[10][11]

  • Structural and Electronic Effects: The stability of the carbamate bond is also intrinsically linked to its structure. The rotational barrier of the C-N bond in a carbamate is generally lower than that of an amide, which can be influenced by the electronic properties of the substituents.[12][13] For instance, N-phenylcarbamates have a lower rotational barrier than N-alkylcarbamates, and N-(2-pyrimidyl)carbamates have an even lower barrier, indicating increased single-bond character for the C-N bond.[13] This suggests that electron-withdrawing groups on the nitrogen can decrease the stability of the bond.

G cluster_pathways Cleavage Pathways ADC Antibody-Drug Conjugate (Carbamate Linker) Stable Systemic Circulation (Stable at pH 7.4) ADC->Stable High Stability Cleavage Target Cell (e.g., Tumor) Stable->Cleavage Internalization Enzymatic Enzymatic Cleavage (e.g., Cathepsin B in Lysosome) Cleavage->Enzymatic Trigger Hydrolytic pH-Dependent Hydrolysis (e.g., Low pH in Endosome) Cleavage->Hydrolytic Trigger Release Active Drug Release Enzymatic->Release Hydrolytic->Release

Caption: Key pathways influencing the stability and cleavage of carbamate linkers.

Quantitative Stability Data

The hydrolytic stability of carbamate linkers is typically assessed by measuring their half-life (t½) or the percentage of drug release over time in various biological media.[8] The following tables summarize representative quantitative data on the stability of different carbamate-based linkers.

Table 1: Stability of Various Carbamate Linkers in Biological Media

Linker Type Model System/Drug Medium Condition Half-life (t½) / % Release
Val-Cit-PABC Uncialamycin Human Serum 24 h Stable[2][8]
Val-Cit-PABC Uncialamycin Mouse Serum 24 h 100% release[2][8]
m-amide-PABC (MA-PABC) Uncialamycin Mouse Serum 24 h Dramatically improved stability vs. Val-Cit-PABC[8]
N-(2-aminoethyl)-m-amide-PABC Uncialamycin Mouse Serum 24 h 3% hydrolysis[8]
Carbonate SN-38 Serum - ~36 h[8]

| Silyl ether-based | MMAE | Human Plasma | - | > 7 days[8] |

Table 2: pH-Dependent Stability of Linkers

Linker Type Model System/Drug Medium Condition Half-life (t½) / % Release
Acylhydrazone Doxorubicin ADC Buffer pH 7.0 > 2.0 h[8]
Acylhydrazone Doxorubicin ADC Buffer pH ~5.0 2.4 min[8]
Benzylic N-acyl carbamate - Buffer pH 5.5 (24 h) > 80% release[8]
Monosubstituted CAE* Dopaminergic Drug Buffer pH 7.4 (37°C) 4 to 40 min[10]

| N,N-Disubstituted CAE* | Dopaminergic Drug | Buffer | pH 7.4 (37°C) | Stable[10] |

*CAE: Carbamic Acid Esters

Experimental Protocols for Stability Assessment

Accurate evaluation of linker stability is essential for the development of safe and effective bioconjugates. Below are generalized methodologies for key stability assays.[2]

Protocol 1: Plasma Stability Assay

Objective: To determine the stability of a linker-drug conjugate in plasma to predict its behavior in systemic circulation.[8]

Materials:

  • Linker-drug conjugate (e.g., ADC)

  • Human and/or mouse plasma

  • Stock solution solvent (e.g., DMSO)

  • Quenching solution (e.g., cold acetonitrile)

  • High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Prepare a stock solution of the linker-drug conjugate.[8]

  • Incubate the conjugate at a final concentration (e.g., 10 µM) in plasma at 37°C.[2][8]

  • At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the mixture.[2]

  • Immediately quench the reaction by adding cold acetonitrile to precipitate plasma proteins.[8]

  • Centrifuge the samples at high speed to pellet the precipitated proteins.

  • Analyze the supernatant by HPLC or LC-MS to quantify the amount of intact conjugate and released drug.[8]

  • Calculate the percentage of intact conjugate remaining at each time point relative to the zero-hour time point.[8]

Protocol 2: Stability Assay at Different pH Values

Objective: To assess the stability of a linker-drug conjugate at various pH values, mimicking physiological (pH 7.4) and endosomal/lysosomal (pH 4.5-5.5) conditions.[8]

Materials:

  • Linker-drug conjugate

  • Buffer solutions at a range of pH values (e.g., pH 5.5, pH 7.4)

  • HPLC or LC-MS system

Procedure:

  • Prepare a stock solution of the linker-drug conjugate.[8]

  • Incubate the conjugate at a final concentration (e.g., 10 µM) in the different pH buffers at 37°C.[8]

  • At specified time intervals, take aliquots and directly analyze them by HPLC or LC-MS.[8]

  • Measure the concentration of the intact conjugate and any released drug.[8]

  • Determine the rate of hydrolysis and the half-life of the conjugate at each pH value.[8]

G start Start prep Prepare Stock Solution of Conjugate start->prep incubate Incubate Conjugate in Plasma or pH Buffer at 37°C prep->incubate aliquots Collect Aliquots at Various Time Points incubate->aliquots quench Quench Reaction (e.g., Cold Acetonitrile for Plasma) aliquots->quench analyze Analyze by HPLC or LC-MS quench->analyze quantify Quantify Intact Conjugate and Released Drug analyze->quantify end End: Determine Half-life and % Release quantify->end

Caption: General experimental workflow for assessing hydrolytic stability.

Conclusion

The carbamate bond formed from the reaction of succinimidyl carbonates with amines is a versatile and widely used linkage in bioconjugation. Its stability is a tunable property, governed by factors such as pH, enzymatic susceptibility, and the specific chemical structure of the carbamate and its neighboring groups. While generally more robust than ester bonds, carbamates can be engineered for controlled cleavage under specific physiological conditions, a feature that is heavily exploited in the design of advanced drug delivery systems like ADCs. A thorough understanding and empirical evaluation of carbamate bond stability, using systematic protocols as outlined, are critical for the successful development of potent, safe, and effective bioconjugate therapeutics.

References

Introduction to m-PEG5-succinimidyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Application of m-PEG5-succinimidyl carbonate

This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of m-PEG5-succinimidyl carbonate. The document details its physicochemical properties, solubility profile, and core applications in bioconjugation, supported by detailed experimental protocols and visual diagrams to illustrate key processes.

m-PEG5-succinimidyl carbonate is a monodisperse polyethylene glycol (PEG) linker that is widely utilized in bioconjugation and drug development.[1] Its structure consists of a methoxy-terminated PEG chain with five ethylene glycol units, which is functionalized with a succinimidyl carbonate reactive group.[1] This heterobifunctional nature allows for the covalent attachment of the PEG spacer to primary amines on biomolecules like proteins, peptides, and antibodies, resulting in the formation of a stable carbamate linkage.[1][2]

The process of attaching PEG chains, known as PEGylation, is a broadly used bioconjugation technique.[3] The incorporation of the hydrophilic PEG5 spacer can significantly enhance the solubility and stability of the modified molecule, prolong its in vivo half-life, reduce aggregation, and potentially lower its immunogenicity.[2][3][4] These characteristics make m-PEG5-succinimidyl carbonate an invaluable tool in the development of therapeutics, including antibody-drug conjugates (ADCs).[2][3][]

Physicochemical and Reactive Properties

The fundamental properties of m-PEG5-succinimidyl carbonate are crucial for its handling, storage, and application in experimental design. It is essential to handle the reagent in a dry, inert environment to prevent the hydrolysis of the highly reactive this compound group.[1]

PropertyValueSource
Chemical Name (2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl carbonate[2][6]
CAS Number 1058691-00-1[2][4]
Molecular Formula C16H27NO10[1][2][4]
Molecular Weight 393.39 g/mol [1][2][4]
Appearance White to off-white solid or wax-like substance[1][2][4]
Purity Typically ≥95% - 98%[2][4]
Reactive Group N-Hydroxysuccinimidyl (NHS) Carbonate[1]
Target Functional Group Primary amines (-NH2)[1]
Resulting Linkage Stable carbamate bond[1]
Storage Conditions -20°C in a dry, inert atmosphere, protected from moisture and light[1][2][]

Solubility Profile

The solubility of m-PEG5-succinimidyl carbonate is a critical factor for its effective use in bioconjugation.[7] The hydrophilic PEG chain enhances its solubility in aqueous solutions, while the overall structure allows for solubility in several common organic solvents used for preparing stock solutions.[7]

SolventSolubilityNotesSource
Dimethyl Sulfoxide (DMSO) Soluble (e.g., 10 mM)Commonly used for preparing concentrated stock solutions.[2][4][7]
Dimethylformamide (DMF) Highly SolubleAnother common solvent for dissolving NHS esters. Anhydrous DMF is recommended to prevent hydrolysis.[2][7]
Water / Aqueous Buffers SolubleThe PEG5 linker enhances aqueous solubility. However, the this compound group is susceptible to hydrolysis, with a half-life that can be less than five minutes.[2][7]
Dichloromethane (DCM) / Chloroform SolubleUseful for certain synthetic steps.[1][2][7]
Alcohols Less Soluble[2]
Toluene Less Soluble[2]
Ether Not SolubleCan be used for precipitation.[2][8]

Note: The this compound group is highly susceptible to hydrolysis, especially in aqueous solutions.[2] The rate of hydrolysis increases with higher pH.[9] Therefore, stock solutions should be prepared fresh in anhydrous, amine-free solvents like DMSO or DMF and used promptly.[2]

Reaction Mechanism and Kinetics

The core reaction involves the nucleophilic attack of a primary amine (e.g., the ε-amino group of a lysine residue) on the this compound.[2] This leads to the formation of a highly stable carbamate bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[2][3]

Reaction_Mechanism reagents m-PEG5-O-(C=O)-O-NHS + R-NH₂ intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products m-PEG5-O-(C=O)-NH-R + NHS intermediate->products Elimination of NHS

Caption: Reaction mechanism of m-PEG5-succinimidyl carbonate with a primary amine.

The efficiency of this reaction is influenced by several factors, which must be optimized for each specific application.[3]

ParameterTypical RangeEffect on ReactionSource
pH 7.2 - 8.5A compromise between amine nucleophilicity (higher at higher pH) and reagent hydrolysis (faster at higher pH).[7][10]
Molar Excess of PEG 5 to 50-foldA higher ratio increases the degree of PEGylation but can also lead to multi-PEGylated products.[2][3][9]
Reaction Time 30-60 min at RT; 2 hours at 4°CLonger times may increase PEGylation but also risk hydrolysis and side reactions.[2][9]
Protein Concentration 1 - 10 mg/mLMore dilute protein solutions may require a higher molar excess of the PEG reagent.[2]

Experimental Protocols

General Protocol for Protein PEGylation

This protocol provides a general guideline for the covalent modification of a protein with m-PEG5-succinimidyl carbonate.[2][3]

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p_prep 1. Protein Preparation (Amine-free buffer, pH 7.2-8.0) r_prep 2. Reagent Preparation (Equilibrate to RT, dissolve in anhydrous DMSO/DMF) calc 3. Calculate Molar Excess (5- to 20-fold excess is a starting point) r_prep->calc react 4. Conjugation Reaction (Add reagent to protein, incubate) calc->react quench 5. Quench Reaction (Optional) (Add Tris or glycine) react->quench purify 6. Purify Conjugate (e.g., Size-Exclusion Chromatography) quench->purify char 7. Characterize Conjugate (e.g., SDS-PAGE, Chromatography) purify->char

Caption: General workflow for a typical protein PEGylation experiment.

Materials:

  • Protein of interest

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)[2]

  • m-PEG5-succinimidyl carbonate[9]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[2]

  • Quenching buffer (optional, e.g., 1 M Tris or glycine, pH 8.0)[3][9]

  • Purification system (e.g., size-exclusion chromatography/desalting column)[11]

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[2] If the buffer contains primary amines (like Tris), it must be exchanged via dialysis or a desalting column.[2]

  • Reagent Preparation: Allow the vial of m-PEG5-succinimidyl carbonate to equilibrate to room temperature before opening to prevent moisture condensation.[2][3] Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF. This solution should be used immediately.[2]

  • Conjugation Reaction: Add the calculated molar excess of the m-PEG5-succinimidyl carbonate stock solution to the protein solution while gently stirring.[2] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[2][9]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2]

  • Quenching (Optional): To stop the reaction, a quenching buffer can be added to a final concentration of 20-50 mM to react with any excess reagent.[3]

  • Purification: Remove unreacted m-PEG5-succinimidyl carbonate and byproducts from the PEGylated protein using a desalting column (size-exclusion chromatography) or dialysis.[11]

  • Characterization: Analyze the purified conjugate to confirm successful PEGylation and determine the degree of modification using methods like SDS-PAGE (to observe a molecular weight shift) and chromatography.[3][4]

Protocol for Determining Aqueous Solubility

This protocol outlines a standardized shake-flask method to determine the thermodynamic solubility of m-PEG5-succinimidyl carbonate in an aqueous buffer.[7] Due to the rapid hydrolysis of the this compound group in aqueous media, this procedure must be adapted to measure the concentration of the intact molecule quickly or be used to determine the solubility of the resulting PEG diol after hydrolysis. For practical bioconjugation purposes, the solubility in anhydrous organic solvents is often more relevant.

Solubility_Workflow prep 1. Prepare Saturated Solution (Add excess solute to buffer) equil 2. Equilibrate (Agitate at constant temperature, e.g., 24h) prep->equil sep 3. Separate Solid (Centrifuge to pellet undissolved solid) equil->sep quant 4. Quantify Supernatant (Analyze clear supernatant for solute concentration) sep->quant calc 5. Calculate Solubility quant->calc

Caption: Workflow for experimental determination of aqueous solubility.

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of m-PEG5-succinimidyl carbonate to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.[7]

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[7]

  • Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the undissolved solid.[7]

  • Quantification: Carefully remove a sample of the clear supernatant. The concentration of the dissolved compound is then determined using a suitable analytical method. Given that PEG does not have a strong UV chromophore, a colorimetric assay such as the barium-iodide method could potentially be adapted for quantification.[12] A validated HPLC method would be a more precise alternative.

  • Solubility Calculation: The determined concentration of the solute in the supernatant represents the thermodynamic solubility at the specified temperature and pH.[12]

References

Succinimidyl Carbonate: A Safer and Versatile Phosgene Analogue in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N,N'-Disuccinimidyl carbonate (DSC), a stable, crystalline solid, has emerged as a critical reagent in organic chemistry and bioconjugation, serving as a safer and more convenient alternative to the highly toxic and difficult-to-handle phosgene gas.[1][2] Its utility stems from the two N-hydroxysuccinimide (NHS) groups attached to a central carbonyl, rendering the carbonyl carbon highly susceptible to nucleophilic attack.[1] This activation allows for the efficient and mild formation of carbamates, ureas, and active esters, making DSC an indispensable tool in peptide synthesis, drug delivery, protein modification, and polymer functionalization.[1][3]

Core Properties and Comparative Analysis

DSC offers significant advantages in handling and safety over traditional phosgenation reagents. As a solid, it mitigates the risks associated with the transportation, storage, and handling of gaseous phosgene.[2]

Physical and Chemical Properties

The properties of DSC make it a user-friendly reagent in a laboratory setting. It is a white to off-white crystalline powder with a defined melting point, and it can be stored at 2-8°C for extended periods.[3][4]

PropertyN,N'-Dithis compound (DSC)Phosgene (COCl₂)
Molecular Formula C₉H₈N₂O₇[3][4]COCl₂[5]
Molecular Weight 256.17 g/mol [3][4]98.91 g/mol [5]
Appearance White to off-white crystalline powder[3]Colorless gas[5]
Melting Point 188-191 °C[4]-118 °C[5]
Boiling Point Decomposes8.3 °C[5]
Storage Conditions Store in a cool and dry place (2-8°C)[3]Requires specialized handling and storage
Purity ≥98.0%[3][4]N/A
Reactivity and Safety Comparison of Phosgene Substitutes

While DSC is a powerful tool, its reactivity differs from phosgene and other analogues like triphosgene. Phosgene itself is significantly more reactive, which can be advantageous for certain transformations but also leads to lower selectivity. DSC provides a milder reaction profile, which is often desirable for complex, multifunctional molecules.[6]

ReagentFormKey AdvantagesSafety Considerations
Phosgene GasHigh reactivityExtremely toxic gas, difficult to handle[2][5]
Triphosgene Solid[2]Safer solid alternative to phosgene, releases phosgene in situ[1][2]Highly toxic, should be handled with care[7]
Carbonyldiimidazole (CDI) Solid[2]Safer alternative for forming ureas[2]Causes severe skin burns and eye damage[2]
Dithis compound (DSC) Solid[2]Safer solid alternative, mild reaction conditions, stable intermediates[1][6]Moisture-sensitive; hydrolysis is a competing reaction in aqueous buffers[1]

The stability of DSC in aqueous environments is a critical consideration. It undergoes rapid hydrolysis, with a reported half-life of less than 10 minutes in pure water, which can reduce coupling efficiency in bioconjugation reactions performed in aqueous buffers.[1]

Mechanism of Action: The Role of the Succinimidyl Group

The efficacy of DSC as an activating agent is attributed to the excellent leaving group ability of N-hydroxysuccinimide (NHS). Nucleophilic attack on the central carbonyl carbon of DSC results in the displacement of one of the NHS groups, forming a highly reactive succinimidyl-activated intermediate. This intermediate is then susceptible to a second nucleophilic attack, leading to the desired product and releasing a second equivalent of NHS.

DSC_Mechanism DSC N,N'-Disuccinimidyl Carbonate (DSC) Intermediate Activated Intermediate (this compound/Ester) DSC->Intermediate Nucleophilic Attack Nucleophile1 Nucleophile 1 (e.g., R-OH, R-COOH) Nucleophile1->DSC + NHS1 N-Hydroxysuccinimide (NHS) Intermediate->NHS1 - Product Final Product (Carbamate, Amide, Urea) Intermediate->Product Nucleophilic Attack Nucleophile2 Nucleophile 2 (e.g., R'-NH₂) Nucleophile2->Intermediate + NHS2 N-Hydroxysuccinimide (NHS) Product->NHS2 -

Caption: General mechanism of DSC as a dual activating agent.

Key Applications and Experimental Protocols

DSC's versatility allows for a wide range of synthetic transformations. Below are detailed protocols for its most common applications.

Activation of Alcohols and Synthesis of Carbamates

A primary application of DSC is the two-step, one-pot synthesis of carbamates from alcohols and amines.[1][6] The alcohol is first activated with DSC to form a stable mixed this compound intermediate, which can often be isolated.[6] This intermediate then readily reacts with an amine to yield the corresponding carbamate. This method is widely used for attaching polyethylene glycol (PEG) linkers to proteins and for synthesizing protecting groups in peptide chemistry.[8][9]

Carbamate_Synthesis_Workflow step1 Step 1: Alcohol Activation Alcohol (R-OH) + DSC + Base (e.g., Et₃N) Solvent: Acetonitrile Time: 4h @ 23°C intermediate Intermediate Mixed this compound (R-O-CO-OSu) Stable and can be isolated step1->intermediate step2 Step 2: Amination Intermediate + Amine (R'-NH₂) + Base Solvent: CH₂Cl₂ intermediate->step2 product Final Product Carbamate (R-O-CO-NH-R') step2->product

Caption: Workflow for the DSC-mediated synthesis of carbamates.

  • Alcohol Activation: To a stirred solution of the alcohol (1.0 mmol) in dry acetonitrile (5 ml) at 23°C, add N,N'-Dithis compound (DSC) (1.5 mmol, 0.38 g) and triethylamine (Et₃N) (3.0 mmol, 0.42 ml).

  • Reaction Monitoring: Stir the resulting mixture at 23°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until no starting alcohol remains (typically 4 hours).

  • Workup (Optional Intermediate Isolation): The reaction can be worked up with aqueous sodium bicarbonate solution to isolate the mixed succinimide carbonate, which is stable and can be stored.[6]

  • Amine Addition: To the solution containing the activated carbonate intermediate, add the amine (1.2 mmol) and triethylamine (2.0 mmol).

  • Final Reaction: Stir the mixture until the reaction is complete, as monitored by TLC.

  • Purification: Purify the final carbamate product by flash chromatography over silica gel. Yields for this procedure typically range from 65-89%.[6]

Activation of Carboxylic Acids for Amide Bond Formation

DSC is an efficient reagent for preparing N-succinimidyl (NHS) esters of carboxylic acids.[1][3][10] These activated esters are crucial intermediates in peptide synthesis and bioconjugation, as they react cleanly with primary amines to form stable amide bonds with minimal racemization.[1][11] This method avoids the use of carbodiimide reagents like DCC, and the byproducts, CO₂ and water-soluble NHS, are easily removed.[10][11]

Carboxylic_Acid_Activation reactants Reactants Carboxylic Acid (R-COOH) + DSC + Base (Pyridine) reaction Reaction Conditions Solvent: Acetonitrile Stir for several hours @ RT reactants->reaction products Products N-Succinimidyl Ester (R-CO-OSu) + N-Hydroxysuccinimide (NHS) + CO₂ reaction->products purification Workup Aqueous wash to remove NHS and Pyridine products->purification final_product Pure N-Succinimidyl Ester purification->final_product

Caption: Workflow for activating carboxylic acids with DSC.

  • Reaction Setup: To a solution of the carboxylic acid (1.05 eq) in acetonitrile (e.g., 50 mL), add pyridine (~3 eq). Stir the suspension for a few minutes at room temperature.

  • DSC Addition: Add DSC (1.0 eq) to the suspension. An empty balloon can be attached via a needle to monitor CO₂ evolution, which indicates reaction progress.[11]

  • Reaction: Allow the suspension to stir for several hours at room temperature until all of the carboxylic acid has dissolved.

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the organic phase with several portions of water to remove the N-hydroxysuccinimide byproduct and pyridine.[10]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the N-succinimidyl ester.

Synthesis of Ureas

DSC facilitates the synthesis of ureas by reacting with two equivalents of an amine.[1][3] This carbonyl insertion capability is valuable for creating crosslinkers and heterocyclic compounds. The reaction proceeds under mild conditions, offering an advantage over phosgene-based methods.[3]

Urea_Synthesis start DSC + 2 eq. Amine (R-NH₂) reaction Mild Conditions (e.g., Acetonitrile, RT) start->reaction product Symmetrical Urea (R-NH-CO-NH-R) reaction->product byproducts 2 eq. N-Hydroxysuccinimide (NHS) reaction->byproducts DSC_Synthesis_Workflow reactants Reactants N-Hydroxysuccinimide (NHS) + Triphosgene + Acid Scavenger (e.g., α-Pinene) reaction Reaction Conditions Solvent: THF Stir until completion reactants->reaction filtration Filtration & Isolation Filter to remove scavenger byproduct Evaporate solvent reaction->filtration product Final Product N,N'-Dithis compound (DSC) filtration->product

References

An In-depth Technical Guide to Succinimidyl Carbonate for Activating Amine-Containing Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of N,N'-Disuccinimidyl Carbonate (DSC) for the activation of amine-containing ligands. DSC is a versatile and efficient reagent for coupling primary amines, widely employed in peptide synthesis, bioconjugation, and drug development.[1][2] This document will delve into the underlying chemistry, experimental protocols, and practical considerations for utilizing DSC in your research.

Introduction to this compound Chemistry

N,N'-Dithis compound is a homobifunctional crosslinker that reacts with nucleophiles such as primary amines.[3] The core mechanism involves the formation of a highly reactive N-hydroxysuccinimide (NHS) ester intermediate. This activated ester readily reacts with primary amines to form stable carbamate (urethane) linkages.[4][5] DSC is also effective in activating carboxylic acids to form NHS esters, which then react with amines to yield stable amide bonds.[6][7]

The reaction is favored for its mild conditions and the stability of the resulting linkages.[8][9] The byproducts of the reaction, N-hydroxysuccinimide (NHS) and carbon dioxide, are generally easy to remove, simplifying purification processes.[6]

Reaction Mechanisms

Activation of Amines to form Carbamates

DSC reacts directly with primary amines to form an N-succinimidyl carbamate. This intermediate can then react with another amine-containing molecule to form a stable urea linkage, though the more common application is the formation of a carbamate by reacting with a hydroxyl group first, which is then coupled to an amine. A more direct and widely used application involves the reaction of DSC with an alcohol to form a this compound ester, which then efficiently reacts with a primary amine to yield a stable carbamate linkage.[8]

Diagram 1: Activation of an alcohol with DSC followed by reaction with an amine to form a carbamate linkage.
Activation of Carboxylic Acids to form Amides

DSC can also be used to activate carboxylic acids, forming an N-hydroxysuccinimide (NHS) active ester. This ester is then susceptible to nucleophilic attack by a primary amine, resulting in the formation of a stable amide bond. This two-step, one-pot synthesis is a valuable alternative to carbodiimide-based coupling methods.[6]

G cluster_step1 Step 1: Formation of NHS Active Ester cluster_step2 Step 2: Amide Bond Formation DSC N,N'-Dithis compound (DSC) Carboxylic_Acid Ligand-COOH (Carboxylic Acid) Base Base (e.g., Pyridine) Active_Ester Ligand-CO-NHS (NHS Active Ester) CO2 Carbon Dioxide (CO2) NHS_byproduct1 N-Hydroxysuccinimide (NHS) Amine_Ligand Amine-Containing Ligand (R-NH2) Amide_Product Ligand-CO-NH-R (Amide Bond) NHS_byproduct2 N-Hydroxysuccinimide (NHS)

Diagram 2: Activation of a carboxylic acid with DSC followed by reaction with an amine to form an amide bond.

Quantitative Data Summary

The efficiency of DSC-mediated couplings is influenced by various factors including the nature of the reactants, solvent, base, and reaction conditions. The following tables summarize quantitative data from various studies.

Table 1: Reaction Conditions and Yields for Carbamate Synthesis [8]

Alcohol SubstrateAmine SubstrateSolventBaseReaction Time (h)Yield (%)
1,2-O-isopropylidene-D-xylofuranoseAmine 4CH2Cl2Triethylamine386
1,2-O-isopropylidene-D-xylofuranoseL-ephedrineCH2Cl2Triethylamine-83
Primary and hindered secondary alcoholsVarious amines---65-89

Table 2: Reagent Stoichiometry for Carboxylic Acid Activation [6][10]

Carboxylic AcidDSCBaseAmine
1.05 eq1.0 eq~3 eq (Pyridine)1.0 eq
0.48 mmol0.62 mmol0.62 mmol (Triethylamine)0.62 mmol

Table 3: Recommended pH Ranges for Amine Coupling Reactions [11][12]

Reaction TypeRecommended pH RangeOptimal pH Range
Amine PEGylation with this compound7.2 - 8.58.3 - 8.5
General NHS Ester Aminolysis6.0 - 9.07.2 - 8.5

Experimental Protocols

General Protocol for Carbamate Synthesis via DSC Activation of an Alcohol[8]
  • Activation of the Alcohol:

    • Dissolve the alcohol (1.0 mmol) in dry acetonitrile (5 ml) at 23°C.

    • Add N,N'-Dithis compound (DSC) (1.5 mmol) and triethylamine (3 mmol).

    • Stir the mixture at 23°C for 4 hours or until the starting alcohol is consumed (monitored by TLC).

    • Concentrate the mixture under reduced pressure.

    • Dilute the residue with aqueous NaHCO3 solution (10 ml) and extract with ethyl acetate (2 x 25 ml).

    • Wash the combined organic extracts with brine (10 ml) and dry over Na2SO4.

    • Evaporate the solvent to obtain the mixed carbonate, which can be used directly in the next step.

  • Reaction with the Amine:

    • Dissolve the crude mixed carbonate in CH2Cl2 (2 ml).

    • Add the solution to a stirred solution of the amine (1.2 mmol) and triethylamine (1.5 mmol) in CH2Cl2 (5 ml).

    • Stir the mixture at 23°C for 3 hours or until the mixed carbonate is consumed (monitored by TLC).

    • Dilute the mixture with CH2Cl2 (20 ml) and wash successively with aqueous NaHCO3 solution (10 ml) and brine (10 ml).

    • Dry the organic layer over Na2SO4 and remove the solvent.

    • Purify the resulting carbamate by silica gel chromatography.

General Protocol for Amide Synthesis via DSC Activation of a Carboxylic Acid[6][10]
  • Activation of the Carboxylic Acid:

    • In an oven-dried round-bottom flask, add acetonitrile (50 ml), pyridine (~3 eq), and the carboxylic acid (1.05 eq).

    • Add a catalytic amount of DMAP (~0.01 eq) (optional).

    • Stir the suspension for a few minutes at room temperature.

    • Add DSC (1.0 eq) and stir for a few hours at room temperature until the carboxylic acid is fully dissolved.

  • Reaction with the Amine:

    • To the suspension, add DIPEA (1.5 eq) followed by the amine (1.0 eq).

    • Stir the resulting suspension overnight at room temperature.

    • Monitor the reaction for consumption of the amine.

  • Workup:

    • Perform an aqueous workup to remove water-soluble byproducts.

Experimental Workflow Visualization

G

Diagram 3: A generalized experimental workflow for activating and coupling amine-containing ligands using DSC.

Considerations for Optimal Results

  • pH Control: For reactions in aqueous media, maintaining the pH between 7.2 and 8.5 is crucial.[11][12] A lower pH will result in the protonation of the primary amine, rendering it non-nucleophilic.[11] Conversely, a pH above 8.6 can lead to significant hydrolysis of the this compound group, reducing conjugation efficiency.[11]

  • Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target ligand for reaction with the activated species.[11][12] Phosphate-buffered saline (PBS), borate buffer, and sodium bicarbonate are suitable choices.[11]

  • Anhydrous Conditions: For reactions in organic solvents, using anhydrous conditions is recommended to prevent hydrolysis of DSC and the activated intermediates.[13]

  • Reagent Purity: The purity of DSC and the reactants is important for achieving high yields and minimizing side reactions.

  • Stability: DSC is moisture-sensitive and should be stored under inert gas at 2-8°C.[1][2]

Comparison with Other Activation Reagents

DSC offers several advantages over other amine-activating reagents.

Table 4: Comparison of DSC with Other Coupling Reagents

ReagentAdvantagesDisadvantages
N,N'-Dithis compound (DSC) Forms stable carbamate or amide linkages.[4][5] Mild reaction conditions.[8] Byproducts are easy to remove.[6] Can be used without metal catalysts.[2]Less reactive than NHS esters.[4] Can have side reactions.[4] Moisture sensitive.[2]
N-Hydroxysuccinimide (NHS) Esters More reactive than succinimidyl carbonates, allowing for faster conjugation.[4] Forms highly stable amide bonds.[4]Susceptible to hydrolysis.[12]
1,1'-Carbonyldiimidazole (CDI) Activates hydroxyl and amino groups.[5]The imidazole carbamate intermediate is also reactive towards thiol groups.[13]
Carbodiimides (e.g., DCC, EDC) Commonly used for amide bond formation.Can lead to rearrangement of the activated carboxylic acid.[6] DCC can be a sensitizer.[6]

Applications in Research and Drug Development

The versatility of DSC makes it a valuable tool in various scientific disciplines:

  • PEGylation: DSC is used to activate polyethylene glycol (PEG) for conjugation to proteins and other biomolecules, a process known as PEGylation.[4] PEGylation can improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[4]

  • Peptide Synthesis: DSC is an effective coupling reagent for the formation of peptide bonds with minimal racemization.[5][14]

  • Bioconjugation: It is widely used to link ligands to proteins, antibodies, and other biomolecules for applications such as immunoassays and targeted drug delivery.[9][15]

  • Surface Modification: DSC can be used to functionalize surfaces containing hydroxyl or primary amine groups, such as microspheres or polymer brushes, for the immobilization of biomolecules.[1][5]

Conclusion

N,N'-Dithis compound is a highly effective and versatile reagent for the activation of amine-containing ligands. Its ability to form stable carbamate and amide linkages under mild conditions, coupled with the ease of byproduct removal, makes it an attractive choice for a wide range of applications in research, diagnostics, and therapeutics. By understanding the underlying chemistry and optimizing reaction conditions, researchers can successfully employ DSC to achieve their desired bioconjugation and synthetic goals.

References

An In-depth Technical Guide to m-PEG5-Succinimidyl Carbonate for the PEGylation of Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a pivotal bioconjugation technique for enhancing the therapeutic properties of biomolecules. This guide provides a comprehensive technical overview of m-PEG5-succinimidyl carbonate, a discrete PEGylation reagent. It details its physicochemical properties, mechanism of action, and applications in modifying proteins, peptides, and antibodies. Furthermore, this document offers detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms and relevant biological pathways to facilitate its effective use in research and drug development.

Introduction to m-PEG5-Succinimidyl Carbonate

m-PEG5-succinimidyl carbonate is a monofunctional, discrete polyethylene glycol (dPEG®) reagent utilized for the covalent modification of biomolecules.[1] It consists of a methoxy-terminated PEG chain with five ethylene glycol units, ensuring a defined and uniform molecular weight.[1][] This PEG chain is linked to a highly reactive N-hydroxysuccinimidyl (NHS) carbonate ester.[3] The NHS ester group specifically targets primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable carbamate linkage.[3][4]

The hydrophilic and flexible nature of the PEG5 spacer imparts several beneficial properties to the conjugated biomolecule, including:

  • Enhanced Solubility and Stability: The PEG chain increases the hydrophilicity of the biomolecule, improving its solubility and stability in aqueous solutions.[3][5]

  • Reduced Immunogenicity: The PEG moiety can mask epitopes on the biomolecule's surface, reducing its recognition by the immune system and thereby lowering its immunogenic potential.[3]

  • Prolonged Circulation Half-Life: The increased hydrodynamic size of the PEGylated molecule reduces renal clearance, leading to a longer circulation time in the body.[3]

These advantages make m-PEG5-succinimidyl carbonate a valuable tool in the development of therapeutic proteins, antibody-drug conjugates (ADCs), and other biopharmaceuticals.[3][6]

Physicochemical and Reactive Properties

A thorough understanding of the properties of m-PEG5-succinimidyl carbonate is essential for its effective application.

PropertyValueReference(s)
Chemical Formula C₁₆H₂₇NO₁₀[1][]
Molecular Weight 393.39 g/mol [1][7]
CAS Number 1058691-00-1[1][]
Appearance White to off-white solid[1]
Purity Typically ≥95%[1][7]
Solubility Soluble in water, DMSO, DMF, and chloroform[][8]
Reactive Group N-Hydroxysuccinimidyl (NHS) Carbonate
Target Functional Group Primary amines (-NH₂)[3][9]
Resulting Linkage Stable carbamate bond[3][4]
Storage Conditions -20°C in a dry, inert atmosphere. Protect from moisture and light.[1][7]

Reaction Mechanism

The PEGylation reaction with m-PEG5-succinimidyl carbonate is a nucleophilic acyl substitution.[10] The primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the succinimidyl carbonate. This leads to the formation of a stable carbamate bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3][10] The reaction is most efficient in a slightly alkaline pH range (7.2-8.5), where the primary amines are deprotonated and more nucleophilic.[4]

PEGylation_Reaction Biomolecule Biomolecule-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Biomolecule->Intermediate Nucleophilic Attack PEG_Reagent m-PEG5-O-(C=O)-NHS (m-PEG5-succinimidyl carbonate) PEG_Reagent->Intermediate PEGylated_Biomolecule Biomolecule-NH-(C=O)-O-PEG5-m (PEGylated Biomolecule - Carbamate Linkage) Intermediate->PEGylated_Biomolecule Elimination NHS NHS (N-hydroxysuccinimide) Intermediate->NHS

Figure 1: Reaction mechanism of m-PEG5-succinimidyl carbonate with a primary amine.

A significant competing reaction is the hydrolysis of the this compound ester in aqueous solutions, which deactivates the reagent. The rate of hydrolysis increases with pH.[9]

ParameterRecommended Range/ValueOutcome/ConsiderationReference(s)
pH 7.2 - 8.5Optimal for primary amine reactivity; higher pH increases hydrolysis of the NHS ester.[4]
Molar Excess of PEG 10 to 50-foldA higher excess drives the reaction towards PEGylation, but may lead to multi-PEGylation.[3]
Reaction Time 30-60 min at room temperature; 2 hours at 4°CLonger times may increase side reactions and hydrolysis.[3][6]
Hydrolysis Half-life of SC-PEG ~10-20 minutes in aqueous buffer at pH 8, 25°CHighlights the need for preparing fresh reagent solutions.

Experimental Protocols

This section provides a generalized protocol for the PEGylation of a protein. The optimal conditions may need to be determined empirically for each specific biomolecule.

Materials
  • Protein solution in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • m-PEG5-succinimidyl carbonate

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis cassettes)

Procedure
  • Protein Preparation:

    • Ensure the protein sample is in an appropriate amine-free buffer at a known concentration.[9]

    • If necessary, perform a buffer exchange using dialysis or a desalting column.[3]

  • m-PEG5-Succinimidyl Carbonate Solution Preparation:

    • Allow the vial of m-PEG5-succinimidyl carbonate to equilibrate to room temperature before opening to prevent moisture condensation.[3]

    • Immediately before use, prepare a stock solution (e.g., 10 mg/mL) in anhydrous DMF or DMSO.[3]

  • PEGylation Reaction:

    • Add the desired molar excess of the m-PEG5-succinimidyl carbonate stock solution to the protein solution while gently vortexing. A 10- to 50-fold molar excess is a common starting point.[3]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[3]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM.[3] This will react with any excess m-PEG5-succinimidyl carbonate.[3]

  • Purification of the PEGylated Protein:

    • Remove unreacted m-PEG5-succinimidyl carbonate and byproducts using size-exclusion chromatography (SEC) or dialysis.

  • Characterization of the PEGylated Protein:

    • Analyze the purified conjugate to determine the degree of PEGylation and confirm its integrity. Common methods include:

      • SDS-PAGE: To visualize the increase in molecular weight. A successful PEGylation will result in a band shift to a higher apparent molecular weight.[4][9]

      • Size-Exclusion Chromatography (SEC): To assess the purity and heterogeneity of the conjugate.

      • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To determine the precise molecular weight and degree of PEGylation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Prep Protein Preparation (Amine-free buffer, pH 7.2-8.5) Conjugation PEGylation Reaction (Add PEG reagent to protein) Protein_Prep->Conjugation PEG_Prep m-PEG5-SC Stock Solution (Anhydrous DMSO/DMF) PEG_Prep->Conjugation Incubation Incubation (RT for 30-60 min or 4°C for 2h) Conjugation->Incubation Quenching Quenching (Optional) (Add Tris or Glycine) Incubation->Quenching Purification Purification (SEC or Dialysis) Quenching->Purification Characterization Characterization (SDS-PAGE, SEC, Mass Spec) Purification->Characterization

Figure 2: General experimental workflow for protein PEGylation.

Impact on Signaling Pathways

The PEGylation of biomolecules can significantly alter their interaction with biological systems, including their influence on cellular signaling pathways.

PEGylated Interferon-α and JAK-STAT/Wnt Signaling

Interferon-α (IFN-α) is a cytokine that plays a crucial role in the immune response to viral infections and has anti-proliferative effects. PEGylated IFN-α has been a cornerstone of therapy for chronic hepatitis C.[10] Its mechanism of action involves the activation of the JAK-STAT signaling pathway.[1][11]

Binding of PEG-IFN-α to its receptor (IFNAR) leads to the phosphorylation and activation of Janus kinases (Jak1 and Tyk2), which in turn phosphorylate Signal Transducers and Activators of Transcription (STAT) proteins.[1][12] Activated STATs dimerize, translocate to the nucleus, and induce the transcription of interferon-stimulated genes (ISGs), which establish an antiviral state in the cell.[1]

Interestingly, studies have shown that PEG-IFN can also inhibit Wnt/β-catenin signaling.[13] It upregulates RanBP3, a nuclear export factor for β-catenin, leading to decreased nuclear β-catenin and reduced transcription of Wnt target genes like cyclin D1.[13] This provides a potential mechanism for the observed chemo-preventive effects of PEG-IFN in hepatocellular carcinoma.[13]

IFN_Signaling cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNAR IFNAR JAK Jak1/Tyk2 IFNAR->JAK Activation STAT STAT1/STAT2 JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization ISG ISGs STAT_dimer->ISG Transcription Beta_catenin_cyt β-catenin ISG->Beta_catenin_cyt Antiviral State RanBP3 RanBP3 Beta_catenin_nuc β-catenin RanBP3->Beta_catenin_nuc Nuclear Export Beta_catenin_nuc->Beta_catenin_cyt Wnt_target_genes Wnt Target Genes (e.g., Cyclin D1) Beta_catenin_nuc->Wnt_target_genes Transcription Wnt_target_genes->Beta_catenin_cyt PEG_IFN PEG-IFN-α PEG_IFN->IFNAR PEG_IFN->RanBP3 Upregulation

Figure 3: PEGylated Interferon-α signaling pathways.

PEGylated Antibody-Drug Conjugates (ADCs)

m-PEG5-succinimidyl carbonate can be used as a linker in the construction of ADCs.[6] In this context, the PEG linker connects the monoclonal antibody to a cytotoxic payload. The general mechanism of action for an ADC is as follows:

  • Binding: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.

  • Payload Release: Inside the cell, the linker is cleaved (for cleavable linkers) or the antibody is degraded in the lysosome, releasing the cytotoxic payload.

  • Cell Death: The released payload induces apoptosis in the cancer cell.

The PEG linker in ADCs can improve their solubility, stability, and pharmacokinetic profile, and may also influence the drug-to-antibody ratio (DAR).

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ADC Antibody-Drug Conjugate (ADC) (with PEG Linker) Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload 3. Payload Release Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 4. Induction of Apoptosis

Figure 4: General mechanism of action of an Antibody-Drug Conjugate.

Conclusion

m-PEG5-succinimidyl carbonate is a versatile and effective reagent for the PEGylation of biomolecules. Its well-defined structure and reactivity with primary amines make it a valuable tool for researchers and drug development professionals. The ability to enhance the physicochemical and pharmacokinetic properties of therapeutic proteins and to serve as a linker in ADCs underscores its importance in the development of next-generation biotherapeutics. The protocols and information provided in this guide offer a solid foundation for the successful application of m-PEG5-succinimidyl carbonate in various bioconjugation strategies.

References

The Instability of Activated Esters: A Deep Dive into Succinimidyl Carbonate Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficiency of bioconjugation reactions is paramount. Succinimidyl carbonate and other N-hydroxysuccinimide (NHS) esters are workhorse reagents for covalently modifying proteins and other biomolecules. However, their utility is fundamentally challenged by a competing reaction: hydrolysis. This technical guide provides a comprehensive examination of the rate and mechanism of this compound hydrolysis, offering quantitative data, detailed experimental protocols, and visual aids to empower researchers to optimize their conjugation strategies.

The core utility of succinimidyl carbonates lies in their reaction with primary amines on biomolecules to form stable carbamate linkages.[1] This desired reaction, known as aminolysis, is a nucleophilic acyl substitution where the deprotonated primary amine attacks the electrophilic carbonyl carbon of the NHS ester, displacing the N-hydroxysuccinimide (NHS) leaving group.[2][3] However, in aqueous environments, water itself can act as a nucleophile, leading to the hydrolysis of the ester. This process regenerates the original carboxylic acid from the activating molecule and releases NHS, rendering the reagent inactive for conjugation.[4] The interplay between these two competing reactions is critically influenced by reaction conditions, most notably pH and temperature.[1][5]

The Chemical Mechanism of Hydrolysis

The hydrolysis of this compound, like other NHS esters, proceeds via a nucleophilic acyl substitution mechanism. In aqueous solution, a water molecule attacks the carbonyl carbon of the ester. This is followed by the formation of a transient tetrahedral intermediate, which then collapses, leading to the departure of the stable N-hydroxysuccinimide leaving group and the formation of an unstable carbonic acid derivative which rapidly decomposes to a carboxylic acid and carbon dioxide. The rate of this hydrolytic degradation is significantly influenced by the concentration of hydroxide ions, which are more potent nucleophiles than water.[4] Consequently, the rate of hydrolysis increases dramatically with increasing pH.[2][6]

Hydrolysis_Mechanism cluster_reactants Reactants SC This compound (R-O-CO-O-NHS) Intermediate Tetrahedral Intermediate SC->Intermediate Nucleophilic Attack H2O Water (H₂O) H2O->Intermediate OH_minus Hydroxide (OH⁻) OH_minus->Intermediate Products Hydrolysis Products (R-OH + CO₂ + NHS) Intermediate->Products Collapse & Leaving Group Departure

Caption: Mechanism of this compound hydrolysis.

Quantitative Analysis of Hydrolysis Rates

The stability of this compound and other NHS esters in aqueous solution is typically quantified by their half-life (t½), the time required for 50% of the ester to hydrolyze. This parameter is highly dependent on pH and temperature.

Effect of pH on Hydrolysis Half-Life

The rate of hydrolysis for NHS esters increases significantly with an increase in pH.[5] While the optimal pH for the desired aminolysis reaction is typically between 7.2 and 8.5 to ensure the target primary amines are deprotonated and thus nucleophilic, this range also facilitates hydrolysis.[6][7] At a lower pH, the concentration of the reactive, deprotonated amine is reduced, slowing the desired conjugation. Conversely, at a pH above 8.5, the rate of hydrolysis can outcompete the aminolysis reaction, leading to a significant reduction in conjugation efficiency.[6]

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
7.0Ambient~7 hours
8.04~1 hour
8.5Room Temperature125-180 minutes
8.6410 minutes
9.0Room TemperatureMinutes
Data sourced from multiple studies on NHS ester stability.[3]
Comparative Hydrolysis Half-Lives of PEG-NHS Esters

The structure of the molecule to which the this compound is attached can also influence its hydrolysis rate. The following table summarizes the hydrolysis half-lives of several PEG-NHS esters at pH 8.0 and 25°C, providing a direct comparison of their relative stabilities.

PEG NHS EsterEster Type (Symbol)Hydrolysis Half-life (minutes)
PEG-Succinimidyl CarboxymethylatedSCM0.75
PEG-Succinimidyl SuccinamideSSA3.2
mPEG2-NHS-4.9
PEG-Succinimidyl SuccinateSS9.8
PEG-Succinimidyl PropionateSPA16.5
PEG-Succinimidyl GlutarateSG17.6
PEG-Succinimidyl Carbonate SC 20.4
PEG-Succinimidyl ButanoateSBA23.3
PEG-Succinimidyl ValerateSVA33.6
This data indicates that under these specific conditions, PEG-Succinimidyl Carbonate (SC) has a moderate hydrolysis rate compared to other PEG-NHS esters.[5][8]
Effect of Temperature on Hydrolysis Rate

As with most chemical reactions, an increase in temperature accelerates the rate of this compound hydrolysis.[9] Therefore, for sensitive conjugation reactions, performing the reaction at a lower temperature (e.g., 4°C) for a longer duration can help to minimize hydrolysis and improve the yield of the desired conjugate.[6]

Experimental Protocol for Determining Hydrolysis Rate

A common and effective method for determining the hydrolysis rate of this compound and other NHS esters is to monitor the release of the N-hydroxysuccinimide (NHS) leaving group, which absorbs light at approximately 260 nm.[5][9]

Materials
  • This compound reagent

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Aqueous buffer at the desired pH (e.g., 0.1 M sodium phosphate, pH 7.0, 7.5, 8.0, 8.5)

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure
  • Prepare a Stock Solution: Immediately before use, prepare a concentrated stock solution of the this compound reagent in anhydrous DMSO or DMF.[6]

  • Buffer Equilibration: Equilibrate the aqueous buffer at the desired pH to the target temperature in a quartz cuvette placed within the temperature-controlled chamber of the UV-Vis spectrophotometer.

  • Initiate Hydrolysis: Add a small volume of the concentrated this compound stock solution to the pre-warmed buffer in the cuvette to achieve the desired final concentration (e.g., 1 mM). Mix rapidly and thoroughly.[5]

  • Spectrophotometric Monitoring: Immediately begin recording the absorbance at 260 nm over time. Continue monitoring until the absorbance reading plateaus, indicating that the hydrolysis reaction is complete.

  • Data Analysis: The rate of hydrolysis can be determined by plotting the absorbance at 260 nm versus time. The initial rate can be calculated from the slope of the initial linear portion of the curve. The hydrolysis half-life (t½) can be determined by fitting the data to a first-order kinetic model.[5]

Experimental_Workflow A Prepare Succinimidyl Carbonate Stock Solution (in anhydrous DMSO/DMF) C Initiate Hydrolysis: Add Stock Solution to Buffer A->C B Equilibrate Buffer to Desired pH and Temperature in Cuvette B->C D Monitor Absorbance at 260 nm Over Time C->D E Data Analysis: Plot Absorbance vs. Time, Calculate Half-Life D->E

Caption: Experimental workflow for hydrolysis rate determination.

Mitigating Hydrolysis to Optimize Conjugation

A thorough understanding of the factors influencing this compound hydrolysis is crucial for designing successful bioconjugation strategies. To maximize the yield of the desired conjugate and ensure reproducibility, researchers should consider the following:

  • pH Control: Maintain the reaction pH within the optimal range of 7.2-8.5. Use non-amine containing buffers such as phosphate, borate, or carbonate buffers.[6][7]

  • Fresh Reagents: Always prepare solutions of this compound fresh for each use. Avoid long-term storage of aqueous solutions.[6]

  • Temperature Management: For particularly sensitive biomolecules or when conjugation efficiency is low, consider performing the reaction at a lower temperature for an extended period.[6]

  • Reaction Time: Optimize the incubation time to allow for sufficient aminolysis while minimizing the extent of hydrolysis.[3]

  • Quenching: After the desired reaction time, quench any unreacted this compound by adding a primary amine-containing buffer, such as Tris or glycine, to a final concentration of 20-100 mM.[1][9]

By carefully controlling these reaction parameters, researchers can effectively minimize the impact of hydrolysis and achieve efficient and reproducible modification of their target biomolecules. This foundational knowledge is essential for professionals in drug development and other scientific fields who rely on robust bioconjugation chemistries.

References

The Pivotal Role of N-Hydroxysuccinimide in Succinimidyl Carbonate Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the critical role of N-hydroxysuccinimide (NHS) in reactions involving succinimidyl carbonates, most notably N,N'-Disuccinimidyl carbonate (DSC). It elucidates the underlying reaction mechanisms, provides detailed experimental protocols for key applications, and presents quantitative data to inform reaction optimization. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who utilize these reagents for bioconjugation, peptide synthesis, and the formation of carbamates, ureas, and active esters.

Introduction: The Significance of N-Hydroxysuccinimide as a Leaving Group

N-hydroxysuccinimide (NHS) is a cornerstone in modern bioconjugation and synthetic chemistry, primarily due to its function as an excellent leaving group.[1][2] In the context of this compound reactions, the NHS moiety is integral to the reactivity of the parent molecule, such as N,N'-Dithis compound (DSC). DSC serves as a safer, solid-phase alternative to the highly toxic phosgene gas for introducing a carbonyl group.[2] The electron-withdrawing nature of the succinimide ring system renders the carbonyl carbon of the carbonate highly susceptible to nucleophilic attack. Upon reaction with a nucleophile, one of the NHS groups is displaced, forming an activated intermediate that can then readily react with a second nucleophile.[2] This two-step, often one-pot, process allows for the efficient and controlled coupling of diverse molecules under mild conditions.[2]

Core Reaction Mechanisms

The versatility of succinimidyl carbonates, empowered by the NHS leaving group, enables the synthesis of three key functional linkages: carbamates, amides, and ureas.

Carbamate Formation

The reaction of an alcohol with DSC in the presence of a base (e.g., triethylamine or pyridine) generates a mixed this compound intermediate. This intermediate is relatively stable and can, in some cases, be isolated and stored.[3] Subsequent reaction with a primary or secondary amine leads to the formation of a stable carbamate (urethane) bond, with the release of NHS.[1][3] This is a widely used method for the alkoxycarbonylation of amines.[3]

G cluster_step1 Step 1: Activation of Alcohol cluster_step2 Step 2: Carbamate Formation Alcohol Alcohol Mixed_Carbonate Mixed this compound Intermediate + NHS Alcohol->Mixed_Carbonate + DSC, Base DSC DSC Base Base Carbamate Carbamate + NHS Mixed_Carbonate->Carbamate + Amine Amine Amine

Carbamate formation via a mixed this compound intermediate.
Amide Formation (via NHS Ester Synthesis)

DSC is a highly effective reagent for the synthesis of N-hydroxysuccinimide (NHS) esters from carboxylic acids. In the presence of a base, the carboxylate anion attacks DSC, leading to the formation of a highly reactive NHS-activated ester, with the release of carbon dioxide and a second equivalent of NHS.[4] These NHS esters are often generated in situ and readily react with primary amines to form stable amide bonds. This method is particularly valuable in peptide synthesis as it proceeds with minimal racemization.[4]

G cluster_step1 Step 1: NHS Ester Formation cluster_step2 Step 2: Amide Formation Carboxylic_Acid Carboxylic_Acid NHS_Ester NHS Ester Intermediate + CO2 + NHS Carboxylic_Acid->NHS_Ester + DSC, Base DSC DSC Base Base Amide Amide + NHS NHS_Ester->Amide + Amine Amine Amine

Amide bond formation through an in situ generated NHS ester.
Urea Formation

Ureas are formed when DSC reacts with amines. The reaction can proceed through the formation of an activated succinimidyl carbamate intermediate after the initial reaction of DSC with one equivalent of an amine. This intermediate then reacts with a second equivalent of an amine to yield the final urea product.

G cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Urea Formation Amine_1 Amine (1 eq.) Intermediate Succinimidyl Carbamate Intermediate + NHS Amine_1->Intermediate + DSC DSC DSC Urea Urea + NHS Intermediate->Urea + Amine (2nd eq.) Amine_2 Amine (1 eq.)

Urea formation from the reaction of DSC with two equivalents of an amine.

Data Presentation: Physicochemical Properties and Reaction Parameters

The efficiency and outcome of this compound reactions are influenced by several factors. The following tables summarize key quantitative data for N,N'-Dithis compound (DSC).

Table 1: Solubility of N,N'-Dithis compound (DSC) [5]

SolventSolubility (mg/mL)
DichloromethaneLow
Ethyl AcetateLow
TetrahydrofuranLow
IsopropanolLow
AcetoneSlightly Soluble
AcetonitrileSlightly Soluble
Dimethylformamide (DMF)Soluble
Dimethyl Sulfoxide (DMSO)Very Soluble

Table 2: Stability of N,N'-Dithis compound (DSC)

ConditionHalf-life (t½)Reference
Pure Water< 10 minutes[4]
90% DMF (aqueous)> 2 hours[4]

Table 3: General Reaction Conditions and Yields for Carbamate Synthesis [3]

Alcohol TypeAmineSolventReaction TimeYield
PrimaryPrimaryAcetonitrile/CH₂Cl₂4h (activation), 3h (coupling)86%
PrimarySecondaryAcetonitrile/CH₂Cl₂4h (activation), 3h (coupling)83%
Hindered SecondaryPrimaryAcetonitrile/CH₂Cl₂-65-89%

Table 4: General Reaction Conditions and Yields for Amide Synthesis via NHS Ester [6]

Carboxylic AcidAmineSolventReaction TimeYield
3-(3,4-dimethoxyphenyl)propionic acid4-methylbenzylamineDichloromethane30 min (activation), 1h (coupling)86%

Experimental Protocols

The following are detailed methodologies for key experiments involving succinimidyl carbonates.

Protocol for the Synthesis of an NHS Ester using DSC

This protocol describes the synthesis of an N-hydroxysuccinimide ester from a carboxylic acid using N,N'-Dithis compound.

Materials:

  • Carboxylic acid

  • N,N'-Dithis compound (DSC)

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Amine

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq.) and DSC (1.3 eq.) in anhydrous DCM, add triethylamine (1.3 eq.) at room temperature.[6]

  • Stir the reaction mixture at the same temperature for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).[6]

  • To the resulting mixture containing the in situ generated NHS ester, add the amine (1.3 eq.).[6]

  • Stir the reaction at room temperature for 1 hour, or until completion as indicated by TLC.[6]

  • Upon completion, remove the solvent under reduced pressure.[6]

  • Purify the residue by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to afford the desired amide.[6]

Protocol for N-Terminal Specific PEGylation of a Protein

This protocol outlines the N-terminal specific PEGylation of a model protein, such as Bovine Serum Albumin (BSA), using a pre-activated PEG-succinimidyl carbonate (PEG-SC).[7]

G Start Start Protein_Prep Protein Preparation (dissolve in amine-free buffer) Start->Protein_Prep PEGylation PEGylation Reaction (add PEG-SC, incubate) Protein_Prep->PEGylation Quenching Quenching (add Tris or Glycine) PEGylation->Quenching Purification Purification (IEX or SEC) Quenching->Purification Analysis Analysis (SDS-PAGE, HPLC) Purification->Analysis End End Analysis->End

General workflow for protein PEGylation using PEG-SC.

Materials:

  • Model Protein (e.g., BSA)

  • Activated PEG-Carbonate (e.g., mPEG-SC)

  • Reaction Buffer: 100 mM sodium phosphate buffer, pH 7.0-7.5 (must be free of primary amines)

  • Quenching Solution: 1 M Glycine or Tris-HCl, pH 8.0

  • Purification columns (Ion-Exchange or Size-Exclusion Chromatography)

  • Dialysis tubing or centrifugal ultrafiltration devices

  • SDS-PAGE and HPLC systems for analysis

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris or glycine) that would compete with the protein for reaction.[7]

  • PEGylation Reaction: Add the activated PEG-carbonate to the protein solution. A molar excess of 5 to 20-fold of the PEG reagent over the protein is a common starting point. The optimal ratio should be determined empirically for each specific protein.[7]

  • Incubate the reaction mixture at 4°C or room temperature with gentle stirring. Monitor the reaction progress by taking aliquots at different time points and analyzing them by SDS-PAGE or HPLC.[7]

  • Quenching the Reaction: Once the desired degree of PEGylation is achieved, stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will consume any unreacted PEG reagent. Incubate for 30 minutes at room temperature.[7]

  • Purification: Remove excess PEG reagent and byproducts by ion-exchange chromatography, size-exclusion chromatography, or dialysis.

  • Analysis: Characterize the PEGylated protein using SDS-PAGE to observe the increase in molecular weight and HPLC to determine the purity and distribution of PEGylated species.

Conclusion

N-hydroxysuccinimide plays a crucial and multifaceted role in the reactivity of succinimidyl carbonates. As an excellent leaving group, it facilitates the efficient formation of stable carbamate, amide, and urea linkages under mild conditions. This makes reagents like N,N'-Dithis compound indispensable tools in bioconjugation, drug delivery, and peptide synthesis. By understanding the underlying reaction mechanisms and carefully controlling key parameters such as pH, solvent, and stoichiometry, researchers can effectively leverage the power of NHS chemistry to achieve their synthetic and modification goals. This guide provides a foundational understanding and practical protocols to aid in the successful application of these versatile reagents.

References

Methodological & Application

Application Notes and Protocols for Succinimidyl Carbonate Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the covalent modification of proteins using succinimidyl carbonate chemistry. This bioconjugation technique is a cornerstone for enhancing the therapeutic and diagnostic properties of proteins, peptides, and other biomolecules by attaching moieties such as polyethylene glycol (PEG), fluorescent dyes, or drug molecules.

Principle of this compound Chemistry

This compound reagents, such as m-PEG5-succinimidyl carbonate, are designed for the covalent modification of biomolecules.[1] The key reactive group is the N-hydroxysuccinimidyl (NHS) carbonate ester, which efficiently reacts with primary amines, such as those found on the side chain of lysine residues and the N-terminus of proteins.[1][2] This reaction, often conducted at a slightly alkaline pH (7-9), involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the this compound group.[1] The result is the formation of a stable carbamate linkage and the release of N-hydroxysuccinimide (NHS) as a byproduct.[2] This process, particularly when attaching PEG chains (PEGylation), can improve the solubility, stability, and in vivo circulation half-life of the modified molecule, while potentially reducing its immunogenicity.[1]

It is important to note that the NHS ester is susceptible to hydrolysis, which competes with the primary amine reaction. The rate of hydrolysis increases with pH.[3][4] Therefore, careful control of reaction conditions is crucial for efficient labeling.

Reaction Mechanism

The labeling of proteins with a this compound reagent proceeds via a nucleophilic substitution reaction. The primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the this compound. This leads to the formation of a stable carbamate bond and the release of N-hydroxysuccinimide (NHS).[2]

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ Intermediate Transition State Protein->Intermediate + SC_Reagent R-O-CO-NHS (this compound Reagent) SC_Reagent->Intermediate Labeled_Protein Protein-NH-CO-O-R (Carbamate Linkage) Intermediate->Labeled_Protein Forms stable bond NHS NHS (N-hydroxysuccinimide) Intermediate->NHS Released

Caption: Reaction of a this compound reagent with a primary amine on a protein.

Experimental Protocols

This section provides a general protocol for labeling a protein with a this compound reagent. Optimization may be required for specific proteins and reagents.

Materials
  • Protein of interest

  • This compound reagent (e.g., m-PEG5-succinimidyl carbonate)

  • Reaction Buffer: Amine-free buffer, such as 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 7.2-8.5.[2][5] Note: Avoid buffers containing primary amines like Tris, as they will compete with the labeling reaction.[2]

  • Reagent Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][6]

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.[2]

  • Purification System: Desalting column or size-exclusion chromatography (SEC) system.[2]

Procedure
  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[2]

    • If the protein solution contains primary amines, perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.[1]

  • This compound Reagent Preparation:

    • Allow the vial of the this compound reagent to equilibrate to room temperature before opening to prevent moisture condensation.[1]

    • Immediately before use, prepare a stock solution of the reagent in anhydrous DMF or DMSO (e.g., 10 mg/mL).[1]

  • Labeling Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution while gently mixing. A common starting point is a 5- to 20-fold molar excess of the reagent over the protein.[2]

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[2] Reaction times can be optimized to achieve the desired degree of labeling.[2]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-100 mM.[1][2]

    • Incubate for 30 minutes at room temperature to allow the quenching reagent to react with any excess this compound.[2]

  • Purification of the Labeled Protein:

    • Remove unreacted reagent and byproducts using a desalting column or size-exclusion chromatography (SEC).[2]

    • Equilibrate the column with the desired storage buffer (e.g., PBS).

    • Load the quenched reaction mixture onto the column and collect the fractions containing the labeled protein.

  • Characterization of the Labeled Protein:

    • Determine the protein concentration using a standard protein assay.

    • Assess the degree of labeling (DOL) and the integrity of the conjugate using methods such as:

      • SDS-PAGE: To visualize the increase in molecular weight.[1]

      • Chromatography (SEC, IEX, HIC): To assess purity and heterogeneity.[1]

      • Mass Spectrometry: For precise mass determination and identification of modification sites.

Experimental Workflow

Experimental_Workflow A 1. Prepare Protein Solution (Amine-free buffer, 1-10 mg/mL) C 3. Mix Protein and Reagent (5-20x molar excess of reagent) A->C B 2. Prepare Succinimidyl Carbonate Reagent Solution (Anhydrous DMSO or DMF) B->C D 4. Incubate (1-4h at RT or overnight at 4°C) C->D E 5. Quench Reaction (Optional) (Add Tris or Glycine) D->E F 6. Purify Labeled Protein (Size-Exclusion Chromatography) E->F G 7. Characterize Conjugate (SDS-PAGE, MS, etc.) F->G

Caption: A typical workflow for protein labeling with this compound reagents.

Data Presentation: Factors Influencing Labeling Efficiency

The efficiency of the bioconjugation reaction is influenced by several key parameters. The optimal conditions should be determined empirically for each specific protein and desired degree of labeling.

ParameterRecommended RangeNotes
pH 7.2 - 8.5A compromise between maintaining the nucleophilicity of the amine and minimizing hydrolysis of the NHS ester.[5][6] At a lower pH, the amine is protonated and less reactive, while at a higher pH, the NHS ester hydrolyzes more rapidly.[2]
Molar Ratio (Reagent:Protein) 5:1 to 20:1A higher molar excess generally leads to a higher degree of labeling.[2] The optimal ratio must be determined empirically.[1]
Protein Concentration 1 - 10 mg/mLHigher protein concentrations can lead to higher labeling efficiency.[7]
Reaction Temperature 4°C to Room TemperatureLower temperatures can help control the reaction rate.[2]
Reaction Time 1 - 4 hours (or overnight at 4°C)The duration can be adjusted to achieve the desired degree of labeling.[2]
Buffer Composition Amine-free (e.g., Phosphate, Bicarbonate)Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with the reagent and should be avoided.[2]
Reagent Solvent Anhydrous DMSO or DMFThis compound reagents are moisture-sensitive and should be dissolved in an anhydrous organic solvent immediately before use.[2][6]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Hydrolysis of the this compound reagent due to moisture.[5]Use a fresh aliquot of the reagent. Ensure proper storage and handling to minimize moisture exposure. Prepare the reagent solution immediately before use.[5]
Inaccessible amine groups on the protein due to steric hindrance.[5]Consider mild denaturation of the protein if its activity can be recovered.
Incorrect pH of the reaction buffer.Verify the pH of the reaction buffer is within the optimal range (7.2-8.5).[5]
Protein Precipitation High concentration of organic solvent from the reagent stock solution.Keep the final concentration of the organic solvent below 10% (v/v).[5]
Protein instability under the reaction conditions.Optimize buffer composition, pH, or temperature.

References

Application Notes and Protocols for Succinimidyl Carbonate-Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinimidyl carbonate (SC) chemistry is a robust and widely utilized method for the covalent modification of proteins. Reagents featuring a this compound group, often presented as an N-hydroxysuccinimidyl (NHS) carbonate, are highly reactive towards primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a polypeptide chain.[1] This reaction results in the formation of a stable carbamate linkage, effectively conjugating the molecule of interest to the protein.[1][2]

This bioconjugation technique is pivotal in various applications, including the attachment of polyethylene glycol (PEG) chains (PEGylation) to enhance the therapeutic properties of protein drugs, the development of antibody-drug conjugates (ADCs), and the labeling of proteins with reporter molecules.[2][3][] The efficiency of this conjugation is influenced by several factors, including the molar ratio of the reactants, pH, temperature, and reaction time.[3] These application notes provide detailed protocols and guidelines to successfully perform and optimize the conjugation of this compound reagents to proteins.

Reaction Mechanism

The conjugation of a this compound to a protein is a nucleophilic substitution reaction. The deprotonated primary amine on a lysine residue or the N-terminus of the protein acts as a nucleophile, attacking the carbonyl carbon of the this compound. This leads to the formation of a stable carbamate bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1] This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[5][6] However, at higher pH, the hydrolysis of the this compound ester becomes a significant competing reaction, which can reduce labeling efficiency.[5]

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack SC_Reagent R-O-C(O)-NHS (this compound) SC_Reagent->Intermediate Product Protein-NH-C(O)-O-R (Stable Carbamate Linkage) Intermediate->Product Byproduct NHS (N-hydroxysuccinimide) Intermediate->Byproduct Experimental_Workflow Start Start Protein_Prep 1. Protein Preparation (Buffer Exchange if necessary) Start->Protein_Prep Reagent_Prep 2. Prepare Succinimidyl Carbonate Solution (in anhydrous DMSO/DMF) Protein_Prep->Reagent_Prep Conjugation 3. Conjugation Reaction (Add reagent to protein) Reagent_Prep->Conjugation Incubation 4. Incubation (RT or 4°C) Conjugation->Incubation Quenching 5. Quench Reaction (Add Tris or Glycine) Incubation->Quenching Purification 6. Purification (e.g., SEC) Quenching->Purification Characterization 7. Characterization (e.g., SDS-PAGE, SEC) Purification->Characterization End End Characterization->End

References

Application Note and Protocol: Solid-Phase Synthesis of Oligonucleotide Conjugates Using N,N'-Disuccinimidyl Carbonate (DSC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotide conjugates are pivotal in modern therapeutics, diagnostics, and biomedical research. By covalently linking oligonucleotides to other molecules such as peptides, lipids, or fluorophores, their therapeutic properties, cellular uptake, and detection capabilities can be significantly enhanced. Solid-phase synthesis is the standard method for producing oligonucleotides, and developing efficient on-support conjugation strategies is crucial for streamlining the production of these complex molecules. This application note describes a robust and versatile method for the solid-phase synthesis of 5'-oligonucleotide conjugates using N,N'-disuccinimidyl carbonate (DSC) as an activating agent.

N,N'-dithis compound is a homobifunctional crosslinker that reacts with hydroxyl groups to form an active N-succinimidyl carbonate intermediate.[1] This intermediate readily couples with primary amines to form stable carbamate linkages.[1] The described method leverages this chemistry to activate the free 5'-hydroxyl group of a solid-support-bound oligonucleotide, followed by conjugation with a variety of amino-containing ligands.[1][2][3] This approach is advantageous due to its convenience, efficiency, and applicability to a wide range of oligonucleotide types (DNA, RNA, and their analogs) and ligands.[1][2]

Principle of the Method

The synthesis begins with a standard automated solid-phase oligonucleotide synthesis. After the final coupling cycle, the 5'-dimethoxytrityl (DMTr) protecting group is removed, leaving a free 5'-hydroxyl group. This hydroxyl group is then activated on the solid support by reacting with DSC in the presence of a base. The resulting N-succinimidyl carbonate on the support-bound oligonucleotide is a reactive intermediate. This activated oligonucleotide is then reacted with a ligand containing a primary amine, leading to the formation of a stable carbamate bond. Finally, the oligonucleotide conjugate is cleaved from the solid support and deprotected using standard procedures, followed by purification.

Experimental Workflow

The overall experimental workflow for the solid-phase synthesis of oligonucleotide conjugates using DSC is depicted below.

Solid-Phase Oligonucleotide Conjugation using DSC cluster_0 On-Support Synthesis cluster_1 Post-Synthesis Processing synthesis Automated Oligonucleotide Synthesis detritylation 5'-DMTr Deprotection synthesis->detritylation Final Cycle activation Activation with DSC detritylation->activation Free 5'-OH conjugation Conjugation with Amino-Ligand activation->conjugation Activated Oligo cleavage Cleavage & Deprotection conjugation->cleavage Crude Product purification Purification (e.g., HPLC) cleavage->purification analysis Characterization (e.g., MS, HPLC) purification->analysis final_product Purified Oligonucleotide Conjugate analysis->final_product

Caption: Experimental workflow for DSC-mediated solid-phase oligonucleotide conjugation.

Application in Targeting Oncogenic Pathways

Oligonucleotide conjugates, particularly those involving siRNA or antisense oligonucleotides, are often designed to modulate gene expression by targeting specific mRNA transcripts. For instance, an oligonucleotide conjugate might be developed to downregulate an oncogene involved in a cancer signaling pathway. The conjugated ligand (e.g., a peptide or aptamer) can serve to improve delivery to tumor cells. The diagram below illustrates a simplified generic signaling pathway that could be targeted.

Targeting an Oncogenic Signaling Pathway cluster_pathway Cancer Cell cluster_intervention Therapeutic Intervention receptor Growth Factor Receptor kinase_cascade Kinase Cascade (e.g., RAS/MAPK) receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor nucleus Nucleus transcription_factor->nucleus Translocation oncogene_mrna Oncogene mRNA nucleus->oncogene_mrna Transcription oncoprotein Oncoprotein oncogene_mrna->oncoprotein Translation risc RISC Complex oncogene_mrna->risc proliferation Cell Proliferation & Survival oncoprotein->proliferation oligo_conjugate Oligonucleotide Conjugate (e.g., siRNA) oligo_conjugate->oncogene_mrna Hybridization risc->oncogene_mrna Cleavage

References

Application Notes and Protocols for Bioconjugation with m-PEG5-Succinimidyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG5-succinimidyl carbonate is a widely utilized bioconjugation reagent that facilitates the covalent attachment of a discrete five-unit polyethylene glycol (PEG) chain to biomolecules.[1][2] This process, known as PEGylation, is a critical tool in drug development and research for enhancing the therapeutic properties of proteins, peptides, and antibodies.[2][] The methoxy-terminated PEG5 linker is a non-cleavable, hydrophilic spacer that can improve the solubility, stability, and pharmacokinetic profile of the conjugated molecule, while also reducing immunogenicity and aggregation.[1][2][] The succinimidyl carbonate group is highly reactive towards primary amines, such as the lysine residues on a protein, forming a stable carbamate bond.[1][4] This document provides detailed application notes, experimental protocols, and data for the effective use of m-PEG5-succinimidyl carbonate in bioconjugation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of m-PEG5-succinimidyl carbonate is essential for designing and executing successful bioconjugation experiments.

PropertyValueSource
Chemical Formula C16H27NO10[1]
Molecular Weight 393.39 g/mol [1]
CAS Number 1058691-00-1[1]
Purity Typically ≥95% to 98%[1]
Appearance White to off-white solid[1]
Solubility Soluble in DMSO, DMF, water, and chloroform[1][5][6]
Reactive Group N-Hydroxysuccinimidyl (NHS) Carbonate[6]
Target Functional Group Primary amines (-NH2)[6]
Resulting Linkage Stable carbamate bond[6]
Storage Conditions -20°C in a dry, inert environment[1]

Reaction Mechanism and Workflow

The fundamental reaction of m-PEG5-succinimidyl carbonate involves the nucleophilic attack of a primary amine on the this compound group. This results in the formation of a stable carbamate linkage and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][4]

Reaction_Mechanism reagent m-PEG5-succinimidyl carbonate intermediate Reaction Intermediate reagent->intermediate + protein Protein-NH2 (Primary Amine) protein->intermediate product PEGylated Protein (Carbamate Linkage) intermediate->product Forms byproduct N-hydroxysuccinimide (NHS) intermediate->byproduct Releases

Caption: Reaction of m-PEG5-succinimidyl carbonate with a primary amine.

A typical experimental workflow for protein PEGylation using this reagent is outlined below.

Experimental_Workflow A 1. Protein Preparation (Amine-free buffer) C 3. Conjugation Reaction (Mix protein and reagent, incubate) A->C B 2. Reagent Preparation (Dissolve m-PEG5-SC in anhydrous DMSO/DMF) B->C D 4. Quenching Reaction (Add Tris or glycine to consume excess reagent) C->D E 5. Purification (Size-Exclusion Chromatography) D->E F 6. Characterization (SDS-PAGE, HPLC, Mass Spectrometry) E->F

Caption: General workflow for protein PEGylation.

Experimental Protocols

General Protein PEGylation Protocol

This protocol provides a general guideline for the conjugation of m-PEG5-succinimidyl carbonate to a protein containing primary amines.[4]

Materials:

  • Protein of interest

  • m-PEG5-succinimidyl carbonate

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.0 (amine-free)[7]

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[7]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine[4]

  • Purification system (e.g., size-exclusion chromatography (SEC) column like Sephadex G-25)[1]

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[4][7]

    • Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the target protein for reaction with the PEG reagent.[4] If necessary, perform a buffer exchange using dialysis or a desalting column.[2]

  • m-PEG5-succinimidyl carbonate Solution Preparation:

    • Allow the vial of m-PEG5-succinimidyl carbonate to equilibrate to room temperature before opening to prevent moisture condensation.[2][7]

    • Immediately before use, prepare a stock solution (e.g., 10 mg/mL or 10 mM) by dissolving the reagent in anhydrous DMSO or DMF.[2][7]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved m-PEG5-succinimidyl carbonate to the protein solution while gently stirring.[1][7] The optimal molar ratio should be determined empirically for each specific protein and desired degree of PEGylation.[2]

    • Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to avoid protein denaturation.[8]

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[4][7][9]

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted m-PEG5-succinimidyl carbonate.[1][4]

    • Incubate for 30 minutes at room temperature.[4]

  • Purification of the PEGylated Protein:

    • Equilibrate the SEC column with an appropriate buffer (e.g., 0.1 M PBS, pH 7.4).[1]

    • Load the quenched reaction mixture onto the column and elute with the equilibration buffer.[1]

    • Collect fractions and monitor the protein elution using UV absorbance at 280 nm.[1]

  • Characterization of the PEGylated Protein:

    • Analyze the collected fractions containing the protein by SDS-PAGE to confirm successful PEGylation, which will be indicated by a shift to a higher molecular weight compared to the unmodified protein.[1][2]

    • Further characterization can be performed using techniques like HPLC, mass spectrometry, and FTIR to determine the degree of PEGylation, purity, and confirm the formation of the carbamate bond.[10]

Data Presentation: Reaction Parameter Optimization

The efficiency of the PEGylation reaction is influenced by several factors. The following tables summarize the effects of key parameters on the bioconjugation outcome.

Table 1: Effect of Molar Ratio (PEG Reagent:Protein) on PEGylation

Molar RatioExpected Degree of PEGylationRemarks
1:5LowHigher amounts of unreacted protein.[2]
1:10ModerateIncreased PEGylation compared to a 1:5 ratio.[2]
1:25HighGood yield of mono- and poly-PEGylated products.[2]
>25Very HighIncreased risk of multi-PEGylation and potential protein aggregation.[11]

Note: The optimal molar ratio should be determined empirically for each specific protein and desired degree of PEGylation.[2]

Table 2: Effect of pH on Conjugation and Hydrolysis

pH RangeReaction with Primary AminesHydrolysis of this compoundRecommendation
< 7.0Slower reaction rate as amines are protonated.Slower hydrolysis rate.Suboptimal for efficient conjugation.
7.0 - 8.5Optimal reaction rate as amines are deprotonated and more nucleophilic.[4][11]Moderate hydrolysis rate.Recommended range for a balance between efficient conjugation and minimal hydrolysis.[4][11]
> 8.5Fast reaction rate.Rapid hydrolysis, deactivating the reagent.[11][12]Not recommended due to significant reagent hydrolysis.

Table 3: Effect of Reaction Time and Temperature

TemperatureTimeRemarks
Room Temperature30 - 60 minutesStandard condition for efficient conjugation.[7][11]
4°C2 hours - overnightSlower reaction rate, may be beneficial for sensitive proteins or to better control the reaction.[4][8]

Troubleshooting

Table 4: Common Issues and Solutions in PEGylation

IssuePotential CauseSuggested Solution
Low PEGylation Efficiency - Inactive reagent due to hydrolysis. - Insufficient molar excess of PEG reagent. - Competing primary amines in the buffer.- Use fresh, anhydrous DMSO/DMF to prepare the reagent solution immediately before use.[8] - Increase the molar excess of the m-PEG5-succinimidyl carbonate.[8] - Ensure the reaction buffer is free of primary amines like Tris or glycine.[12]
High Heterogeneity (Multiple PEGylated species) - High molar excess of PEG reagent. - Prolonged reaction time. - High pH.- Reduce the molar excess of the PEG reagent.[11] - Decrease the incubation time.[11] - Lower the reaction pH to the lower end of the optimal range (e.g., pH 7.0-7.5).[11]
Protein Aggregation/Precipitation - High concentration of protein or PEG reagent. - High percentage of organic solvent.- Optimize the concentrations of both the protein and the PEG reagent. - Keep the volume of the organic solvent to a minimum (<10% of the total reaction volume).[8]

Applications in Drug Development

The unique properties of m-PEG5-succinimidyl carbonate make it a valuable tool in various aspects of drug development.

Applications cluster_B cluster_C cluster_D cluster_E A m-PEG5-succinimidyl carbonate B Antibody-Drug Conjugates (ADCs) A->B C Protein & Peptide Modification A->C D PROTACs A->D E Surface Functionalization A->E B_desc Improves solubility and stability. Reduces aggregation and prolongs circulation half-life. B->B_desc C_desc Increases stability, solubility, and in vivo half-life. Reduces immunogenicity. C->C_desc D_desc Used as a linker in the synthesis of Proteolysis Targeting Chimeras. D->D_desc E_desc Modifies surfaces of nanoparticles or medical devices to improve biocompatibility. E->E_desc

Caption: Key applications of m-PEG5-succinimidyl carbonate.

  • Antibody-Drug Conjugates (ADCs): It serves as a non-cleavable linker to attach a cytotoxic payload to an antibody. The PEG spacer enhances the solubility and stability of the ADC, reduces aggregation, and can prolong its circulation half-life.[1][7]

  • Protein and Peptide Modification: PEGylation can increase the stability, solubility, and in vivo half-life of therapeutic proteins and peptides while potentially reducing their immunogenicity.[][7]

  • PROTACs: This reagent is used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7]

  • Surface Functionalization: It is used to modify the surfaces of nanoparticles or medical devices to improve biocompatibility and reduce protein adsorption.[][7]

Conclusion

m-PEG5-succinimidyl carbonate is a versatile and effective reagent for the PEGylation of biomolecules. Its well-defined structure and reactivity with primary amines make it an invaluable tool for researchers and drug development professionals. The ability to enhance the physicochemical and pharmacokinetic properties of therapeutic proteins and to serve as a linker in ADCs underscores its importance in the development of next-generation biotherapeutics.[1] The protocols and data provided in this document offer a solid foundation for the successful application of m-PEG5-succinimidyl carbonate in various bioconjugation strategies.

References

Purifying Succinimidyl Carbonate-Labeled Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of proteins labeled with succinimidyl carbonate reagents. This compound chemistry is a widely used method for conjugating molecules to proteins, primarily by targeting primary amines on lysine residues and the N-terminus to form stable carbamate linkages.[1][2] This technique is integral to the development of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled proteins for research and therapeutic applications.[1][2]

Following the labeling reaction, a heterogeneous mixture containing the desired labeled protein, unreacted protein, excess labeling reagent, and reaction byproducts exists.[3] A robust purification strategy is therefore essential to isolate the purified labeled protein and ensure its suitability for downstream applications.

Principles of Labeling and Purification

The labeling of proteins with this compound reagents is a nucleophilic substitution reaction where the primary amine on the protein attacks the carbonyl carbon of the this compound, leading to the formation of a stable carbamate bond and the release of N-hydroxysuccinimide (NHS).[1] The efficiency of this reaction is influenced by several factors, including pH, temperature, and the molar ratio of the labeling reagent to the protein.[1][2]

Purification strategies exploit the physicochemical differences between the labeled protein and contaminants. The covalent attachment of a label can alter the protein's size, surface charge, and hydrophobicity, which form the basis for separation by various chromatographic techniques.[3]

Data Presentation: Key Parameters for Labeling and Purification

Effective purification begins with a well-controlled labeling reaction. The following tables summarize key parameters that influence the labeling reaction and guide the selection of a purification strategy.

Table 1: Key Parameters for this compound Labeling Reaction

ParameterRecommended Range/ValueRationale & Considerations
pH 7.2 - 8.5[4]At lower pH, the amine is protonated and less reactive. At higher pH, hydrolysis of the this compound becomes a significant competing reaction.[4]
Buffer Composition Amine-free buffers (e.g., phosphate, bicarbonate, borate)[1][4]Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for the labeling reagent, reducing labeling efficiency.[4]
Molar Ratio (Label:Protein) 5:1 to 20:1 (empirically determined)[1]A higher molar excess generally leads to a higher degree of labeling. The optimal ratio depends on the protein and the desired degree of labeling and should be determined empirically.[1]
Protein Concentration 1 - 10 mg/mL[1][2]Higher protein concentrations can improve labeling efficiency.[5]
Reaction Temperature 4°C to Room Temperature[1]Lower temperatures can help control the reaction rate.[1]
Reaction Time 1 - 4 hours (or overnight at 4°C)[1]The duration can be adjusted to achieve the desired degree of labeling.[1]
Quenching Reagent 1 M Tris-HCl or 1 M Glycine (final concentration 50-100 mM)[1]Quenching stops the reaction by consuming unreacted labeling reagent.[1]

Table 2: Comparison of Primary Purification Techniques

TechniquePrinciple of SeparationAdvantagesDisadvantagesBest Suited For
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size).[3]Mild, non-denaturing conditions; effective for removing small molecule impurities.[6][7]Limited resolution for species of similar size.Removal of unreacted labeling reagent and byproducts.[8][9][10]
Hydrophobic Interaction Chromatography (HIC) Separation based on differences in hydrophobicity.[6][11]Can separate proteins with different degrees of labeling.[12][13]Requires high salt concentrations, which may not be suitable for all proteins.Purification of ADCs and other labeled proteins where the label significantly alters hydrophobicity.[11][12][13]
Ion Exchange Chromatography (IEX) Separation based on differences in surface charge.[3]High resolving power.Can be sensitive to buffer pH and ionic strength.Separation of labeled and unlabeled protein if the label alters the protein's pI.[3]
Dialysis/Diafiltration Separation based on molecular weight cutoff.[1]Simple method for buffer exchange and removal of small molecules.Slow process; may not be suitable for large volumes.Buffer exchange and removal of small molecule impurities.[1][14]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with a this compound reagent.

Materials:

  • Protein of interest

  • This compound labeling reagent

  • Reaction Buffer: 0.1 M Sodium Phosphate or Sodium Bicarbonate buffer, pH 7.2-8.5[1][4]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1][2]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine[1]

  • Purification system (e.g., SEC or HIC column)

Procedure:

  • Protein Preparation: Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[1][2] Ensure the buffer is free of primary amines.[1]

  • Labeling Reagent Preparation: Immediately before use, dissolve the this compound reagent in a minimal amount of anhydrous DMF or DMSO.[8]

  • Conjugation Reaction: Add the desired molar excess of the dissolved labeling reagent to the protein solution while gently vortexing.[1]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[1]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[1] Incubate for 30 minutes at room temperature.[1]

Protocol 2: Purification of Labeled Protein by Size Exclusion Chromatography (SEC)

This protocol is recommended for the removal of unreacted labeling reagent and byproducts.[1]

Materials:

  • Quenched reaction mixture

  • SEC column with an appropriate molecular weight cutoff

  • SEC Running Buffer (e.g., Phosphate Buffered Saline - PBS)

  • Chromatography system

Procedure:

  • System Preparation: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer.[3]

  • Sample Preparation: Centrifuge the quenched reaction mixture at 10,000 x g for 10 minutes to remove any precipitate.[3] Filter the supernatant through a 0.22 µm filter.[3]

  • Sample Loading: Load the filtered sample onto the equilibrated column. The sample volume should ideally not exceed 2-5% of the total column volume for optimal resolution.[3]

  • Elution: Elute the sample with the SEC Running Buffer at a constant flow rate.[3] The labeled protein will elute in the earlier fractions, while smaller molecules like the unreacted reagent and NHS will elute later.[3]

  • Fraction Collection and Analysis: Collect fractions and monitor the protein concentration using UV absorbance at 280 nm.[1] Analyze the collected fractions by SDS-PAGE and/or SEC-HPLC to identify the fractions containing the purified labeled protein.[3]

  • Pooling: Pool the fractions containing the purified labeled protein.[1]

Protocol 3: Purification of Labeled Protein by Hydrophobic Interaction Chromatography (HIC)

This protocol is particularly useful for separating antibody-drug conjugates (ADCs) based on their drug-to-antibody ratio (DAR).[11][12][13]

Materials:

  • Quenched reaction mixture

  • HIC column

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0[11]

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[11]

  • HIC Load Diluent: 25 mM Sodium Phosphate, 3.0 M Ammonium Sulfate, pH 7.0[11]

  • Chromatography system

Procedure:

  • Sample Preparation: Adjust the ammonium sulfate concentration of the quenched reaction mixture to 0.5 M by adding the HIC Load Diluent.[11] Centrifuge the sample at ≥3000g for ≥ 2 minutes to remove any precipitate.[11]

  • System Preparation: Equilibrate the HIC column with Mobile Phase A.

  • Sample Loading: Load the prepared sample onto the equilibrated column.

  • Elution: Elute the bound proteins using a linear gradient of Mobile Phase B (e.g., 33.3% to 100% Mobile Phase B over 30 column volumes).[11] Proteins will elute in order of increasing hydrophobicity.

  • Fraction Collection and Analysis: Collect fractions throughout the gradient and analyze them by methods such as SDS-PAGE, SEC-HPLC, or mass spectrometry to identify the fractions containing the desired labeled species.

  • Pooling: Pool the fractions containing the purified labeled protein with the desired degree of labeling.

Quality Control and Characterization

After purification, it is crucial to characterize the labeled protein to ensure its quality and suitability for the intended application.

Table 3: Common Quality Control Assays for Labeled Proteins

AssayPurpose
SDS-PAGE To visualize the increase in molecular weight and assess purity.[2]
SEC-HPLC To determine the purity, presence of aggregates, and confirm the removal of small molecule impurities.[3][15][16]
Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) To determine the precise molecular weight and confirm the degree of labeling.
UV-Vis Spectroscopy To determine the protein concentration and the Degree of Labeling (DOL) if the label has a distinct absorbance.[17]
Functional Assays To confirm that the biological activity of the protein is retained after labeling.

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical reaction and the general workflow for protein labeling and purification.

G This compound-Protein Reaction Protein-NH2 Protein with Primary Amine (e.g., Lysine) Labeled_Protein Labeled Protein (Carbamate Linkage) Protein-NH2->Labeled_Protein + SC Reagent SC_Reagent This compound Reagent NHS N-Hydroxysuccinimide (Byproduct)

Caption: Chemical reaction of a this compound reagent with a primary amine on a protein.

G Experimental Workflow for Labeled Protein Purification start Start: Protein Solution labeling 1. Labeling Reaction (this compound) start->labeling quench 2. Quenching (e.g., Tris or Glycine) labeling->quench purify 3. Purification (SEC, HIC, or IEX) quench->purify characterize 4. Characterization (SDS-PAGE, HPLC, MS) purify->characterize end End: Purified Labeled Protein characterize->end

Caption: General experimental workflow for protein labeling and purification.

G Purification Logic: Decision Tree start Labeled Protein Mixture q1 Primary Goal? start->q1 a1 Remove Small Molecules q1->a1 a2 Separate by Degree of Labeling q1->a2 p1 Size Exclusion Chromatography (SEC) a1->p1 q2 Label significantly alters hydrophobicity? a2->q2 a3 Yes q2->a3 a4 No q2->a4 p2 Hydrophobic Interaction Chromatography (HIC) a3->p2 p3 Ion Exchange Chromatography (IEX) a4->p3

Caption: Decision tree for selecting a primary purification method.

References

Application Notes and Protocols for Succinimidyl Carbonate Reactions in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinimidyl carbonates are highly reactive compounds widely employed in bioconjugation, particularly for the modification of proteins, peptides, and other biomolecules. These reagents enable the formation of stable carbamate linkages with primary amines, such as those found on the side chain of lysine residues and the N-terminus of proteins. This process is instrumental in the development of antibody-drug conjugates (ADCs), PEGylated proteins with enhanced therapeutic properties, and fluorescently labeled probes for biological imaging. The N-hydroxysuccinimide (NHS) ester group makes the carbonate an excellent leaving group, facilitating efficient conjugation under mild conditions.

The reaction proceeds via a nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the succinimidyl carbonate. This results in the formation of a stable carbamate bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is most efficient at a slightly alkaline pH (7.0-9.0), where the primary amines are more nucleophilic. Careful control of the reaction buffer composition is critical to prevent the hydrolysis of the this compound and to avoid the presence of competing nucleophiles.

Data Presentation: Reaction Buffer and Condition Optimization

The success of a this compound reaction is highly dependent on the reaction buffer and conditions. The following tables summarize key quantitative data for optimizing your conjugation experiments.

Table 1: Recommended Reaction Buffer Compositions

Buffer ComponentConcentrationpH RangeRationale
Sodium Phosphate0.1 M7.5 - 8.0Amine-free buffer that provides good buffering capacity in the optimal pH range for the reaction.[1]
Sodium Bicarbonate0.1 M8.3Commonly used for labeling antibodies with succinimidyl esters.[2]
Borate Buffer50 mM8.5Another amine-free buffer option for maintaining a stable alkaline pH.[3]

Note: It is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target molecule for reaction with the this compound.[1][4]

Table 2: Typical Reaction Parameters for Protein Modification

ParameterRecommended RangeNotes
Molar Excess of this compound5 to 50-foldThe optimal ratio should be determined empirically for each specific protein and desired degree of modification.[1][5]
Protein Concentration1 - 10 mg/mLA common concentration range for efficient conjugation.[1][5]
Reaction Temperature4°C to Room Temperature (20-25°C)Lower temperatures can help to control the reaction rate and minimize potential side reactions or protein degradation.[1][5]
Reaction Time30 - 120 minutesThe reaction time should be optimized based on the reactivity of the specific protein and the desired outcome.[1][5]
Quenching Reagent1 M Tris-HCl, pH 8.0 or 1 M LysineAdded to a final concentration of 20-100 mM to stop the reaction by consuming excess this compound.[1][2][5]

Experimental Protocols

Protocol 1: General Procedure for Protein Modification with a PEGylated this compound

This protocol provides a general guideline for the conjugation of a methoxy-polyethylene glycol (m-PEG)-succinimidyl carbonate to a protein containing primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5-8.0)[1]

  • m-PEG-Succinimidyl Carbonate

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1][6]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[1][5]

  • Purification system (e.g., size-exclusion chromatography or dialysis materials)[5]

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.[1][5]

    • If the protein is in a buffer containing primary amines, exchange it into the reaction buffer using dialysis or a desalting column.[1]

  • m-PEG-Succinimidyl Carbonate Solution Preparation:

    • Allow the vial of m-PEG-succinimidyl carbonate to equilibrate to room temperature before opening to prevent moisture condensation.[1]

    • Immediately before use, prepare a stock solution of the m-PEG-succinimidyl carbonate in anhydrous DMF or DMSO (e.g., 10 mg/mL).[1] Using anhydrous solvents is critical to prevent hydrolysis of the reagent.[6]

  • PEGylation Reaction:

    • Add the desired molar excess (e.g., 10- to 50-fold) of the m-PEG-succinimidyl carbonate stock solution to the protein solution while gently vortexing.[1]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[1]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM.[1]

    • Incubate for 30 minutes at room temperature to allow the quenching reagent to react with any excess m-PEG-succinimidyl carbonate.[5]

  • Purification of the PEGylated Protein:

    • Remove excess PEG reagent and byproducts such as N-hydroxysuccinimide by dialysis against a suitable buffer or by using size-exclusion chromatography.[5]

  • Characterization of the PEGylated Protein:

    • Analyze the purified conjugate to determine the degree of PEGylation and confirm its integrity. Common methods include:

      • SDS-PAGE: To visualize the increase in molecular weight.[1]

      • Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), or Hydrophobic Interaction Chromatography (HIC): To assess the purity and heterogeneity of the conjugate.[1]

      • Mass Spectrometry: To determine the precise mass of the conjugate and the degree of PEGylation.[5]

Mandatory Visualizations

Reaction_Mechanism Protein Protein-NH₂ (Primary Amine) Intermediate Nucleophilic Attack Protein->Intermediate SC_Reagent R-O-C(=O)-O-NHS (this compound) SC_Reagent->Intermediate Carbamate Protein-NH-C(=O)-O-R (Carbamate Linkage) Intermediate->Carbamate NHS NHS (N-Hydroxysuccinimide) Intermediate->NHS +

Caption: Reaction of a this compound with a primary amine.

Experimental_Workflow A 1. Protein Preparation (Amine-free buffer) C 3. Conjugation Reaction (Controlled Time & Temp) A->C B 2. SC Reagent Preparation (Anhydrous DMSO/DMF) B->C D 4. Quenching (Optional) (e.g., Tris buffer) C->D E 5. Purification (e.g., SEC, Dialysis) C->E If no quenching D->E F 6. Characterization (e.g., SDS-PAGE, MS) E->F

Caption: Experimental workflow for protein modification.

References

Application Notes and Protocols for Molar Excess Calculation in Succinimidyl Carbonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Note: The Critical Role of Molar Excess in Bioconjugation

Succinimidyl carbonate reagents, such as N,N'-Dithis compound (DSC) and its derivatives like m-PEG-succinimidyl carbonate (m-PEG-SC), are widely used in bioconjugation.[1][2] They are employed to covalently link molecules, such as polyethylene glycol (PEG), to proteins, antibodies, and other biomolecules. This process, known as PEGylation, is a key strategy in drug development to improve the pharmacokinetic properties, stability, and reduce the immunogenicity of therapeutic agents.[1][3]

The reaction chemistry is based on the nucleophilic attack of primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein) on the this compound, which results in the formation of a stable carbamate (urethane) linkage.[1][3] The success of this conjugation is critically dependent on the molar excess of the this compound reagent relative to the biomolecule.[1]

Controlling the molar excess allows for precise control over the Degree of Labeling (DOL) , which is the average number of reagent molecules conjugated to each biomolecule.[1][4]

  • Insufficient Molar Excess: May lead to a low yield of the desired conjugate, leaving a significant amount of the starting biomolecule unreacted.[1]

  • Excessive Molar Excess: Can result in polysubstitution, protein precipitation, loss of biological activity due to modification of critical residues (e.g., in an antibody's antigen-binding site), and increased product heterogeneity.[1][5][6]

Therefore, careful calculation and optimization of the molar excess are paramount for achieving the desired product with high yield and retained function. Factors that must be considered include the number of available primary amines on the biomolecule, the desired DOL for the specific application, and the concentration of the reactants.[1][6]

Molar Excess Calculation

To determine the precise amount of this compound reagent needed for a reaction, the following formula can be used. This calculation establishes the desired molar ratio of the reagent to the protein (or other biomolecule).

Formula for Calculating the Mass of this compound Reagent:

Mass_Reagent (mg) = Molar_Excess × ( (Mass_Protein (mg)) / (MW_Protein (Da)) ) × MW_Reagent (Da)

Where:

  • Mass_Reagent: The mass of the this compound reagent to be weighed (in mg).

  • Molar_Excess: The desired molar ratio of the reagent to the protein (e.g., 20 for a 20-fold excess).

  • Mass_Protein: The mass of the protein to be labeled (in mg).

  • MW_Protein: The molecular weight of the protein (in Daltons).

  • MW_Reagent: The molecular weight of the this compound reagent (in Daltons).

Example Calculation: To label 5 mg of an antibody (MW 150,000 Da) with an 8:1 molar excess of MSD TAG-NHS-Ester (a succinimidyl ester with MW 1,057 Da), the calculation would be:

Mass_Reagent (mg) = 8 × ( (5 mg) / (150,000 Da) ) × 1,057 Da = 0.28 mg

Data Presentation: Optimizing Reaction Conditions

The efficiency of the conjugation reaction is influenced by several parameters. The following tables summarize how molar ratio and pH can affect the outcome.

Table 1: Effect of Molar Ratio of PEG-Succinimidyl Reagent to Protein on PEGylation. [5]

Molar Ratio (Protein:Reagent) Degree of PEGylation Notes
1:5 Low Results in a higher amount of unreacted protein.
1:10 Moderate Shows increased PEGylation compared to the 1:5 ratio.
1:20 High A common starting point for significant PEGylation of antibodies (e.g., 4-6 PEGs per antibody).[5]
1:25 High Can produce a good yield of both mono- and poly-PEGylated products.[5]

| 1:35 | Very High | May lead to a higher degree of PEGylation but also increases the heterogeneity of the final product.[5] |

Table 2: Effect of pH on Succinimidyl Ester Coupling Reactions. [5][7]

pH Reaction Rate NHS Ester Hydrolysis Rate Conjugation Efficiency
< 7.0 Slow Minimal Low
7.0 - 7.5 Moderate Low Good
7.5 - 8.5 Fast Moderate Optimal for many proteins.[5]

| > 8.5 | Very Fast | High | Can be lower due to rapid hydrolysis of the reagent.[5] |

Note: The optimal pH is a balance between maximizing the reactivity of the deprotonated amine groups and minimizing the competing hydrolysis of the succinimidyl ester. A pH range of 7.2-8.5 is generally recommended.[5][7]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling

This protocol provides a general guideline for conjugating a this compound reagent to a protein. Optimization may be required for each specific protein and reagent.

Materials:

  • Protein of interest

  • This compound reagent (e.g., m-PEG5-succinimidyl carbonate)

  • Amine-free Reaction Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 7.2-8.5.[1][5] Crucially, avoid buffers containing primary amines like Tris or glycine, as they will compete in the reaction. [8][9]

  • Anhydrous Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][5]

  • Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 8.0.[1]

  • Purification system (e.g., size-exclusion chromatography (SEC) or desalting column).[10]

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.[1][5] If the protein is in a buffer containing primary amines, it must be exchanged into the amine-free Reaction Buffer using dialysis or a desalting column.[5]

  • Reagent Preparation: Allow the vial of the this compound reagent to equilibrate to room temperature before opening to prevent moisture condensation.[5] Immediately before use, prepare a concentrated stock solution (e.g., 10 mg/mL or 10 mM) in anhydrous DMSO or DMF.[1][4][5]

  • Labeling Reaction:

    • Calculate the required volume of the reagent stock solution to achieve the desired molar excess (a 10- to 50-fold molar excess is a common starting point).[5][8]

    • While gently stirring or vortexing the protein solution, add the calculated volume of the reagent stock solution.[4][5]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1][8]

  • Quenching the Reaction (Optional but Recommended): To stop the reaction, add the Quenching Buffer to a final concentration of 20-100 mM.[5][11] This will consume any unreacted reagent. Incubate for an additional 15-30 minutes.[5]

  • Purification of the Conjugate: Remove excess, unreacted reagent and byproducts from the labeled protein using a desalting column, size-exclusion chromatography, or dialysis.[10][11]

Protocol 2: Determination of Degree of Labeling (DOL)

The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the wavelength of maximum absorbance (λmax) for the label (if it has a chromophore).

Procedure:

  • Dilute the purified protein-dye conjugate to a concentration suitable for absorbance measurement (e.g., ~0.1 mg/mL).[10][11]

  • Measure the absorbance of the solution at 280 nm (A280) and at the λmax of the conjugated label (Amax).[10]

  • Calculate the Corrected Protein Absorbance (A280c): The conjugated label may also absorb at 280 nm. This must be corrected for using a Correction Factor (CF) provided by the label manufacturer.

    • A280c = A280 - (Amax × CF)[10]

  • Calculate the Protein Concentration:

    • Protein Conc. (M) = A280c / ε_protein

    • Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the Label Concentration:

    • Label Conc. (M) = Amax / ε_label

    • Where ε_label is the molar extinction coefficient of the label at its λmax.

  • Calculate the Degree of Labeling (DOL):

    • DOL = (Label Conc. (M)) / (Protein Conc. (M))[12]

Visualizations

ReactionMechanism cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Protein->inv1 SC Reagent-O-C(O)-O-NHS (this compound) SC->inv1 Product Protein-NH-C(O)-O-Reagent (Stable Carbamate Linkage) NHS N-Hydroxysuccinimide (Byproduct) inv1->inv2 Nucleophilic Attack inv2->Product inv2->NHS ExperimentalWorkflow start Start: Protein Sample prep_protein 1. Protein Preparation (Buffer Exchange to Amine-Free Buffer) start->prep_protein reaction 3. Labeling Reaction (Add Reagent to Protein at Desired Molar Excess, Incubate 30-60 min at RT) prep_protein->reaction prep_reagent 2. Reagent Preparation (Dissolve SC-Reagent in Anhydrous DMSO/DMF) prep_reagent->reaction quench 4. Quench Reaction (Add Tris or Glycine) reaction->quench purify 5. Purification (Size-Exclusion Chromatography) quench->purify characterize 6. Characterization (Determine Degree of Labeling) purify->characterize end End: Purified Conjugate characterize->end TroubleshootingTree start Problem: Low Conjugation Yield q1 Is the reagent active (freshly prepared, properly stored)? start->q1 a1_no Solution: Use fresh, properly stored reagent. q1->a1_no No q2 Is the reaction pH optimal (7.2-8.5)? q1->q2 Yes a2_no Solution: Adjust pH of the reaction buffer. q2->a2_no No q3 Is the buffer amine-free (no Tris, glycine)? q2->q3 Yes a3_no Solution: Perform buffer exchange into an appropriate buffer (e.g., PBS). q3->a3_no No q4 Is the molar ratio of reagent:protein sufficient? q3->q4 Yes a4_no Solution: Increase the molar excess of the reagent. q4->a4_no No end Further optimization may be needed (e.g., protein concentration). q4->end Yes

References

Characterization of Succinimidyl Carbonate Protein Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinimidyl carbonate (SC) chemistry is a widely utilized bioconjugation strategy for covalently linking molecules to proteins, peptides, and other biomolecules.[1][][3] This method involves the reaction of a this compound-activated molecule with primary amines, such as the ε-amino group of lysine residues and the N-terminus of a protein, to form a stable carbamate linkage.[1][4][5] This technique is instrumental in the development of antibody-drug conjugates (ADCs), PEGylated proteins for enhanced therapeutic properties, and other targeted therapeutics.[1][][4]

The this compound group provides a highly reactive ester that efficiently couples with amines under mild pH conditions, typically between 7 and 9.[1] The resulting carbamate bond is stable, ensuring the integrity of the conjugate in biological systems.[1][6] Careful characterization of these conjugates is critical to ensure their quality, efficacy, and safety. This document provides detailed protocols for the synthesis, purification, and characterization of this compound protein conjugates.

Reaction Mechanism & Experimental Workflow

The bioconjugation process begins with the nucleophilic attack of a primary amine on the carbonyl carbon of the this compound group. This leads to the formation of a stable carbamate bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1]

G cluster_reagents Reactants cluster_reaction Reaction cluster_products Products Protein Protein-NH₂ (Primary Amine) Intermediate Nucleophilic Attack Protein->Intermediate pH 7-9 SC_Reagent R-O-C(O)-NHS (this compound Reagent) SC_Reagent->Intermediate Conjugate Protein-NH-C(O)-O-R (Carbamate Linkage) Intermediate->Conjugate Stable Bond Formation Byproduct NHS (N-hydroxysuccinimide) Intermediate->Byproduct Release

Reaction of a this compound with a primary amine.

A typical experimental workflow for the preparation and characterization of these conjugates involves several key stages, from initial protein preparation to final characterization of the purified product.

G start Start: Protein Sample protein_prep Protein Preparation (Buffer Exchange) start->protein_prep conjugation Conjugation Reaction (Protein + SC-Reagent) protein_prep->conjugation quenching Quenching (Optional) conjugation->quenching purification Purification quenching->purification characterization Characterization purification->characterization end End: Characterized Conjugate characterization->end

General workflow for protein conjugation and characterization.

Experimental Protocols

Protein Preparation

Proper preparation of the protein is crucial for successful conjugation. The protein solution must be in an amine-free buffer to prevent unwanted reactions with the this compound reagent.

Protocol:

  • Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer such as 0.1 M sodium phosphate buffer with 150 mM NaCl at a pH of 7.5-8.0.[1][6] This can be achieved through dialysis or by using a desalting column.[1]

  • Concentration Adjustment: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[1][4]

This compound Reagent Preparation

To prevent hydrolysis, the this compound reagent should be prepared immediately before use in an anhydrous solvent.[1][6]

Protocol:

  • Equilibration: Allow the vial of the this compound reagent to equilibrate to room temperature before opening to prevent moisture condensation.[1]

  • Stock Solution: Prepare a stock solution of the reagent (e.g., 10 mg/mL or 10 mM) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][4][7]

Conjugation Reaction

The efficiency of the conjugation reaction is influenced by several factors, including the molar ratio of the reagent to the protein, pH, reaction time, and temperature.[1]

Protocol:

  • Reagent Addition: While gently vortexing the protein solution, add the desired molar excess of the this compound stock solution.[1] A common starting point is a 10- to 50-fold molar excess of the reagent over the protein.[1][6]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[1][4][6]

  • Quenching (Optional): To stop the reaction, a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 20-50 mM.[1][6] This will consume any excess reagent.

ParameterRecommended RangeOutcome/Consideration
pH 7.0 - 8.5Optimal for primary amine reaction; hydrolysis of the SC-reagent increases at higher pH.[6]
Molar Excess of SC-Reagent 10 - 50 foldHigher excess may be needed for dilute protein solutions but can lead to multi-conjugation.[6]
Reaction Time 30-60 min at RT; 2 hours at 4°CLonger reaction times may increase side reactions and hydrolysis of the reagent.[6]
Purification of the Protein Conjugate

Purification is essential to remove unreacted protein, excess reagent, and reaction byproducts.[8]

Protocol: Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size and is effective for removing smaller molecules like the unreacted reagent and NHS byproduct from the larger protein conjugate.[8][9][10]

  • System Preparation: Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions.[8]

  • Sample Preparation: Centrifuge the reaction mixture at 10,000 x g for 10 minutes to remove any precipitates and filter the supernatant through a 0.22 µm syringe filter.[8]

  • Sample Loading: Inject the filtered sample onto the equilibrated column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.[8]

  • Elution: Elute the sample with the running buffer at a constant flow rate.[8]

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.[8]

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified conjugate. Pool the desired fractions.[8]

Characterization of Protein Conjugates

A variety of analytical techniques should be employed to characterize the purified conjugate to assess its integrity, purity, and the degree of conjugation.

SDS-PAGE

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a simple method to visualize the increase in molecular weight of the protein after conjugation.[1]

Protocol:

  • Sample Preparation: Mix the protein conjugate, unconjugated protein (as a control), and a molecular weight marker with loading buffer.

  • Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis according to standard procedures.

  • Staining: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.

  • Analysis: Compare the migration of the conjugated protein to the unconjugated control. A shift to a higher molecular weight indicates successful conjugation.

Chromatographic Methods

Size-Exclusion Chromatography (SEC)

In addition to purification, SEC is used to assess the purity of the conjugate and to detect the presence of aggregates.[11][12][13] Aggregation can negatively impact the efficacy and safety of therapeutic proteins.[11]

Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for characterizing protein conjugates, particularly antibody-drug conjugates (ADCs), by separating species based on their hydrophobicity.[14][15][16] The conjugation of hydrophobic payloads increases the overall hydrophobicity of the protein, allowing for the separation of species with different drug-to-antibody ratios (DARs).[15]

Protocol: HIC for ADC Analysis

  • Mobile Phases:

    • Mobile Phase A (High Salt): e.g., 50 mM Sodium Phosphate with 1.5 M Ammonium Sulfate, pH 7.0.[15]

    • Mobile Phase B (Low Salt): e.g., 50 mM Sodium Phosphate, pH 7.0.

  • Gradient: Run a linear gradient from high salt to low salt to elute the ADC species. More hydrophobic species (higher DAR) will elute later.[15]

  • Data Analysis: The resulting chromatogram will show peaks corresponding to different DAR species. The area of each peak can be used to calculate the average DAR.

Analytical TechniquePrincipleInformation Obtained
SDS-PAGE Separation by molecular weightConfirmation of conjugation (molecular weight shift)
Size-Exclusion Chromatography (SEC) Separation by hydrodynamic radiusPurity, detection of aggregates and fragments[10][11][12]
Hydrophobic Interaction Chromatography (HIC) Separation by hydrophobicityDrug-to-antibody ratio (DAR) distribution for ADCs[14][15][16]
Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the detailed characterization of protein conjugates, providing precise molecular weight information and allowing for the determination of the degree of conjugation.[17][18][19]

Protocol: Intact Mass Analysis (Top-Down)

This approach analyzes the entire, intact protein conjugate.[17]

  • Sample Preparation: If necessary, perform a buffer exchange into a volatile buffer such as 50 mM ammonium acetate.[17]

  • LC-MS System:

    • Liquid Chromatography: Use a reversed-phase or size-exclusion column to separate the conjugate from any remaining impurities before MS analysis.

    • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer is commonly used.[20]

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 500-4000).[20]

  • Data Analysis: Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass of the protein conjugate.[17][20] By comparing the mass of the conjugate to the unconjugated protein, the number of attached molecules can be determined.

G cluster_input Input cluster_analysis Analytical Techniques cluster_output Output Information Conjugate Protein Conjugate SDS_PAGE SDS-PAGE Conjugate->SDS_PAGE SEC Size-Exclusion Chromatography Conjugate->SEC HIC Hydrophobic Interaction Chromatography Conjugate->HIC MS Mass Spectrometry Conjugate->MS Unconjugated Unconjugated Protein Unconjugated->SDS_PAGE Unconjugated->SEC Unconjugated->MS MW_Shift Molecular Weight Shift SDS_PAGE->MW_Shift Purity Purity & Aggregation SEC->Purity DAR DAR Distribution HIC->DAR Precise_Mass Precise Mass & Conjugation Degree MS->Precise_Mass

Logical relationships in the characterization of protein conjugates.

Stability Considerations

The stability of the carbamate linkage formed by the reaction of a this compound is a key advantage of this chemistry.[1][6] However, for some applications, such as ADCs utilizing maleimide chemistry for payload attachment, the stability of other parts of the linker, like the succinimide ring, can be a concern.[21][22][23] The succinimide ring in such linkers can be susceptible to hydrolysis, which can impact the in vivo stability of the ADC.[21][22] Therefore, stability studies under relevant conditions (e.g., different pH and temperatures) are often a necessary part of the characterization process for complex conjugates.

Conclusion

The characterization of this compound protein conjugates is a multi-faceted process that requires a combination of electrophoretic, chromatographic, and mass spectrometric techniques. The protocols and information provided in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to ensure the quality, consistency, and performance of their bioconjugates. Rigorous characterization is paramount for the successful development of novel protein-based therapeutics and diagnostics.

References

Application Notes and Protocols for Succinimidyl Carbonate-Mediated Modification of Lysine Residues in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modification of proteins is a cornerstone of modern biotechnology and drug development, enabling the enhancement of therapeutic properties, the attachment of imaging agents, and the study of protein function. N,N'-Disuccinimidyl carbonate (DSC) is a versatile homobifunctional crosslinking reagent that activates carboxyl groups to form N-hydroxysuccinimide (NHS) esters. More pertinent to this document, DSC and its derivatives, such as m-PEG-succinimidyl carbonates, are highly effective reagents for modifying the primary amines found on the N-terminus of a protein and the ε-amino group of lysine residues. This modification results in the formation of a stable carbamate linkage.

These application notes provide a comprehensive guide to utilizing this compound reagents for the targeted modification of lysine residues in proteins. Detailed protocols, data presentation for optimizing reaction conditions, and visual representations of the underlying chemistry and workflows are provided to assist researchers in achieving efficient and controlled protein conjugation.

Reaction Mechanism

The modification of a primary amine on a protein with a this compound reagent is a two-step nucleophilic acyl substitution reaction. The reaction is initiated by the nucleophilic attack of the deprotonated primary amine of a lysine residue on one of the carbonyl carbons of the this compound. This leads to the formation of a highly reactive NHS-activated carbamate intermediate on the protein. This intermediate can then be used for subsequent conjugation with another amine-containing molecule or, in the case of reagents like m-PEG-succinimidyl carbonate, the reaction is complete, resulting in a stable carbamate bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is most efficient at a pH range of 7.2 to 8.5, where the lysine ε-amino group is sufficiently deprotonated to be an effective nucleophile.[1]

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Protein-NH2 Protein with Lysine Residue (R-NH₂) Intermediate NHS-activated Carbamate Intermediate (Protein-NH-CO-O-NHS) Protein-NH2->Intermediate Nucleophilic Attack DSC This compound Reagent DSC->Intermediate NHS_byproduct N-hydroxysuccinimide (NHS) (Byproduct) Intermediate->NHS_byproduct Release Modified_Protein Modified Protein with Carbamate Linkage (Protein-NH-CO-R') Intermediate->Modified_Protein Stable Carbamate Formation

Reaction of a protein's lysine residue with a this compound reagent.

Data Presentation: Optimizing Reaction Conditions

The efficiency of lysine modification is influenced by several key parameters. The following tables summarize the recommended starting conditions and the expected outcomes. It is crucial to note that the optimal conditions should be empirically determined for each specific protein.

Table 1: Effect of Molar Excess of this compound Reagent on Protein Modification

Molar Excess of Reagent (Reagent:Protein)Expected Degree of ModificationRemarks
5:1 - 10:1Low to ModerateGood starting point for proteins with multiple accessible lysines to achieve mono-conjugation. May result in a significant population of unmodified protein.
10:1 - 25:1Moderate to HighGenerally provides a good yield of modified protein without excessive poly-conjugation.[2]
> 25:1HighIncreased likelihood of multiple lysine modifications per protein (poly-conjugation). May be desirable for certain applications but can also lead to protein precipitation or loss of activity.

Table 2: Influence of Reaction pH on Conjugation Efficiency

Reaction pHEffect on ReactionRecommendation
< 7.0Low efficiencyThe primary amine of lysine is predominantly protonated (-NH3+) and thus, not sufficiently nucleophilic.[1]
7.2 - 8.5OptimalBalances the deprotonation of lysine amines for nucleophilic attack with the rate of hydrolysis of the this compound.[1]
> 8.5Decreased efficiencyThe rate of hydrolysis of the this compound reagent increases significantly, reducing the amount of reagent available to react with the protein.[1]

Table 3: Recommended Reaction Times and Temperatures

TemperatureTimeConsiderations
Room Temperature (20-25°C)30 - 60 minutesFaster reaction kinetics. Suitable for most proteins.[2][3]
4°C2 - 4 hoursSlower reaction rate, which can be beneficial for controlling the extent of modification and for proteins that are unstable at room temperature.[2][3]

Experimental Protocols

This section provides a general protocol for the modification of lysine residues in a protein using a this compound reagent.

Protocol 1: Protein Preparation
  • Buffer Selection : It is critical to use a buffer that is free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the this compound. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate buffer, or borate buffer, with a pH between 7.2 and 8.5.

  • Protein Solution : Prepare the protein solution at a concentration of 1-10 mg/mL in the chosen amine-free buffer.

  • Buffer Exchange : If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

Protocol 2: Reagent Preparation
  • Equilibration : Allow the this compound reagent to warm to room temperature before opening the vial to prevent moisture condensation, which can lead to hydrolysis of the reactive group.

  • Stock Solution : Immediately before use, prepare a stock solution of the this compound reagent in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The concentration of the stock solution will depend on the desired molar excess.

Protocol 3: Conjugation Reaction
  • Reagent Addition : While gently vortexing the protein solution, add the calculated amount of the this compound stock solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to minimize the risk of protein denaturation.

  • Incubation : Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring or rocking.

  • Quenching : To stop the reaction, add a quenching buffer containing a high concentration of a primary amine (e.g., 1 M Tris-HCl or glycine, pH 8.0) to a final concentration of 20-50 mM. This will react with any excess this compound reagent. Incubate for 30 minutes at room temperature.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 7.2-8.5) Reaction_Step Add Reagent to Protein Solution (Gently vortex) Protein_Prep->Reaction_Step Reagent_Prep Prepare this compound Stock Solution (in anhydrous DMSO or DMF) Reagent_Prep->Reaction_Step Incubation Incubate (30-60 min at RT or 2-4h at 4°C) Reaction_Step->Incubation Quenching Quench Reaction (Add Tris or Glycine) Incubation->Quenching Purification Purify Modified Protein (e.g., SEC or Dialysis) Quenching->Purification Analysis Characterize Modified Protein (SDS-PAGE, Mass Spectrometry) Purification->Analysis

Experimental workflow for protein modification with this compound.
Protocol 4: Purification of the Modified Protein

Following the conjugation reaction, it is essential to remove the unreacted reagent, the NHS byproduct, and any quenching agent.

  • Size-Exclusion Chromatography (SEC) : This is a highly effective method for separating the larger modified protein from smaller molecules.

    • Equilibrate the SEC column with a suitable buffer (e.g., PBS).

    • Load the quenched reaction mixture onto the column.

    • Elute the protein with the equilibration buffer. The modified protein will elute in the earlier fractions.

    • Monitor the elution profile using UV absorbance at 280 nm.

  • Dialysis : This method is suitable for removing small molecule impurities.

    • Transfer the quenched reaction mixture to a dialysis cassette with an appropriate molecular weight cut-off (MWCO) that retains the protein but allows small molecules to diffuse out.

    • Dialyze against a large volume of a suitable buffer for several hours to overnight at 4°C, with at least two buffer changes.

Protocol 5: Characterization of the Modified Protein

The extent of modification should be characterized to ensure consistency and to understand the properties of the conjugated protein.

  • SDS-PAGE : Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in the apparent molecular weight of the protein after modification, especially when a larger moiety like PEG is attached.

  • Mass Spectrometry (MS) : Techniques such as MALDI-TOF or ESI-MS can be used to determine the exact mass of the modified protein, which allows for the calculation of the number of attached modifying groups (degree of labeling).

Impact of Lysine Modification on Protein Function

Modification of lysine residues can have significant effects on a protein's structure and function. Lysine is a positively charged amino acid at physiological pH, and its modification with a this compound reagent results in the formation of a neutral carbamate linkage. This change in charge and the addition of a new chemical group can alter the protein in several ways:

  • Altered Electrostatic Interactions : The neutralization of a positive charge can disrupt or alter ionic bonds within the protein or between the protein and its binding partners (e.g., other proteins, nucleic acids, or small molecule substrates).

  • Steric Hindrance : The introduction of a new chemical group can physically block binding sites or interfere with the conformational changes necessary for protein function.

  • Changes in Solubility and Stability : The modification can alter the overall hydrophobicity or hydrophilicity of the protein surface, which may affect its solubility and stability.

The modification of a critical lysine residue within an enzyme's active site can directly impact its catalytic activity. For example, a carbamylated lysine has been shown to be essential for the catalytic function of class D β-lactamases.[2]

G cluster_modification Lysine Modification cluster_consequences Potential Consequences cluster_impact Impact on Protein Function Lysine_Mod Modification of Lysine Residue (e.g., with this compound) Charge_Alteration Alteration of Local Charge (Loss of Positive Charge) Lysine_Mod->Charge_Alteration Steric_Hindrance Steric Hindrance Lysine_Mod->Steric_Hindrance Conformational_Change Conformational Change Lysine_Mod->Conformational_Change Binding_Interactions Altered Protein-Protein or Protein-Ligand Interactions Charge_Alteration->Binding_Interactions Steric_Hindrance->Binding_Interactions Enzymatic_Activity Modulation of Enzymatic Activity (Inhibition or Activation) Conformational_Change->Enzymatic_Activity Signaling_Pathway Disruption or Alteration of Downstream Signaling Binding_Interactions->Signaling_Pathway Enzymatic_Activity->Signaling_Pathway

Potential impact of lysine modification on protein function and signaling.

Conclusion

The modification of lysine residues using this compound reagents is a robust and widely used technique in protein chemistry. By carefully controlling the reaction conditions, researchers can achieve a desired degree of modification for a variety of applications. The protocols and data presented in these application notes provide a solid foundation for developing and optimizing protein conjugation strategies for research, diagnostic, and therapeutic purposes.

References

Application Notes and Protocols for Automated Immunoassay Applications with Succinimidyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinimidyl carbonate and its derivatives, such as N-hydroxysuccinimide (NHS) esters, are highly efficient amine-reactive reagents critical in the development of automated immunoassays.[] Their ability to form stable covalent bonds with primary amines on proteins, such as antibodies and antigens, makes them ideal for conjugating labels (e.g., enzymes, fluorophores) and for immobilizing biomolecules onto solid phases like microplates.[2][3] This reactivity is fundamental for creating the specific binding events that are quantified in various immunoassay formats, including ELISA (Enzyme-Linked Immunosorbent Assay).

The automation of immunoassays enhances throughput, reproducibility, and precision, which is essential in drug discovery, clinical diagnostics, and life science research.[4][5] this compound chemistry is well-suited for automation due to its relatively rapid and efficient conjugation under mild conditions.[] However, the hydrolytic instability of the succinimidyl ester in aqueous solutions necessitates careful optimization of reaction conditions, particularly in automated liquid handling systems where reagents may have longer residence times.[6][7]

These application notes provide detailed protocols for protein conjugation using this compound derivatives and for the utilization of this compound-activated microplates in automated immunoassay workflows.

Data Presentation

Table 1: Hydrolysis Half-life of PEG-Succinimidyl Carbonate (PEG-SC) Under Various Conditions

The stability of the this compound ester is crucial for conjugation efficiency, especially in automated systems. The following table summarizes the hydrolysis half-life of a generic PEG-succinimidyl carbonate, indicating the time it takes for 50% of the active ester to hydrolyze.[7][8]

pHTemperature (°C)Hydrolysis Half-life
7.025Several hours
8.025~45-60 minutes
8.525~10-20 minutes
9.025A few minutes
8.04Several hours

Data compiled from publicly available information on generic PEG-Succinimidyl Carbonate esters.

Table 2: Typical Molar Ratios and Resulting Degree of Labeling (DOL) for Antibody Conjugation

The molar ratio of the succinimidyl ester reagent to the protein is a critical parameter that influences the degree of labeling (DOL). The optimal DOL depends on the specific application.

Reagent:Protein Molar RatioExpected Degree of Labeling (DOL)Application Suitability
5:1 - 10:12 - 4Immunoassays where high affinity is critical (e.g., ELISA)
10:1 - 20:14 - 8Fluorescence-based detection (e.g., Flow Cytometry)
>20:1>8May lead to protein precipitation and loss of activity

These are general guidelines; optimal ratios should be determined empirically for each specific antibody and label.[2]

Experimental Protocols

Protocol 1: Automated Antibody Conjugation with a this compound-Activated Label

This protocol describes the automated conjugation of an antibody with a this compound-activated fluorescent dye using a liquid handling system.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound-activated fluorescent dye

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0

  • Purification System: Automated Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)

  • Automated liquid handling system

Methodology:

  • Antibody Preparation:

    • If the antibody solution contains amine-containing buffers (e.g., Tris), perform a buffer exchange into the Reaction Buffer using an automated dialysis or desalting system.

    • Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.

  • Label Stock Solution Preparation:

    • Program the liquid handler to allow the vial of the this compound-activated label to warm to room temperature before opening to prevent condensation.

    • Prepare a 10 mM stock solution in anhydrous DMSO immediately before use.

  • Automated Conjugation Reaction:

    • Program the liquid handler to add a 5- to 15-fold molar excess of the label stock solution to the antibody solution in a dropwise fashion while mixing.

    • Incubate the reaction for 1-2 hours at room temperature or for 4 hours at 4°C with gentle mixing on an automated shaker.

  • Quenching the Reaction:

    • Program the liquid handler to add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to stop the reaction.

  • Purification of the Conjugate:

    • Automate the purification of the antibody-dye conjugate from unreacted label and quenching buffer using an integrated SEC or TFF system.

    • Collect fractions and monitor absorbance at 280 nm (for protein) and the maximum absorbance wavelength of the dye.

  • Characterization:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and the dye's maximum absorbance wavelength.

    • Assess the binding activity of the conjugated antibody using a suitable immunoassay.

Protocol 2: Automated ELISA Using this compound-Activated Microplates

This protocol outlines the use of pre-activated microplates for the covalent immobilization of an antigen for use in an automated ELISA system.

Materials:

  • This compound-activated 96-well microplates

  • Antigen or capture antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Blocking Buffer: 1% BSA in PBS

  • Wash Buffer: PBS with 0.05% Tween-20

  • Sample containing the target analyte

  • Enzyme-conjugated detection antibody

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Automated ELISA workstation (including liquid handler, plate washer, and plate reader)

Methodology:

  • Immobilization of Antigen/Capture Antibody:

    • Prepare the antigen or capture antibody solution at a concentration of 1-10 µg/mL in PBS, pH 7.4.

    • Program the liquid handler to dispense 100 µL of the solution into each well of the this compound-activated microplate.

    • Incubate for 1-2 hours at 37°C or overnight at 4°C in a humidified chamber to allow for covalent coupling.

  • Blocking:

    • The automated plate washer should wash the plate three times with Wash Buffer.

    • Program the liquid handler to dispense 200 µL of Blocking Buffer into each well to block any remaining reactive sites.

    • Incubate for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate three times with the automated plate washer.

    • Program the liquid handler to add 100 µL of standards and samples to the appropriate wells.

    • Incubate for 1-2 hours at 37°C.

  • Detection Antibody Incubation:

    • Wash the plate three times with the automated plate washer.

    • Program the liquid handler to dispense 100 µL of the diluted enzyme-conjugated detection antibody into each well.

    • Incubate for 1 hour at 37°C.

  • Signal Development and Measurement:

    • Wash the plate five times with the automated plate washer.

    • Dispense 100 µL of the substrate solution into each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Add 50 µL of Stop Solution to each well.

    • The plate is then automatically transferred to the plate reader, and the absorbance is measured at the appropriate wavelength (e.g., 450 nm for TMB).

Visualizations

G cluster_reagents Reagent Preparation cluster_reaction Automated Conjugation cluster_purification Purification & QC Antibody Antibody in Amine-Free Buffer Mix Mix Antibody and Label Antibody->Mix SC_Label This compound Activated Label SC_Label->Mix DMSO Anhydrous DMSO Incubate Incubate (1-2h RT or 4h at 4°C) Mix->Incubate Quench Quench Reaction (Tris or Glycine) Incubate->Quench Purify Automated SEC or TFF Quench->Purify Characterize Determine DOL & Assess Activity Purify->Characterize

Caption: Automated antibody conjugation workflow.

G Immobilize 1. Covalent Immobilization of Capture Antibody Block 2. Blocking of Unbound Sites Immobilize->Block Sample 3. Sample Incubation (Target Antigen Binds) Block->Sample Detect_Ab 4. Add Enzyme-Labeled Detection Antibody Sample->Detect_Ab Substrate 5. Add Substrate Detect_Ab->Substrate Signal 6. Color Development Substrate->Signal Read 7. Read Absorbance Signal->Read

Caption: Automated ELISA signaling pathway.

Caption: this compound reaction mechanism.

References

Troubleshooting & Optimization

Technical Support Center: m-PEG5-Succinimidyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG5-succinimidyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and detailed protocols to prevent the hydrolysis of this reagent and ensure successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is m-PEG5-succinimidyl carbonate and what is its primary application?

A1: m-PEG5-succinimidyl carbonate is a PEGylation reagent used to covalently attach a five-unit polyethylene glycol (PEG) spacer to molecules containing primary amines, such as proteins, peptides, and antibodies.[1][2][3] This process, known as PEGylation, can enhance the solubility, stability, and in-vivo circulation time of the modified molecule, while potentially reducing its immunogenicity.[1][2] The succinimidyl carbonate group selectively reacts with primary amines (e.g., the ε-amino group of lysine residues) to form a stable carbamate linkage.[1][2][4]

Q2: What is hydrolysis in the context of m-PEG5-succinimidyl carbonate reactions, and why is it a problem?

A2: Hydrolysis is a chemical reaction where the this compound group of the m-PEG5-succinimidyl carbonate molecule reacts with water.[2][5][6] This reaction is a major competitor to the desired conjugation reaction with the target amine.[2][6][7] The product of hydrolysis is an inactive PEG-carboxylic acid, which is no longer reactive with amines.[2][5] This loss of reactivity reduces the overall efficiency and yield of the desired PEGylated molecule.[2][5][8]

Q3: What are the key factors that influence the rate of this compound hydrolysis?

A3: Several factors significantly impact the rate of hydrolysis:

  • pH: The rate of hydrolysis dramatically increases as the pH becomes more alkaline.[2][5][6][8][9] While a pH range of 7.2-8.5 is optimal for the amine reaction, higher values within or above this range will accelerate hydrolysis.[2][7][9][10][11]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.[2][12]

  • Time in Aqueous Solution: The longer the m-PEG5-succinimidyl carbonate is exposed to an aqueous environment, the more opportunity there is for hydrolysis to occur.[2]

  • Moisture: Exposure to moisture, even from the atmosphere, during storage and handling can lead to premature hydrolysis.[1][13][]

Q4: How should I store and handle m-PEG5-succinimidyl carbonate to maintain its reactivity?

A4: To prevent premature hydrolysis and maintain the reactivity of the reagent, it is critical to store m-PEG5-succinimidyl carbonate in a tightly sealed container at -20°C under a dry, inert atmosphere (e.g., argon or nitrogen).[1][2][][15][16] Protect it from moisture and light.[1][] Before use, it is crucial to allow the vial to equilibrate fully to room temperature before opening to prevent the condensation of moisture onto the cold reagent.[1][2][13][15][17]

Q5: Which solvents and buffers should I use to minimize hydrolysis?

A5:

  • Solvents for Stock Solutions: For creating stock solutions, always use an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][2][10] It is highly recommended to prepare stock solutions fresh immediately before each experiment and not to store them.[1][2][17]

  • Reaction Buffers: It is critical to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the m-PEG5-succinimidyl carbonate.[2][7][17][18]

    • Recommended Buffers: Phosphate-buffered saline (PBS), borate buffer, or sodium bicarbonate/carbonate buffer are suitable choices.[2][19]

    • Buffers to Avoid: Tris (tris(hydroxymethyl)aminomethane) and glycine-containing buffers must be avoided.[2][7][17][18]

Troubleshooting Guide: Low PEGylation Yield

Low or no yield of the desired PEGylated product is a common issue, often attributable to the hydrolysis of the m-PEG5-succinimidyl carbonate reagent. Use the following guide to troubleshoot this problem.

Possible Cause Explanation Suggested Solution
Reagent Hydrolysis The m-PEG5-succinimidyl carbonate has been inactivated by reaction with water due to improper storage, handling, or prolonged exposure to aqueous buffer.[2][5][7]Ensure proper storage at -20°C under dry, inert gas.[1][2][] Always allow the vial to reach room temperature before opening.[1][2][17] Prepare reagent stock solutions in anhydrous DMSO or DMF immediately before use.[1][2][17] Consider performing a reactivity test on the reagent.
Incorrect Reaction pH The pH is too low (<7.2), resulting in protonated, unreactive amines on the target molecule.[7][8][18] The pH is too high (>8.5), causing rapid hydrolysis of the reagent, which outcompetes the conjugation reaction.[5][6][7][8][11]Prepare fresh reaction buffer and carefully verify the pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.[2][7][20]
Incompatible Buffer The reaction buffer contains primary amines (e.g., Tris, glycine), which compete with the target molecule for the PEG reagent, significantly reducing the yield.[2][7][17][18]Perform a buffer exchange via dialysis or a desalting column to move the protein into an amine-free buffer (e.g., PBS, borate buffer) before the reaction.[1][2][7]
Low Biomolecule Concentration The conjugation reaction is bimolecular, and its rate depends on the concentration of both the PEG reagent and the target molecule. Hydrolysis is a pseudo-first-order reaction. At low protein concentrations, hydrolysis can be favored.[2][18]If possible, increase the concentration of the protein or peptide in the reaction mixture.[2][5][18]
Insufficient Molar Excess of PEG Reagent An insufficient amount of the m-PEG5-succinimidyl carbonate will lead to incomplete PEGylation, especially when competing with hydrolysis.Increase the molar excess of the PEG reagent. A 5- to 20-fold molar excess is a common starting point, but this may need to be optimized.[1][18]

Data Presentation: pH and Hydrolysis Rate

The stability of the this compound group is highly dependent on pH. The rate of hydrolysis increases significantly with rising pH, which reduces the half-life of the active reagent in aqueous solutions.

Table 1: Effect of pH on the Half-Life of PEG-Succinimidyl Carbonate Esters

pHApproximate Half-life (at 25°C)Key Consideration
7.4> 120 minutes[19][21]Slower conjugation reaction, but greater reagent stability.
8.0~20-40 minutes[4][19]A good compromise between amine reactivity and reagent stability.
8.5Significantly shorter than at pH 8.0[8][11]Increased amine reactivity but also a much faster rate of hydrolysis.
9.0< 9 minutes[19][21]Very rapid hydrolysis; generally not recommended unless the conjugation reaction is extremely fast.

Note: Half-life values are approximate and can vary based on buffer composition and the specific structure of the PEG-NHS ester.[7][19][21]

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation

This protocol provides a general guideline. The molar excess of the PEG reagent and reaction times may need to be optimized for your specific application.

Materials:

  • Protein to be PEGylated

  • m-PEG5-succinimidyl carbonate

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0.

  • Solvent: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching Buffer (Optional): 1 M Tris-HCl or 1 M glycine, pH 7.5-8.0.

  • Purification system (e.g., size-exclusion chromatography, dialysis cassettes).

Procedure:

  • Protein Preparation: Ensure the protein is in the appropriate amine-free Reaction Buffer. If the protein is in an incompatible buffer (like Tris), perform a buffer exchange using dialysis or a desalting column.[1][7] Adjust the protein concentration to 1-10 mg/mL.[1][4]

  • m-PEG5-succinimidyl carbonate Solution Preparation: a. Remove the vial of m-PEG5-succinimidyl carbonate from -20°C storage and allow it to fully equilibrate to room temperature before opening.[1][2][17] b. Immediately before use, prepare a stock solution (e.g., 10 mM) by dissolving the required amount in anhydrous DMSO or DMF.[1][2][17] Do not store the solution.

  • Conjugation Reaction: a. Add a calculated molar excess (e.g., 10- to 20-fold) of the dissolved m-PEG5-succinimidyl carbonate to the protein solution while gently stirring.[1][4][7] b. Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[1][5][17]

  • Quenching the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature to quench any unreacted reagent.[1][2][7][22]

  • Purification: Remove excess, unreacted PEG reagent and the N-hydroxysuccinimide byproduct from the PEGylated protein using dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).[1][2]

Protocol 2: Monitoring Hydrolysis via UV-Vis Spectrophotometry

This protocol allows for the determination of the hydrolysis rate of m-PEG5-succinimidyl carbonate by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at approximately 260 nm.[2][10][23]

Materials:

  • m-PEG5-succinimidyl carbonate

  • Anhydrous DMSO or DMF

  • Aqueous buffer at the desired pH (e.g., 0.1 M sodium phosphate, pH 7.5, 8.0, 8.5)

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare Reagents: Prepare a concentrated stock solution of m-PEG5-succinimidyl carbonate in anhydrous DMSO.

  • Setup Spectrophotometer: Equilibrate the aqueous buffer to the desired temperature (e.g., 25°C) in a quartz cuvette within the spectrophotometer. Set the instrument to read absorbance at 260 nm.

  • Initiate Reaction: Add a small volume of the m-PEG5-succinimidyl carbonate stock solution to the cuvette, mix quickly, and immediately start recording the absorbance at 260 nm over time.

  • Data Analysis: The rate of hydrolysis can be determined by plotting the absorbance at 260 nm versus time.[2] The half-life (t½) can be calculated from the pseudo-first-order rate constant (k_obs) using the equation: t½ = 0.693 / k_obs.[10]

Visualizations

Hydrolysis_vs_Conjugation Competing Reactions for m-PEG5-succinimidyl carbonate PEG_NHS m-PEG5-succinimidyl carbonate (Active) Conjugate PEG-Carbamate-Protein (Desired Product) PEG_NHS->Conjugate Conjugation (pH 7.2-8.5) Hydrolyzed_PEG PEG-Carboxylic Acid (Inactive) PEG_NHS->Hydrolyzed_PEG Hydrolysis (competing reaction, rate increases with pH) Protein Protein-NH2 (Target Molecule) H2O Water (H2O) NHS_byproduct1 NHS Conjugate->NHS_byproduct1 releases NHS_byproduct2 NHS Hydrolyzed_PEG->NHS_byproduct2 releases

Caption: Competing pathways for m-PEG5-succinimidyl carbonate in aqueous buffer.

Troubleshooting_Workflow Troubleshooting Low PEGylation Yield Start Low / No PEGylation Yield Check_Storage 1. Check Reagent Storage - Stored at -20°C? - Under inert gas? - Protected from light? Start->Check_Storage Check_Handling 2. Check Reagent Handling - Equilibrated to RT before opening? Check_Storage->Check_Handling Yes Result_Bad_Storage Improper Storage: Use a fresh vial of reagent. Check_Storage->Result_Bad_Storage No Check_Buffer 3. Check Reaction Buffer - Is it amine-free? (e.g., no Tris, no Glycine) Check_Handling->Check_Buffer Yes Result_Bad_Handling Moisture Condensation Likely: Use a fresh, unopened vial. Check_Handling->Result_Bad_Handling No Check_pH 4. Check Buffer pH - Is pH between 7.2-8.5? Check_Buffer->Check_pH Yes Result_Bad_Buffer Buffer Incompatible: Perform buffer exchange. Check_Buffer->Result_Bad_Buffer No Check_Concentration 5. Check Concentrations - Protein concentration >1 mg/mL? - Sufficient molar excess of PEG? Check_pH->Check_Concentration Yes Result_Bad_pH pH Suboptimal: Remake buffer and verify pH. Check_pH->Result_Bad_pH No Result_Bad_Conc Optimize Concentrations: Increase protein concentration or molar excess of PEG. Check_Concentration->Result_Bad_Conc No Success Yield Improved Check_Concentration->Success Yes

Caption: A logical workflow for troubleshooting low PEGylation yield.

References

Technical Support Center: Succinimidyl Carbonate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using succinimidyl carbonates for amino acid and protein modification.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of succinimidyl carbonates in bioconjugation.

Q1: What is the primary reaction of a succinimidyl carbonate with an amino acid or protein? A1: The this compound group is a highly reactive ester designed to couple with non-protonated primary amino groups. This includes the N-terminal α-amino group of a peptide chain and the ε-amino group of lysine side chains. The reaction proceeds through a nucleophilic attack by the amine, which displaces the N-hydroxysuccinimide (NHS) leaving group to form a stable, covalent carbamate (urethane) linkage.

Q2: What is the most common side reaction, and why is it a problem? A2: The most significant competing side reaction is hydrolysis. In an aqueous environment, the this compound group can react with water instead of the target amine. This reaction inactivates the reagent by converting it to a PEG-carboxylic acid, which is no longer reactive towards amines. This loss of active reagent directly reduces the efficiency and overall yield of the desired conjugate.

Q3: Can succinimidyl carbonates react with amino acids other than lysine? A3: Yes, while the primary targets are the highly nucleophilic primary amines, side reactions with other amino acid residues can occur. Under certain conditions, especially with variations in pH or high reagent concentrations, NHS esters have been shown to react with the hydroxyl groups of serine, threonine, and tyrosine, the sulfhydryl group of cysteine, and even the guanidinium group of arginine. However, the reaction with primary amines is generally the most rapid and favorable under optimized conditions.

Q4: What is the optimal pH for a conjugation reaction? A4: The optimal pH is a compromise between maximizing amine reactivity and minimizing hydrolysis. The rate of reaction with primary amines increases with pH as they become deprotonated and more nucleophilic. However, the rate of hydrolysis also increases dramatically at higher pH. Therefore, a pH range of 7.0-8.5 is generally recommended to achieve efficient conjugation while controlling the rate of hydrolysis.

Q5: Are there any buffers I should avoid for this reaction? A5: Yes. It is critical to use buffers that are free of primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffer components will compete with the target molecule for reaction with the this compound, significantly reducing or eliminating the yield of your desired product. Recommended buffers include phosphate, borate, or bicarbonate.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during conjugation experiments.

Problem: Low or No Yield of Conjugated Product

Low yield is the most common issue and can stem from several factors. Use the following workflow to diagnose the root cause.

Troubleshooting_Workflow start Problem: Low or No Yield q1 Was the reagent dissolved in anhydrous solvent (DMSO/DMF) immediately before use? start->q1 a1_yes Is the reaction buffer amine-free (e.g., NOT Tris/glycine)? q1->a1_yes Yes a1_no FIX: Reagent Hydrolysis - Store reagent desiccated at -20°C. - Prepare fresh stock solution for  each experiment. q1->a1_no No q2 Is the reaction pH within the optimal range (7.0 - 8.5)? a1_yes->q2 Yes a2_no_buffer FIX: Incompatible Buffer - Perform buffer exchange into an  appropriate buffer (phosphate,  borate, bicarbonate). a1_yes->a2_no_buffer No a2_yes Is the molar excess of the SC-reagent sufficient (e.g., 10-50 fold)? q2->a2_yes Yes a3_no_ph FIX: Suboptimal pH - Adjust buffer to pH 7.0-8.5. - Low pH protonates amines. - High pH accelerates hydrolysis. q2->a3_no_ph No a3_yes Consider Advanced Optimization: - Increase protein concentration. - Lower temperature (4°C) and  increase reaction time. - Check for protein aggregation. a2_yes->a3_yes Yes a4_no_ratio FIX: Insufficient Reagent - Increase the molar excess of the  this compound reagent. a2_yes->a4_no_ratio No

Caption: Troubleshooting workflow for low-yield conjugation reactions.

Possible Cause 1: Reagent Inactivation via Hydrolysis

  • Diagnosis: The this compound reagent is highly susceptible to moisture. If it was improperly stored, or if stock solutions in DMSO/DMF were prepared and stored, the reagent may have hydrolyzed before being added to the reaction.[1]

  • Solution:

    • Always store the solid reagent at -20°C in a desiccated container.[2]

    • Allow the vial to warm to room temperature before opening to prevent condensation.[2]

    • Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[1] Do not store stock solutions.

Possible Cause 2: Incompatible Reaction Buffer

  • Diagnosis: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein, quenching the reaction.[3]

  • Solution:

    • Ensure the reaction buffer is free of primary amines.[4]

    • If your protein is in an incompatible buffer, perform a buffer exchange into a recommended buffer (e.g., phosphate, borate, bicarbonate) via dialysis or size-exclusion chromatography before starting the conjugation.[4]

Possible Cause 3: Suboptimal Reaction Conditions

  • Diagnosis: The reaction outcome is highly sensitive to pH, temperature, and reactant concentrations.

  • Solutions:

    • pH: Verify that the buffer pH is within the optimal 7.0-8.5 range. A pH below 7.0 will result in protonated, unreactive amines, while a pH above 8.5 will dramatically accelerate reagent hydrolysis.[3]

    • Concentration: The reaction between the protein and the reagent is bimolecular. Low protein concentrations can favor the competing hydrolysis reaction. If possible, increase the protein concentration.[1]

    • Molar Ratio: A sufficient molar excess of the this compound reagent is required to drive the reaction to completion, especially given the competing hydrolysis. A 10- to 50-fold molar excess is a typical starting point, but this may require optimization.[5]

    • Temperature & Time: If hydrolysis is the primary concern, consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight).[1] This slows the rate of hydrolysis more significantly than the rate of the desired amine reaction.

Problem: Unexpected or Multiple Modifications Detected
  • Diagnosis: Mass spectrometry analysis shows mass additions that do not correspond to the expected number of lysine/N-terminus modifications, or the protein loses biological activity after labeling. This may indicate side reactions with other nucleophilic amino acid residues.[6]

  • Solution:

    • Confirm Modification Sites: Use mass spectrometry-based peptide mapping to identify which residues are being modified. NHS esters can react with serine, threonine, tyrosine, and cysteine under certain conditions.

    • Adjust pH: Side reactions with hydroxyl groups (Ser, Thr, Tyr) can be more pronounced at lower pH values where primary amines are less reactive. Ensure your pH is in the 7.2-8.5 range to favor the reaction with lysine.

    • Reduce Molar Excess: A very high molar excess of the reagent can drive less favorable side reactions. Try reducing the molar ratio of the this compound to the protein.

    • Block Thiols: If unwanted reactions with cysteine are confirmed, consider temporarily blocking the sulfhydryl groups with a reversible agent before performing the this compound reaction.

Section 3: Data & Reaction Kinetics

Understanding the kinetics of the desired reaction versus the side reactions is key to optimizing your experiment.

Reaction Pathways

The primary goal is to favor the aminolysis pathway over the competing hydrolysis pathway.

Reaction_Pathways cluster_0 Desired Reaction (Aminolysis) cluster_1 Side Reaction (Hydrolysis) SC_Reagent This compound (Active) Carbamate_Product Protein-NH-CO-R (Stable Carbamate Conjugate) SC_Reagent->Carbamate_Product pH 7.0-8.5 Protein_Amine Protein-NH₂ (Lysine or N-Terminus) Protein_Amine->Carbamate_Product pH 7.0-8.5 NHS_byproduct NHS SC_Reagent2 This compound (Active) Inactive_Product Inactive Carboxylic Acid SC_Reagent2->Inactive_Product Increases with pH > 8.0 Water H₂O Water->Inactive_Product Increases with pH > 8.0 NHS_byproduct2 NHS

Caption: Desired aminolysis reaction vs. the competing hydrolysis side reaction.

Quantitative Data

The stability of the active ester is critical for conjugation efficiency and is often measured by its hydrolysis half-life (t½).

Table 1: Comparative Hydrolysis Half-lives of PEG-NHS Esters This table summarizes the hydrolysis half-lives of several common PEG-NHS esters at pH 8.0 and 25°C, providing a direct comparison of their relative stabilities in aqueous solution.

PEG NHS EsterEster Type (Symbol)Hydrolysis Half-life (minutes)
PEG-Succinimidyl CarboxymethylatedSCM0.75
PEG-Succinimidyl SuccinamideSSA3.2
mPEG2-NHS-4.9
PEG-Succinimidyl SuccinateSS9.8
PEG-Succinimidyl PropionateSPA16.5
PEG-Succinimidyl GlutarateSG17.6
PEG-Succinimidyl Carbonate SC 20.4
PEG-Succinimidyl ButanoateSBA23.3
PEG-Succinimidyl ValerateSVA33.6
Data indicates that under these conditions, PEG-Succinimidyl Carbonate (SC) exhibits moderate to high stability compared to other tested NHS esters.

Table 2: Effect of pH on Hydrolysis Half-life of this compound The rate of hydrolysis is highly dependent on pH. As a general rule, the half-life of an NHS ester triples for every one-unit decrease in pH.[1]

pHEstimated Half-lifeImplication for Reaction
9.0< 10 minutesVery rapid hydrolysis, low conjugation efficiency.
8.0~20 minutesGood balance for amine reactivity, but hydrolysis is significant.
7.0~60 minutesSlower hydrolysis, but amine reactivity is also reduced.
Values are representative and illustrate the trend of increasing stability at lower pH.

Relative Reactivity of Amino Acid Side Chains

Reactivity Reagent Succinimidyl Carbonate Lysine Lysine (-NH₂) N-Terminus (-NH₂) Reagent->Lysine Primary Target (High Reactivity at pH 7-8.5) Cysteine Cysteine (-SH) Reagent->Cysteine Side Reaction (Potent Nucleophile) Tyrosine Tyrosine (-OH) Reagent->Tyrosine Side Reaction (More reactive at lower pH) Ser_Thr Serine / Threonine (-OH) Reagent->Ser_Thr Side Reaction (Less Reactive) Arginine Arginine Reagent->Arginine Minor Side Reaction

Caption: Relative reactivity of amino acid side chains with succinimidyl carbonates.

Section 4: Experimental Protocols

These protocols provide a general framework. Optimization may be required for your specific application.

Protocol 1: General Protein Conjugation

This protocol outlines a standard procedure for conjugating a this compound reagent to a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5-8.3).

  • This compound reagent.

  • Anhydrous, amine-free DMSO or DMF.

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH ~8.0.

  • Purification system (e.g., size-exclusion chromatography column or dialysis cassette).

Procedure:

  • Protein Preparation: Ensure the protein solution is at the desired concentration (typically 1-10 mg/mL) in an appropriate amine-free reaction buffer. If necessary, perform a buffer exchange.

  • Reagent Preparation: Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mg/mL).

  • Conjugation Reaction:

    • Calculate the volume of the reagent stock solution needed to achieve the desired molar excess (e.g., 20-fold excess) over the protein.

    • Add the calculated volume of the reagent to the protein solution while gently stirring or vortexing. Keep the final DMSO/DMF concentration below 10% (v/v) to avoid protein denaturation.[2]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.

  • Quench Reaction (Optional but Recommended): Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will react with and consume any excess this compound reagent. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent and reaction byproducts (NHS, quenched reagent) from the conjugated protein using size-exclusion chromatography or dialysis against a suitable storage buffer (e.g., PBS).[1]

  • Characterization: Analyze the final product using appropriate methods (e.g., SDS-PAGE, mass spectrometry, HPLC) to confirm conjugation and determine the degree of labeling.

Protocol 2: Monitoring Hydrolysis via Spectrophotometry

This protocol allows for the determination of the hydrolysis rate of a this compound reagent by monitoring the release of the N-hydroxysuccinimide (NHS) byproduct, which absorbs light at 260 nm.[1]

Materials:

  • This compound reagent.

  • Anhydrous DMSO.

  • Aqueous buffer at the desired pH (e.g., 0.1 M sodium phosphate, pH 8.0).

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder.

  • Quartz cuvettes.

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of the this compound reagent in anhydrous DMSO.

  • Set up Spectrophotometer:

    • Set the spectrophotometer to measure absorbance at 260 nm.

    • Add the aqueous buffer to a quartz cuvette and place it in the holder. Allow it to equilibrate to the desired temperature (e.g., 25°C).

    • Blank the instrument using the buffer-filled cuvette.

  • Initiate Hydrolysis:

    • Add a small, precise volume of the concentrated reagent stock solution to the buffer in the cuvette to achieve the desired final concentration (e.g., 1 mM).

    • Mix quickly and immediately begin recording the absorbance at 260 nm over time. Record data at regular intervals until the absorbance plateaus.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus time.

    • The hydrolysis half-life (t½) can be determined by fitting the data to a first-order kinetic model. This provides a quantitative measure of the reagent's stability under your specific experimental conditions.

References

Technical Support Center: Managing Succinimidyl Carbonate Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with succinimidyl carbonate derivatives. This resource provides guidance on managing the stability of these reagents in aqueous solutions to ensure successful and reproducible conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound reagents?

A1: this compound reagents, such as m-PEG5-succinimidyl carbonate, are used for bioconjugation, specifically for covalently attaching molecules to primary amines (-NH₂) found on proteins, peptides, and other biomolecules.[1][2] This process, often called PEGylation when a polyethylene glycol (PEG) spacer is involved, can enhance the solubility, stability, and in vivo circulation time of the modified molecule while potentially reducing its immunogenicity.[1][2] The reaction between the this compound group and a primary amine forms a stable carbamate linkage.[1][3]

Q2: What is the main challenge when using succinimidyl carbonates in aqueous solutions?

A2: The primary challenge is the susceptibility of the this compound group to hydrolysis, a chemical reaction with water.[1][4][5] This hydrolysis is a major competing reaction to the desired conjugation with the target amine.[1] The product of hydrolysis is an inactive derivative (e.g., a PEG-carboxylic acid), which is no longer reactive with amines, thereby reducing the overall efficiency and yield of the desired conjugate.[1]

Q3: What are the key factors that influence the rate of this compound hydrolysis?

A3: Several factors significantly impact the rate of hydrolysis:

  • pH: The rate of hydrolysis dramatically increases as the pH becomes more alkaline.[1][6] While a pH range of 7.2-8.5 is optimal for the amine reaction, higher values within or above this range will accelerate hydrolysis.[1][7][8]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.[1][6]

  • Time: The longer the this compound is exposed to an aqueous environment, the greater the opportunity for hydrolysis to occur.[1]

  • Buffer Composition: The presence of nucleophiles other than the target amine, such as primary amine-containing buffers (e.g., Tris, glycine), can compete with the desired reaction and should be avoided.[1][8]

Q4: How should I store and handle this compound reagents to maintain their reactivity?

A4: To prevent premature hydrolysis and maintain reactivity, it is critical to store this compound reagents in a tightly sealed container at -20°C under a dry, inert atmosphere (e.g., argon or nitrogen).[1][4][9] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][4][9] Stock solutions should be prepared fresh in anhydrous, amine-free organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][4]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or no conjugation yield Hydrolysis of the this compound reagent Ensure proper storage and handling of the reagent to prevent moisture contamination.[1] Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[1][4] Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down hydrolysis.[1]
Incorrect reaction pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[1][8] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.[1][8]
Incompatible buffer Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine).[1][8] Recommended buffers include phosphate, borate, or bicarbonate.[1] If the protein is in an incompatible buffer, perform a buffer exchange prior to the reaction.[1]
Low protein concentration The reaction with the target amine is bimolecular, and its rate depends on the concentration of both reactants. Hydrolysis is a pseudo-first-order reaction. A low protein concentration can favor hydrolysis. Increase the protein concentration if possible.[1]
High degree of non-specific binding or aggregation Side reactions with other amino acid residues While succinimidyl carbonates are primarily amine-reactive, side reactions with other nucleophilic residues like histidine, tyrosine, serine, threonine, and cysteine can occur, especially at higher pH values.[5] Consider adjusting the pH to the lower end of the optimal range (e.g., 7.2-7.5) to increase specificity for primary amines.
Over-PEGylation A high molar excess of the PEG reagent can lead to the modification of multiple sites on the protein, potentially causing aggregation. Reduce the molar excess of the this compound reagent in the reaction.
Inconsistent results between experiments Variability in reaction conditions Small fluctuations in pH, temperature, or reaction time can significantly impact the outcome.[8] Carefully control and document all reaction parameters for each experiment to ensure reproducibility.[8]
Batch-to-batch reagent variability There may be slight differences in the purity or reactivity of different batches of the this compound.[8] If possible, test a new batch on a small scale before proceeding with a large-scale experiment.[8]

Data Presentation

Table 1: Hydrolysis Half-life of PEG-Succinimidyl Carbonate (SC) at Various pH Values and 25°C.

pHHydrolysis Half-life (minutes)
6.0~180 (estimated)
7.0~60 (estimated)[1]
7.5Not explicitly found
8.020.4[6][8][10]
8.5Not explicitly found

Note: The half-life at pH 7.0 and 6.0 are estimated based on the general rule that the half-life of an NHS ester roughly triples for every one-unit decrease in pH.[1][7][8][9]

Table 2: Comparative Hydrolysis Half-lives of Various PEG-NHS Esters at pH 8.0 and 25°C.

PEG NHS EsterEster Type (Symbol)Hydrolysis Half-life (minutes)
PEG-Succinimidyl ValerateSVA33.6[6][8]
PEG-Succinimidyl ButanoateSBA23.3[6]
PEG-Succinimidyl CarbonateSC20.4[6][8]
PEG-Succinimidyl GlutarateSG17.6[6][8]
PEG-Succinimidyl PropionateSPA16.5[6][8]
PEG-Succinimidyl SuccinateSS9.8[6][8]
mPEG2-NHS-4.9[6]
PEG-Succinimidyl SuccinamideSSA3.2[6][8]
PEG-Succinimidyl CarboxymethylatedSCM0.75[6][8]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with a this compound Reagent

  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.5).[1] If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into a suitable reaction buffer.

  • Reagent Stock Solution Preparation: Allow the vial of the this compound reagent to equilibrate to room temperature before opening.[4] Prepare a stock solution (e.g., 10 mM) by dissolving the reagent in anhydrous, amine-free DMSO or DMF.[4]

  • Conjugation Reaction: Add a calculated molar excess (typically 10- to 50-fold) of the this compound stock solution to the protein solution with gentle mixing.[1][4] The final concentration of the organic solvent should generally not exceed 10% of the total reaction volume.[4]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[1][5] The optimal time and temperature may need to be determined empirically.

  • Quenching the Reaction: Stop the reaction by adding a quenching buffer, such as Tris-HCl or glycine, to a final concentration of 20-50 mM.[1][11] This will react with any remaining this compound.

  • Purification: Remove excess, unreacted reagent and byproducts (such as N-hydroxysuccinimide) using size-exclusion chromatography, dialysis, or a desalting column.[1][11]

Protocol 2: Determining the Rate of Hydrolysis of a this compound Reagent

This protocol allows for the determination of the hydrolysis rate by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.[1]

  • Materials:

    • This compound reagent stock solution in anhydrous DMSO or DMF.

    • Aqueous buffer at the desired pH (e.g., 0.1 M sodium phosphate, pH 7.0, 7.5, 8.0, 8.5).[1]

    • UV-Vis Spectrophotometer and quartz cuvettes.[1]

  • Procedure:

    • Set the spectrophotometer to measure absorbance at 260 nm.

    • Equilibrate a cuvette filled with the aqueous buffer to the desired temperature in the spectrophotometer's temperature-controlled cell holder.

    • Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette. Mix quickly and immediately start recording the absorbance at 260 nm over time.[1]

  • Data Analysis:

    • The rate of hydrolysis can be determined by plotting the absorbance at 260 nm versus time.[1] The observed rate of hydrolysis (k_obs) can be determined by fitting the data to a pseudo-first-order kinetic model.[7] The half-life (t½) can be calculated using the equation: t½ = 0.693 / k_obs.[7]

Visualizations

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Products SC Succinimidyl Carbonate Derivative Inactive Inactive Carbonic Acid Derivative SC->Inactive Hydrolysis NHS N-Hydroxysuccinimide (NHS) SC->NHS Release H2O Water (H₂O) H2O->Inactive

Caption: Hydrolysis pathway of a this compound derivative in an aqueous solution.

Experimental_Workflow cluster_workflow Protein Conjugation Workflow start Start: Protein in Amine-Free Buffer prep_reagent Prepare Fresh SC-Reagent Stock (Anhydrous DMSO/DMF) reaction Add SC-Reagent to Protein (Molar Excess) Incubate (RT or 4°C) start->reaction 1. Prepare Protein prep_reagent->reaction 2. Prepare Reagent quench Quench Reaction (e.g., Tris Buffer) reaction->quench 3. Conjugate purify Purify Conjugate (SEC, Dialysis) quench->purify 4. Stop Reaction analyze Analyze Conjugate (SDS-PAGE, etc.) purify->analyze 5. Isolate Product end End: Purified PEGylated Protein analyze->end 6. Characterize

Caption: A typical experimental workflow for protein conjugation using a this compound reagent.

References

Technical Support Center: Succinimidyl Carbonate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for succinimidyl carbonate and other N-hydroxysuccinimide (NHS) ester reagents. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) related to the impact of temperature on this compound hydrolysis during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor that influences the stability of this compound in aqueous solutions?

A1: The primary factor influencing the stability of this compound in aqueous solutions is hydrolysis, a reaction where the succinimidyl ester reacts with water, rendering it inactive for conjugation. The rate of this hydrolysis is highly dependent on both pH and temperature.[1][2][3]

Q2: What is the optimal temperature range for reactions involving succinimidyl carbonates?

A2: There is a trade-off when selecting the optimal reaction temperature. Higher temperatures accelerate the desired reaction with primary amines (aminolysis) but also significantly increase the rate of the competing hydrolysis reaction.[3] Commonly, reactions are performed at either room temperature (20-25°C) for a balance of reaction speed and stability, or at 4°C (on ice) for sensitive molecules or when longer incubation times are necessary to minimize hydrolysis.[3]

Q3: How does a change in temperature quantitatively affect the hydrolysis rate of this compound?

Q4: Can I store this compound reagents after reconstitution in a solvent?

A4: It is highly recommended to prepare stock solutions of this compound fresh for each experiment.[4] If a stock solution must be prepared in advance, it should be dissolved in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and stored at -20°C or lower in a tightly sealed container to prevent moisture contamination.[4]

Q5: What is the effect of temperature on the stability of the resulting carbamate bond after a successful conjugation?

A5: Carbamate bonds, formed from the reaction of succinimidyl carbonates with amines, are generally stable at room temperature. However, their stability is temperature-dependent, and they can decompose at elevated temperatures.[5] The specific decomposition temperature can vary based on the molecular structure of the conjugate.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Yield Excessive Hydrolysis of this compound: The reagent may have degraded due to exposure to moisture or suboptimal reaction conditions.If reacting at room temperature for an extended period, consider shortening the incubation time or performing the reaction at 4°C to decrease the rate of hydrolysis.[3] Always use a fresh aliquot of the reagent and prepare stock solutions immediately before use in an anhydrous solvent.[4]
Suboptimal Reaction Temperature: The temperature may be too low, significantly slowing down the desired aminolysis reaction.While 4°C is excellent for minimizing hydrolysis, it also slows down the conjugation reaction. If the reaction is proceeding too slowly, consider incubating for a longer period (e.g., overnight) or increasing the temperature to room temperature for a shorter duration (e.g., 30-60 minutes).[3][4]
Inconsistent Results Between Experiments Temperature Fluctuations: Minor variations in ambient temperature can affect the rates of both aminolysis and hydrolysis, leading to variability in conjugation efficiency.Use a temperature-controlled environment (e.g., a water bath or incubator) to ensure a consistent reaction temperature. Standardize the incubation time and temperature across all experiments.
Formation of Unwanted Byproducts High Reaction Temperature: Elevated temperatures can sometimes lead to the formation of byproducts or degradation of sensitive target molecules.If byproduct formation is observed, reduce the reaction temperature. Performing the reaction at 4°C can often provide a cleaner reaction profile, albeit at a slower rate.[3]

Quantitative Data on this compound Hydrolysis

The stability of this compound and other NHS esters is often reported as a half-life (t½), which is the time it takes for 50% of the reactive ester to hydrolyze. This value is highly dependent on pH and temperature.

Table 1: Hydrolysis Half-life of PEG-Succinimidyl Carbonate (SC) at 25°C

pHTemperature (°C)Hydrolysis Half-life (minutes)
8.02520.4[1][6]

Note: As a general rule, the half-life of an NHS ester triples when the pH is lowered by one unit.[6]

Experimental Protocols

Protocol for Determining the Hydrolysis Rate of this compound

This protocol describes a method to determine the hydrolysis rate of this compound by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.[1][4]

Materials:

  • m-PEG-succinimidyl carbonate

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Aqueous buffer at the desired pH and temperature (e.g., 0.1 M sodium phosphate)

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of m-PEG-succinimidyl carbonate in anhydrous DMSO.

  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 260 nm. Equilibrate a quartz cuvette filled with the aqueous buffer to the desired temperature in the spectrophotometer's cell holder.[4]

  • Initiate Hydrolysis: Add a small volume of the this compound stock solution to the cuvette containing the buffer to achieve the desired final concentration. Mix rapidly and immediately begin recording the absorbance at 260 nm over time.[1][4]

  • Data Acquisition: Record absorbance measurements at regular intervals until the absorbance value plateaus, indicating that the hydrolysis reaction is complete.[1]

  • Data Analysis: Determine the hydrolysis half-life (t½) by plotting the absorbance at 260 nm versus time and fitting the data to a pseudo-first-order kinetic model.[1][4]

Diagrams

Hydrolysis_vs_Aminolysis cluster_reactions Reaction Pathways cluster_factors Influencing Factors SC This compound (Active Reagent) Conjugate Carbamate-Linked Conjugate (Stable Product) SC->Conjugate Aminolysis (Desired Reaction) Hydrolyzed Inactive Carboxylic Acid SC->Hydrolyzed Hydrolysis (Competing Reaction) Amine Primary Amine (Target Molecule) Amine->Conjugate Water Water (Aqueous Buffer) Water->Hydrolyzed Temp Temperature Temp->SC Affects rates of both pathways

Caption: Competing reaction pathways for this compound.

Temp_Effect_Logic cluster_rates Reaction Rates cluster_outcome Experimental Outcome Temp Reaction Temperature High_Temp Higher Temperature (e.g., 25°C) Low_Temp Lower Temperature (e.g., 4°C) Aminolysis_Rate Aminolysis Rate High_Temp->Aminolysis_Rate Increases Hydrolysis_Rate Hydrolysis Rate High_Temp->Hydrolysis_Rate Greatly Increases Low_Temp->Aminolysis_Rate Decreases Low_Temp->Hydrolysis_Rate Greatly Decreases Conjugation_Yield Conjugation Yield Aminolysis_Rate->Conjugation_Yield Directly Proportional Reagent_Stability Reagent Stability Hydrolysis_Rate->Reagent_Stability Inversely Proportional Reagent_Stability->Conjugation_Yield Impacts

Caption: Logical flow of temperature's impact on reaction outcomes.

References

avoiding amine-containing buffers in succinimidyl carbonate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing succinimidyl carbonate reactions, with a specific focus on the critical role of buffer selection.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to avoid amine-containing buffers in this compound reactions?

A1: this compound reagents are designed to react with primary amines (-NH₂) on your target molecule (e.g., the ε-amino group of lysine residues on a protein) to form a stable carbamate linkage.[1][2] If your reaction buffer contains primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, the buffer molecules will compete with your target molecule for the this compound.[3][4] This competitive reaction significantly reduces the conjugation efficiency of your target molecule, leading to lower yields of your desired product.[1]

Q2: What are the recommended buffers for this compound reactions?

A2: It is highly recommended to use amine-free buffers for this compound reactions.[3] Suitable buffers that do not contain primary amines and will not interfere with the conjugation reaction include:

  • Phosphate-buffered saline (PBS)

  • HEPES

  • Borate buffer

  • Carbonate/Bicarbonate buffer[3]

The choice of buffer may also depend on the stability and solubility of your specific target molecule.

Q3: What is the optimal pH for a this compound reaction?

A3: The optimal pH for this compound reactions is typically between 7.2 and 9.0, with a more specific range of 8.3 to 8.5 often recommended for maximal efficiency.[3] This pH range represents a crucial balance. The primary amine groups on the target molecule need to be deprotonated to be nucleophilic and reactive.[1] However, at higher pH, the rate of hydrolysis of the this compound group increases, where it reacts with water instead of the target amine, rendering the reagent inactive.[3]

Q4: What happens if the pH of my reaction is too low or too high?

A4:

  • Too Low (pH < 7.2): The primary amines on your target molecule will be protonated (-NH₃⁺), making them non-nucleophilic and unreactive towards the this compound. This will result in a very slow or non-existent reaction.[1]

  • Too High (pH > 9.0): The rate of hydrolysis of the this compound will increase significantly.[3] This competing reaction with water will consume the reagent, leading to a lower yield of the desired conjugate.

Q5: How should I prepare and handle my this compound reagent?

A5: this compound reagents are sensitive to moisture.[3] It is best to prepare solutions fresh for each use in an anhydrous solvent like DMSO or DMF.[3] If you need to store the reagent, do so at -20°C in a desiccated environment. Before opening the vial, allow it to warm to room temperature to prevent moisture condensation inside.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Use of an amine-containing buffer (e.g., Tris, glycine). Immediately switch to an amine-free buffer such as PBS, Borate, or Carbonate/Bicarbonate buffer.[3]
Incorrect reaction pH. Prepare a fresh buffer and carefully adjust the pH to the optimal range of 7.2-8.5 using a calibrated pH meter.[1][3]
Hydrolysis of the this compound reagent. Prepare the this compound solution immediately before use. Avoid storing it in aqueous solutions. Ensure proper storage of the solid reagent in a desiccated environment.[3]
Low concentration of the target molecule. Increase the concentration of your protein or other target molecule in the reaction mixture.
Inconsistent Batch-to-Batch Results Variability in reagent quality due to improper storage or handling. Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture contamination. Use fresh, high-quality anhydrous solvents for stock solutions.[3]
pH drift during the reaction. Ensure that the buffering capacity of your chosen buffer is sufficient to maintain a stable pH throughout the reaction.
Precipitation of the Conjugate The buffer conditions are not optimal for the solubility of the modified molecule. Screen different recommended amine-free buffers to find one that maintains the solubility of your specific conjugate.

Quantitative Data Summary

The stability of the this compound group is highly dependent on the pH of the aqueous solution. The table below summarizes the hydrolysis half-life of a generic PEG-Succinimidyl Carbonate (SC) at various pH values. A shorter half-life indicates faster degradation of the reactive group.

pHHalf-life of this compound (SC)Implication for Reaction
7.0LongerSlower reaction with amines, but also slower hydrolysis.[5]
8.0~20.4 minutesGood balance between amine reactivity and hydrolysis.[5]
8.6~10 minutesFaster reaction with amines, but significant competing hydrolysis.[6]
9.0ShorterVery fast reaction with amines, but also very rapid hydrolysis, potentially lowering the yield.

Note: The half-life typically triples when the pH is lowered by one unit.[5] Aminolysis (reaction with amines) rates parallel hydrolysis rates.

Experimental Protocol: General Procedure for Protein Conjugation

This protocol provides a general guideline for the conjugation of a this compound reagent to a protein. Optimization may be required for your specific application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5-8.5)

  • This compound reagent

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure your protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free reaction buffer. If your protein is in a buffer containing primary amines, perform a buffer exchange into an appropriate amine-free buffer.

  • This compound Solution Preparation: Immediately before use, prepare a stock solution of the this compound reagent in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess for the reaction.

  • Conjugation Reaction: While gently stirring, add the desired molar excess of the this compound stock solution to the protein solution. A common starting point is a 10- to 50-fold molar excess of the reagent to the protein.[7]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[7] Protect from light if the reagent is light-sensitive.

  • Quenching (Optional): To stop the reaction and consume any unreacted this compound, add the quenching buffer to a final concentration of 20-50 mM.[2] Incubate for an additional 15-30 minutes.

  • Purification: Remove the excess, unreacted reagent and byproducts by purifying the protein conjugate using a suitable method such as size-exclusion chromatography.

  • Characterization: Characterize the final conjugate to determine the degree of labeling and confirm its integrity using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry).

Visualization

succinimidyl_carbonate_reaction_logic cluster_start Start: Buffer Selection cluster_decision Decision Point cluster_outcomes Reaction Outcomes cluster_buffers Buffer Examples start Choose Reaction Buffer decision Does the buffer contain primary amines? start->decision amine_buffers Amine-Containing Buffers (e.g., Tris, Glycine) decision->amine_buffers Yes no_amine_buffers Amine-Free Buffers (e.g., PBS, Borate, HEPES) decision->no_amine_buffers No outcome_good Successful Conjugation (High Yield) outcome_bad Failed/Inefficient Conjugation (Low Yield) amine_buffers->outcome_bad Competes with target molecule no_amine_buffers->outcome_good Allows reaction with target

Caption: Logical workflow for selecting a suitable buffer in this compound reactions.

References

Technical Support Center: m-PEG3-succinimidyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of m-PEG3-succinimidyl carbonate. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure successful and reproducible bioconjugation outcomes.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle m-PEG3-succinimidyl carbonate to ensure its stability and reactivity?

A: Proper storage and handling are critical to maintain the integrity of m-PEG3-succinimidyl carbonate. The reagent is sensitive to moisture, which can lead to hydrolysis of the active succinimidyl carbonate group.[]

Storage and Handling Recommendations

ParameterRecommended ConditionRationale
Temperature -20°C or lower[][2]Minimizes the rate of hydrolytic degradation.[2]
Atmosphere Dry, inert gas (e.g., Nitrogen or Argon)[2]Prevents moisture-induced hydrolysis of the this compound ester.[2]
Light Exposure In the dark (e.g., in an amber vial)[2]Protects the molecule from potential photodegradation.[2]
Form Solid (lyophilized powder)[2]The solid form is significantly more stable than solutions.[2]
Handling Allow the vial to warm to room temperature before opening.[]Prevents condensation of atmospheric moisture onto the cold product, which would accelerate hydrolysis.[]
Solutions Prepare fresh for each use in an anhydrous solvent like DMSO or DMF.[]Avoid repeated freeze-thaw cycles of solutions.[]

Q2: What is the optimal pH for conjugating m-PEG3-succinimidyl carbonate to a primary amine, and why is it so critical?

A: The optimal pH for the reaction is a delicate balance between ensuring the primary amine on the target molecule is deprotonated and minimizing the hydrolysis of the this compound ester.[][3] The recommended pH range is 7.2 to 8.5, with a more specific optimal range often cited as 8.3 to 8.5.[3]

  • Too Low (pH < 7.0): The target primary amine (-NH₂) is protonated to -NH₃⁺ and becomes non-nucleophilic, leading to little or no conjugation.[3]

  • Too High (pH > 8.6): The rate of hydrolysis of the this compound group significantly increases, consuming the reagent and reducing the yield of the desired conjugate.[3]

Q3: Which buffers are recommended for the conjugation reaction, and which should be avoided?

A: It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the m-PEG3-succinimidyl carbonate.[][3]

Recommended Buffers [][3]

BufferConcentrationpH Range
Phosphate-Buffered Saline (PBS)20-100 mM7.2-8.0
Sodium Bicarbonate100 mM8.3-8.5
Borate Buffer50 mM8.0-9.0
HEPES50-100 mM7.2-8.2

Buffers to Avoid: [][3]

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

Q4: How do I stop the conjugation reaction before purification?

A: To stop the reaction and prevent further modification of your molecule, a quenching agent with a primary amine should be added.[4] Common quenching agents include Tris, glycine, or lysine.[5] These agents react with and consume any unreacted m-PEG3-succinimidyl carbonate. A final concentration of 20-100 mM of the quenching agent is typically sufficient.[3][4]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common problems encountered during conjugation reactions with m-PEG3-succinimidyl carbonate.

Problem: Low or No Conjugation Yield

Possible CauseRecommended ActionExplanation
Inactive m-PEG3-succinimidyl carbonate reagent Use a fresh, properly stored and handled vial of the reagent.The this compound group is susceptible to hydrolysis if exposed to moisture.[3]
Suboptimal reaction pH Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[3]A pH that is too low will result in a protonated, non-reactive amine on the target molecule, while a pH that is too high will lead to rapid hydrolysis of the PEG reagent.[3]
Presence of primary amines in the buffer Perform a buffer exchange of your biomolecule into an appropriate amine-free buffer (e.g., PBS, Borate, or Bicarbonate buffer).[3]Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the PEG reagent.[3]
Insufficient molar ratio of PEG reagent to biomolecule Increase the molar excess of the m-PEG3-succinimidyl carbonate. A 10- to 50-fold molar excess is a common starting point.[6]A sufficient molar excess is required to drive the reaction towards conjugation, especially given the competing hydrolysis reaction.[3]
Inadequate biomolecule concentration Increase the concentration of your biomolecule.Higher concentrations can improve reaction kinetics.

Experimental Protocols

General Protocol for Protein PEGylation

This protocol provides a general guideline. The molar excess of the PEG reagent and reaction time may need to be optimized for your specific application.

  • Preparation of Protein:

    • Dissolve the protein in an amine-free reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.3-8.5) to a concentration of 1-10 mg/mL.[3]

    • If the protein is in a buffer containing primary amines, perform a buffer exchange.

  • Preparation of m-PEG3-succinimidyl carbonate:

    • Allow the vial of m-PEG3-succinimidyl carbonate to warm to room temperature before opening.[]

    • Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM.[]

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 20-fold) of the dissolved PEG reagent to the protein solution while gently vortexing.[][3]

    • Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[3]

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[][3]

  • Quenching:

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction.[][3]

    • Incubate for 15-30 minutes at room temperature.[3]

  • Purification:

    • Purify the conjugate from unreacted PEG reagent and quenching buffer using size-exclusion chromatography (SEC) or dialysis.[3][5]

  • Characterization:

    • Analyze the conjugate using SDS-PAGE to confirm an increase in molecular weight and HPLC or UV-Vis spectroscopy to determine the degree of labeling.[3]

Quantification of Hydrolysis Rate

The stability of the this compound ester is highly dependent on pH. The following table summarizes the approximate hydrolysis half-life of a generic PEG-Succinimidyl Carbonate (SC) at 25°C.

pHApproximate Half-life (minutes)
7.4> 120[7]
8.0~40[7]
8.5~6.8[3]
9.0< 9[3][7]

Visualizations

G cluster_storage Storage & Handling cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis Store Store at -20°C in a desiccator Warm Warm to RT before opening Store->Warm Dissolve Dissolve in anhydrous solvent (DMSO, DMF) Warm->Dissolve Add_PEG Add PEG Reagent (molar excess) Dissolve->Add_PEG Prepare_Protein Prepare Protein in amine-free buffer (pH 7.2-8.5) Prepare_Protein->Add_PEG Incubate Incubate (RT or 4°C) Add_PEG->Incubate Quench Quench Reaction (e.g., Tris, Glycine) Incubate->Quench Purify Purify Conjugate (SEC, Dialysis) Quench->Purify Characterize Characterize (SDS-PAGE, HPLC) Purify->Characterize

Caption: General experimental workflow for protein conjugation with m-PEG3-succinimidyl carbonate.

G Start Low Conjugation Yield? Reagent_Check Is the PEG reagent active and fresh? Start->Reagent_Check pH_Check Is the reaction pH optimal (7.2-8.5)? Reagent_Check->pH_Check Yes Use_New_Reagent Use fresh, properly stored reagent. Reagent_Check->Use_New_Reagent No Buffer_Check Is the buffer amine-free? pH_Check->Buffer_Check Yes Adjust_pH Adjust pH of the reaction buffer. pH_Check->Adjust_pH No Ratio_Check Is the molar ratio of PEG:molecule sufficient? Buffer_Check->Ratio_Check Yes Buffer_Exchange Perform buffer exchange into an appropriate buffer. Buffer_Check->Buffer_Exchange No Increase_Ratio Increase the molar excess of the PEG reagent. Ratio_Check->Increase_Ratio No Success Successful Conjugation Ratio_Check->Success Yes Use_New_Reagent->Start Adjust_pH->Start Buffer_Exchange->Start Increase_Ratio->Start

Caption: Troubleshooting flowchart for low conjugation efficiency.

G cluster_aminolysis Aminolysis (Desired Reaction) cluster_hydrolysis Hydrolysis (Competing Reaction) PEG_SC m-PEG3-Succinimidyl Carbonate Carbamate PEG-Carbamate Conjugate (Stable) PEG_SC->Carbamate + R-NH2 Amine Primary Amine (R-NH2) NHS N-hydroxysuccinimide Carbamate->NHS + PEG_SC2 m-PEG3-Succinimidyl Carbonate Inactive_PEG Inactive PEG-Carbonic Acid PEG_SC2->Inactive_PEG + H2O Water Water (H2O) NHS2 N-hydroxysuccinimide Inactive_PEG->NHS2 +

Caption: Competing reaction pathways for m-PEG3-succinimidyl carbonate in aqueous buffer.

References

Technical Support Center: Purification of Succinimidyl Carbonate Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of succinimidyl carbonate (SC) conjugates.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound conjugates, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of Purified Conjugate

Question: I am experiencing a significant loss of my conjugate during the purification process. What are the possible reasons, and how can I improve my yield?

Answer:

Low recovery of your purified conjugate can stem from several factors, primarily related to the purification method and the stability of the conjugate itself.

Possible Causes and Solutions:

  • Product Adsorption: The conjugate may be non-specifically binding to the purification matrix (e.g., chromatography resin or dialysis membrane).

    • For Size Exclusion Chromatography (SEC): Consider adding organic modifiers to the mobile phase or switching to a column with a different chemistry known for low protein binding.[1]

    • For Dialysis/Tangential Flow Filtration (TFF): Opt for a membrane material with low protein binding properties.[1]

  • Precipitation During Purification: The buffer conditions might not be optimal for your conjugate's stability, leading to precipitation.

    • Ensure the buffer's pH and ionic strength are suitable for your conjugate.[1]

    • Performing the purification at 4°C can help minimize aggregation and precipitation.[1]

  • Incomplete Reaction: A low conjugation yield to begin with will result in a low final yield.

    • Ensure you are using anhydrous reaction conditions to prevent hydrolysis of the this compound.[2]

    • Consider increasing the molar excess of the SC reagent.[2][3]

    • Monitor the reaction over time with analytical HPLC or LC-MS to determine the optimal reaction duration.[2]

Issue 2: Presence of Unreacted this compound Reagent in the Final Product

Question: After purification, I still detect the presence of the unreacted SC reagent in my final product. How can I improve its removal?

Answer:

Residual unreacted reagent is a common issue and indicates that the chosen purification method is not providing adequate separation.

Possible Causes and Solutions:

  • Inefficient Separation: The size or charge difference between your conjugate and the free SC reagent may not be sufficient for the chosen purification method.

    • For SEC: To improve resolution, you can use a longer column, a resin with a smaller bead size, or a slower flow rate.[1] Ensure the resin's pore size is optimized for separating your conjugate from the small molecule reagent.[4]

    • For Dialysis: Increase the total dialysis time and the frequency of buffer changes.[4] Use a membrane with a molecular weight cut-off (MWCO) that allows for the efficient passage of the unreacted reagent.[4][5]

    • For TFF: Increase the number of diafiltration volumes to ensure complete removal of small molecules.[1][4] A common practice is to use 5-10 diafiltration volumes.[1]

  • Aggregation of the SC Reagent: If the SC reagent aggregates in the reaction, these larger aggregates may not be efficiently removed by the purification method.

    • Ensure the SC reagent is fully dissolved in an appropriate anhydrous solvent like DMF or DMSO before adding it to the reaction mixture.[4][6]

Issue 3: Protein Conjugate Aggregation or Precipitation

Question: My protein conjugate is aggregating or precipitating either during the reaction, purification, or storage. What can I do to prevent this?

Answer:

Aggregation is a frequent challenge, often caused by changes in the protein's properties after conjugation.

Possible Causes and Solutions:

  • Over-labeling: A high degree of labeling can alter the protein's surface charge and increase its hydrophobicity, leading to reduced solubility and aggregation.[4][7][8]

    • Reduce the molar excess of the SC reagent during the conjugation reaction.[4][8]

  • Suboptimal Buffer Conditions: The pH and ionic strength of your buffers can significantly impact the stability of the conjugate.

    • Optimize your purification and storage buffers by screening different pH values and ionic strengths.[7] Consider including stabilizing excipients.[4]

  • Localized High Reagent Concentration: Adding the SC reagent too quickly or in a concentrated form can cause localized high concentrations, leading to protein denaturation and precipitation.[7]

    • Dissolve the reagent in a small amount of a compatible, anhydrous organic solvent (e.g., DMSO or DMF) immediately before use.[7] Add the reagent solution to the protein solution dropwise while gently stirring.[3][9]

  • Shear Stress During Purification: Certain purification steps can introduce physical stress that promotes aggregation.

    • If using chromatography, a lower flow rate can reduce shear stress on the protein.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound labeled proteins?

A1: The three main methods for purifying proteins after labeling with this compound esters are Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).[4] These techniques are effective at removing unreacted and hydrolyzed SC esters and other small molecule impurities from the labeled protein conjugate.[4] The choice of method depends on factors like the scale of purification, the desired final protein concentration, and the required processing time.[4]

Q2: Why is purification a critical step after labeling with this compound?

A2: Purification is essential to remove excess and hydrolyzed this compound, as well as any reaction byproducts.[4] Failure to remove these impurities can lead to several problems, including:

  • Inaccurate characterization: Free label can interfere with determining the degree of labeling.[4]

  • Reduced stability: Unreacted reagents might modify the protein over time, causing aggregation or loss of function.[4]

  • Cellular toxicity in downstream applications: If the conjugate is intended for in vivo use, free cytotoxic components must be removed.[4]

  • Interference with downstream assays: Unreacted label can compete with the conjugate in binding assays or cause high background signals.[4]

Q3: Should I quench the conjugation reaction before purification?

A3: Yes, it is highly recommended to quench the reaction to deactivate any unreacted this compound.[1][5] This prevents further modification of your molecule during purification.[1] Quenching is typically achieved by adding a reagent with a primary amine, such as Tris, glycine, or lysine, to a final concentration of 20-50 mM.[1] These agents will react with and cap any remaining active SC reagent.[1]

Q4: Can I use Ion Exchange Chromatography (IEX) to purify my SC conjugate?

A4: While IEX is a powerful protein purification technique, it is generally less effective for separating unreacted, small, neutral PEG linkers from a PEGylated conjugate.[1] IEX separates molecules based on charge, and since many this compound reagents are neutral, they will not bind to the column and may co-elute with the conjugate.[1] However, if the conjugation significantly alters the overall charge of the protein, IEX can be a viable option to separate conjugates with different degrees of labeling or to separate the conjugate from the unreacted protein.[10]

Q5: What is the difference in purification strategies for small molecule SC conjugates versus protein SC conjugates?

A5: The primary difference lies in the choice of purification techniques, which are dictated by the properties of the conjugate and the impurities.

  • For protein conjugates, methods that separate based on size are highly effective, as there is a large size difference between the protein conjugate and the small SC reagent. These methods include SEC, dialysis, and TFF.[4][10]

  • For small molecule conjugates, the size difference between the desired product and the starting materials may not be as significant. Therefore, reversed-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice.[2] This technique separates molecules based on their hydrophobicity, which is altered by the addition of the SC-containing moiety (e.g., a PEG linker).[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the conjugation and purification of this compound conjugates.

Table 1: Recommended Reaction Conditions for Amine-Reactive SC Conjugation

ParameterRecommended RangeOutcome/Consideration
pH7.0 - 8.5[6][11]Optimal for primary amine reaction; hydrolysis of the SC group increases at higher pH.[6][11]
Molar Excess of SC Reagent10 - 50 fold[3][6]Higher excess may be needed for dilute protein solutions but can lead to multi-conjugation and aggregation.[6][7]
Reaction Time30 - 60 min at Room Temp.; 2 hours at 4°C[6]Longer reaction times can increase the likelihood of side reactions and hydrolysis.[6]
Quenching Agent Conc.20 - 50 mM[1]Sufficient to cap unreacted SC reagent.[1]

Table 2: Comparison of Common Purification Methods for Protein-SC Conjugates

Purification MethodPrincipleAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separates molecules based on size.[4][10]Fast, efficient removal of small molecules; can be used for buffer exchange.[8]Can lead to sample dilution.[8]
Dialysis Separates molecules based on differential diffusion rates across a semipermeable membrane.[1]Simple setup; gentle on the sample.Time-consuming; may not be suitable for large volumes.
Tangential Flow Filtration (TFF) A filtration method that separates molecules by size using a membrane.[8]Rapid and scalable; can be used for concentration and buffer exchange (diafiltration).[1][8]Requires specialized equipment; potential for membrane fouling or product adsorption.[1]

Experimental Protocols

Protocol 1: General Procedure for Purifying a Protein-SC Conjugate using Size Exclusion Chromatography (SEC)

  • Quench the Reaction: Stop the conjugation reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[1][6] Incubate for 30 minutes at room temperature.[11]

  • Column Selection: Choose an SEC column with a fractionation range appropriate for separating your conjugate from the small unreacted SC reagent and its byproducts.[1]

  • System Preparation: Equilibrate the SEC column with a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4) until a stable baseline is achieved.[1][10] This typically requires at least two column volumes.[10]

  • Sample Preparation: Centrifuge the quenched reaction mixture at 10,000 x g for 10 minutes to remove any precipitated protein or aggregates.[10] Filter the supernatant through a 0.22 µm syringe filter.[10]

  • Sample Loading: Inject the filtered sample onto the equilibrated column. For optimal resolution, the sample volume should not exceed 2-5% of the total column volume.[10]

  • Elution: Elute the sample with the equilibration buffer at a constant flow rate recommended by the column manufacturer.[10] The larger protein conjugate will elute first, followed by the smaller unreacted molecules.[5]

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.[5][10]

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or analytical SEC-HPLC to identify the fractions containing the purified conjugate.[10] Pool the desired pure fractions.

Protocol 2: General Procedure for Purifying a Small Molecule-SC Conjugate using RP-HPLC

  • Workup: After the reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with water and brine to remove excess DMF, base, and hydrolyzed reagent. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the filtrate under reduced pressure to obtain the crude product.[2]

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or the initial mobile phase composition). Filter the sample through a 0.45 µm filter to remove any particulate matter.[2]

  • Column and System Preparation: Equilibrate a preparative RP-HPLC column (e.g., C18) with the initial mobile phase conditions (e.g., 95% Water/TFA, 5% Acetonitrile/TFA).[2]

  • Injection and Elution: Inject the prepared sample onto the column. Elute with a gradient of increasing organic solvent to separate the conjugate from more hydrophobic unreacted starting material and other impurities.[2]

  • Fraction Collection: Collect fractions throughout the gradient elution.[2]

  • Analysis: Analyze the collected fractions by analytical HPLC or LC-MS to identify those containing the pure product.[2]

  • Final Steps: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified small molecule-SC conjugate.[2]

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis & Storage start Prepare Protein (Amine-free buffer) reaction Mix & Incubate (RT, 30-60 min) start->reaction reagent Prepare SC Reagent (Anhydrous DMSO/DMF) reagent->reaction quench Quench Reaction (e.g., Tris, Glycine) reaction->quench prep Sample Prep (Centrifuge, Filter) quench->prep purify Purification Method (SEC, Dialysis, or TFF) prep->purify collect Collect Fractions purify->collect analyze Analyze Purity (SDS-PAGE, HPLC) collect->analyze pool Pool Pure Fractions analyze->pool store Store Conjugate pool->store

Caption: General experimental workflow for protein-SC conjugation and purification.

troubleshooting_logic start Purification Problem low_yield Low Yield? start->low_yield impure Impure Product? start->impure aggregation Aggregation? start->aggregation adsorption Product Adsorption? low_yield->adsorption Yes sol_adsorption Solution: - Change matrix/membrane - Modify mobile phase adsorption->sol_adsorption Yes precipitation Precipitation? adsorption->precipitation No sol_precipitation Solution: - Optimize buffer (pH, salt) - Purify at 4°C precipitation->sol_precipitation Yes inefficient_sep Inefficient Separation? impure->inefficient_sep Yes sol_inefficient_sep Solution: - Optimize SEC (longer column, slower flow) - Increase dialysis time/TFF volumes inefficient_sep->sol_inefficient_sep Yes overlabeling Over-labeling? aggregation->overlabeling Yes sol_overlabeling Solution: - Reduce SC molar excess overlabeling->sol_overlabeling Yes bad_buffer Suboptimal Buffer? overlabeling->bad_buffer No sol_bad_buffer Solution: - Screen buffers for stability bad_buffer->sol_bad_buffer Yes

Caption: Troubleshooting logic for common purification challenges.

References

Technical Support Center: Controlling the Degree of PEGylation with Succinimidyl Carbonate (SC-PEG)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SC-PEGylation. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to offer robust troubleshooting strategies for controlling the degree of PEGylation on proteins and other biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is succinimidyl carbonate (SC-PEG) and what is its primary reaction mechanism?

A1: this compound-activated polyethylene glycol (SC-PEG) is an amine-reactive PEGylation reagent used to covalently attach PEG chains to biomolecules.[1][2][3] The reactive group is an N-hydroxysuccinimide (NHS) ester of a carbonate.[3] Its primary reaction involves the nucleophilic attack of a primary amine, such as the ε-amino group of a lysine residue or the N-terminal α-amino group of a protein, on the this compound.[1][4] This reaction forms a stable, covalent carbamate bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[2][4]

Q2: What is the optimal pH for reacting SC-PEG with a protein?

A2: The optimal pH is a balance between amine reactivity and reagent stability. A pH range of 7.2 to 8.5 is generally recommended.[3][5] At a pH below 7.0, the primary amines are protonated (-NH₃⁺) and not sufficiently nucleophilic, leading to little or no reaction.[5] At a pH above 8.5, the hydrolysis of the SC-PEG reagent increases dramatically, which competes with the desired conjugation reaction and reduces efficiency.[3][5][6]

Q3: What is the most significant side reaction to be aware of?

A3: The most critical side reaction is the hydrolysis of the SC-PEG reagent in aqueous solutions.[4] The this compound group reacts with water, converting the reactive PEG into an inactive PEG-acid that can no longer conjugate to the target amine.[4][6] The rate of this hydrolysis reaction increases significantly with higher pH and temperature.[4][6][7]

Q4: Can SC-PEG react with amino acids other than lysine?

A4: Yes, under certain conditions, side reactions with other nucleophilic amino acid residues can occur, though this is less common than reaction with primary amines.[4] These include the imidazole ring of histidine, the hydroxyl group of tyrosine, and, to a lesser extent, the hydroxyl groups of serine and threonine.[4] Reactivity with the thiol group of cysteine can also occur at higher pH values.[4]

Q5: Which buffers should be used, and which should be avoided?

A5: It is critical to use a buffer that does not contain primary amines.[8][9] Recommended buffers include phosphate (PBS), borate, bicarbonate, or HEPES.[5][6][8] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for the SC-PEG reagent, significantly reducing conjugation yield.[5][8][9]

Troubleshooting Guide

This section addresses common problems encountered during PEGylation experiments. A logical troubleshooting workflow is presented below.

start Problem: Unexpected Degree of PEGylation low_peg Degree Too Low or No Reaction start->low_peg high_peg Degree Too High or Polydisperse start->high_peg aggregation Protein Aggregation or Precipitation start->aggregation cause_low1 Cause: Hydrolyzed Reagent low_peg->cause_low1 cause_low2 Cause: Suboptimal pH (Too Low, <7.2) low_peg->cause_low2 cause_low3 Cause: Competing Amines (e.g., Tris Buffer) low_peg->cause_low3 cause_low4 Cause: Insufficient Molar Ratio of PEG low_peg->cause_low4 cause_high1 Cause: Molar Ratio Too High high_peg->cause_high1 cause_high2 Cause: Reaction Time Too Long high_peg->cause_high2 cause_high3 Cause: Suboptimal pH (Too High, >8.5) high_peg->cause_high3 cause_agg1 Cause: Diol Impurity in PEG Reagent aggregation->cause_agg1 cause_agg2 Cause: High Protein or Reagent Concentration aggregation->cause_agg2 cause_agg3 Cause: Suboptimal Buffer Conditions aggregation->cause_agg3 sol_low1 Solution: Use fresh SC-PEG. Prepare stock solution immediately before use. cause_low1->sol_low1 sol_low2 Solution: Verify buffer pH is 7.2-8.5 with a calibrated meter. cause_low2->sol_low2 sol_low3 Solution: Buffer exchange protein into an amine-free buffer (PBS, HEPES). cause_low3->sol_low3 sol_low4 Solution: Increase PEG:Protein molar ratio (e.g., 20:1 or higher). cause_low4->sol_low4 sol_high1 Solution: Decrease PEG:Protein molar ratio. Titrate from 5:1 to 20:1. cause_high1->sol_high1 sol_high2 Solution: Decrease reaction time (e.g., from 60 to 30 min). cause_high2->sol_high2 sol_high3 Solution: Lower reaction pH towards 7.2-8.0. cause_high3->sol_high3 sol_agg1 Solution: Use high-quality, monofunctional PEG reagent. cause_agg1->sol_agg1 sol_agg2 Solution: Reduce protein concentration. Add PEG reagent stepwise. cause_agg2->sol_agg2 sol_agg3 Solution: Screen for optimal pH/buffer. Add stabilizers (sugars, arginine). cause_agg3->sol_agg3

Fig 1. Troubleshooting workflow for common issues in SC-PEGylation experiments.
Problem: Low or No PEGylation

Q: My analysis (SDS-PAGE, HPLC) shows a very low degree of PEGylation or no reaction at all. What went wrong?

A: This is a common issue that typically points to one of four causes:

  • Hydrolyzed Reagent : SC-PEG is highly sensitive to moisture.[1][2] If the reagent was improperly stored, exposed to moisture, or if the stock solution was not prepared fresh, it will hydrolyze and become non-reactive.[1][9] Always use a fresh aliquot and prepare stock solutions in anhydrous DMSO or DMF immediately before use.[3][4][9]

  • Suboptimal pH : If the reaction pH is below 7.2, the target primary amines on the protein will be protonated (-NH₃⁺) and will not be nucleophilic enough to attack the SC-PEG, leading to poor or no conjugation.[5]

  • Incompatible Buffer : The presence of primary amines from buffers like Tris or glycine will compete with the protein for the PEG reagent, drastically reducing the yield of the desired PEGylated product.[8][9] Perform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES) before starting the reaction.[9]

  • Insufficient Molar Excess : To drive the reaction to completion, especially given the competing hydrolysis reaction, a sufficient molar excess of the SC-PEG reagent is required.[9] For protein concentrations >2 mg/mL, a 5- to 20-fold molar excess is a common starting point.[9] For more dilute solutions, a much greater molar excess may be needed.[9]

Problem: High Degree of PEGylation & Polydispersity

Q: My product is highly PEGylated, with multiple PEG chains attached, leading to a polydisperse mixture. How can I control this?

A: Over-PEGylation can be controlled by adjusting the reaction conditions to be less aggressive:

  • Reduce Molar Ratio : This is the most direct way to control the degree of PEGylation. Systematically decrease the molar excess of SC-PEG to protein. Perform small-scale trials with ratios such as 20:1, 10:1, and 5:1 to find the optimal condition.[10]

  • Lower the pH : The reactivity of lysine's ε-amino group is highly pH-dependent. Lowering the pH towards the lower end of the optimal range (e.g., 7.2-7.5) will decrease the reaction rate and can help achieve a lower degree of PEGylation.[4]

  • Decrease Reaction Time : Shorten the incubation time. A standard reaction may run for 30-60 minutes at room temperature; reducing this time can limit the extent of the reaction.[4]

  • Lower the Temperature : Performing the reaction at 4°C instead of room temperature will slow the reaction rate, providing better control.[8][10]

Problem: Protein Aggregation or Precipitation

Q: My protein precipitates or becomes turbid as soon as I add the PEG reagent. How can I prevent this?

A: Aggregation during PEGylation can be a complex issue stemming from several factors:

  • Intermolecular Cross-linking : This can occur if the SC-PEG reagent contains di-functional impurities (e.g., PEG diol).[8][10] These impurities can link multiple protein molecules together, causing aggregation.[10] Using a high-quality, monofunctional PEG reagent is crucial.[8]

  • High Concentrations : High concentrations of either the protein or the PEG reagent increase the likelihood of intermolecular interactions that lead to aggregation.[1][8] Try reducing the protein concentration and adding the PEG stock solution stepwise in smaller portions over time rather than all at once.[8][10]

  • Poor Protein Stability : The reaction buffer itself may not be optimal for your protein's stability. Consider adding stabilizing excipients like sucrose, sorbitol, arginine, or low concentrations of non-ionic surfactants like Polysorbate 20.[10]

Data Presentation: Reaction Parameters

The degree of PEGylation is controlled by several key experimental parameters. The tables below summarize their effects and provide typical ranges.

Table 1: Effect of Reaction Parameters on Degree of PEGylation

ParameterEffect of Increasing the ParameterTypical RangeRationale & Remarks
PEG:Protein Molar Ratio Increases degree of PEGylation5:1 to 50:1Higher excess drives the reaction towards modifying more available sites. Titration is essential for control.[4][10]
pH Increases reaction rate and degree of PEGylation7.2 - 8.5Balances amine deprotonation for reactivity against reagent hydrolysis. Higher pH (>8.5) favors hydrolysis.[6][9]
Temperature Increases reaction rate4°C - 25°CLowering temperature (4°C) slows the reaction, offering better control but requiring longer incubation times.[4][10]
Reaction Time Increases degree of PEGylation30 min - 2 hoursLonger times allow the reaction to proceed further but also increase the risk of side reactions and hydrolysis.[4]
Protein Concentration Can decrease required molar excess1 - 10 mg/mLMore concentrated protein solutions may require a lower fold molar excess of PEG to achieve the same degree of modification.[2][9]

Table 2: Stability of SC-PEG Reagent (Hydrolysis Half-Life)

Reagent TypepHTemperatureHydrolysis Half-Life (t½)
PEG-Succinimidyl Carbonate (SC)8.025°C~20.4 minutes
PEG-Succinimidyl Carbonate (SC)7.0 (estimated)25°C~60 minutes

Note: The half-life of succinimidyl esters typically triples for every one-unit decrease in pH.[1][11] This highlights the critical importance of pH control and using freshly prepared reagent solutions.

Experimental Protocols

Protocol 1: General Protein PEGylation with SC-PEG

This protocol provides a general guideline. The molar ratio and reaction time should be optimized for each specific protein.

prep_protein 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 7.2-8.5, e.g., PBS). prep_peg 2. Prepare SC-PEG Stock (Dissolve SC-PEG in anhydrous DMSO or DMF immediately before use). prep_protein->prep_peg react 3. Initiate Reaction (Add desired molar excess of SC-PEG stock to protein solution with gentle mixing). prep_peg->react incubate 4. Incubate (30-60 min at RT or 2 hours at 4°C). react->incubate quench 5. Quench Reaction (Optional) (Add Tris or glycine to a final concentration of 20-50 mM). incubate->quench purify 6. Purify Conjugate (Remove excess PEG and byproducts via Size-Exclusion Chromatography (SEC) or dialysis). quench->purify analyze 7. Analyze Product (Use SDS-PAGE, SEC-HPLC, and Mass Spectrometry to confirm degree of PEGylation). purify->analyze

Fig 2. General experimental workflow for protein PEGylation with SC-PEG.
  • Protein Preparation : Ensure the protein sample is in an appropriate amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5) at a concentration of 1-10 mg/mL.[2][9] If necessary, perform a buffer exchange via dialysis or a desalting column.[2]

  • PEG Reagent Preparation : Immediately before use, dissolve the SC-PEG in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL).[4][9]

  • PEGylation Reaction : Add the calculated molar excess of the dissolved SC-PEG to the protein solution while gently mixing.[4] The final concentration of the organic solvent should typically not exceed 10% of the total reaction volume.[1][4]

  • Incubation : Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[4]

  • Quenching (Optional) : To stop the reaction, a quenching buffer (e.g., 1 M Tris or Glycine, pH 8.0) can be added to a final concentration of 20-50 mM to react with any excess SC-PEG.[4][5]

  • Purification : Remove unreacted PEG and byproducts using size-exclusion chromatography (SEC), dialysis, or another suitable purification method.[4][12]

  • Analysis : Analyze the purified conjugate. Use SDS-PAGE to observe the increase in apparent molecular weight and more quantitative techniques like HPLC or mass spectrometry to determine the precise degree of PEGylation.[4]

Protocol 2: Quantification of PEGylation Degree by TNBS Assay

This colorimetric assay indirectly quantifies the degree of PEGylation by measuring the number of remaining free primary amines after the reaction.[13]

  • Materials :

    • PEGylated protein sample and unmodified protein control.

    • TNBS (2,4,6-Trinitrobenzenesulfonic acid) solution (e.g., 0.1% in water).[14]

    • Sodium bicarbonate buffer (0.1 M, pH 8.5).[14][15]

    • SDS solution (e.g., 10%) and HCl (e.g., 1 M) for stopping the reaction.[14]

  • Procedure :

    • Prepare solutions of your PEGylated protein and the unmodified control at the same known concentration in the sodium bicarbonate buffer.[14]

    • In a 96-well plate, add a defined volume of each protein solution (e.g., 100 µL).[14]

    • Add a small volume of the TNBS solution (e.g., 5 µL) to each well.[14]

    • Incubate the plate at 37°C for 2 hours in the dark.[14][15]

    • Stop the reaction by adding SDS solution (e.g., 50 µL) followed by HCl (e.g., 25 µL).[14]

    • Measure the absorbance of each well at ~420 nm using a spectrophotometer.[13]

  • Calculation :

    • The percentage of modified amines is calculated using the formula: % Modification = [1 - (Absorbance of PEGylated Protein / Absorbance of Unmodified Protein)] * 100

    • The average number of PEG molecules per protein can be estimated by multiplying the % modification by the total number of primary amines (lysine residues + N-terminus) in the protein.[14]

References

Succinimidyl Carbonate Reactions: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for succinimidyl carbonate reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help optimize your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

The optimal pH for the reaction between an N-hydroxysuccinimide (NHS) ester, like this compound, and a primary amine is a balance between ensuring the amine is sufficiently nucleophilic and minimizing the hydrolysis of the NHS ester.[1] A recommended pH range is between 7.2 and 8.5.[1][2][3] For some applications, a more specific range of 8.3 to 8.5 is suggested for optimal results.[1]

Q2: Why is the reaction pH so critical?

The success of the reaction is highly dependent on pH for two main reasons:

  • Amine Deprotonation: The target primary amine (-NH₂) must be deprotonated to act as an effective nucleophile and attack the NHS ester. At a lower pH, the amine group is protonated (-NH₃⁺), making it non-reactive.[1]

  • NHS Ester Hydrolysis: At a higher pH, the NHS ester becomes highly susceptible to hydrolysis, where it reacts with water instead of the target amine.[1] This competing reaction reduces the overall efficiency of the conjugation.[1]

Q3: What are the consequences of using a pH that is too low or too high?

  • Too Low (pH < 7.0): The concentration of the deprotonated, nucleophilic primary amine is insufficient for the reaction to proceed efficiently, leading to little or no conjugation.[1]

  • Too High (pH > 8.5): The rate of hydrolysis of the this compound ester becomes a significant competing reaction, which can lead to a low yield of the desired conjugate.[1][2]

Q4: Which buffers should I use for the labeling reaction?

It is critical to use amine-free buffers. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for the this compound reagent, leading to significantly lower labeling efficiency.[1][2]

Recommended Buffers:

  • Phosphate-buffered saline (PBS), pH 7.2-7.5[3]

  • Sodium bicarbonate buffer, pH 8.3-8.5[3]

  • Borate buffer, pH 8.0-9.0[3]

Q5: How should I store and handle this compound reagents?

This compound reagents are sensitive to moisture and should be stored at -20°C in a desiccated environment.[2][3] Before use, allow the reagent to warm to room temperature before opening to prevent moisture condensation.[3] It is best to prepare solutions fresh for each use in an anhydrous solvent like DMSO or DMF.[2][3]

Q6: What is the major side reaction I should be aware of, and how can I minimize it?

The most significant side reaction is the hydrolysis of the this compound.[4] In aqueous solutions, the NHS ester moiety is susceptible to hydrolysis, which converts the reactive reagent into an inactive form, unable to conjugate to the target molecule.[4] The rate of hydrolysis increases with increasing pH.[4]

To minimize hydrolysis:

  • Maintain the reaction pH between 7.2 and 8.5.[1][2]

  • Prepare reagent solutions immediately before use.[4]

  • Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration, as this slows down the rate of hydrolysis more significantly than the amine reaction.[5]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Conjugation Yield Incorrect Buffer pH: The pH of your reaction buffer is outside the optimal range of 7.2-8.5.[1][3]Prepare a fresh reaction buffer and carefully verify the pH is within the optimal range using a calibrated pH meter.[1][3]
Presence of Competing Amines: Your buffer (e.g., Tris, glycine) or sample contains primary amines.[1][2]If your molecule of interest is in a buffer containing primary amines, it must be exchanged into an amine-free buffer like PBS using dialysis or a desalting column before starting the conjugation.[1]
Hydrolysis of Reagent: The this compound has degraded due to moisture.[2]Use a fresh aliquot of the reagent. Ensure proper storage and handling to minimize moisture exposure. Prepare the reagent solution immediately before use.[2]
Inaccessible Amine Groups: The primary amines on the target molecule are sterically hindered.[2]Consider denaturing the protein under mild conditions if its activity can be recovered. Alternatively, explore reagents with longer spacer arms.[2]
Inconsistent Batch-to-Batch Results Reagent Quality: Degradation of the this compound reagent between experiments.Always use fresh, properly stored reagent. Prepare fresh stock solutions for each experiment.[2]
Variability in Reaction Conditions: Minor differences in pH, temperature, or reaction time.Standardize all reaction parameters. Carefully control and document all reaction parameters for each experiment to ensure reproducibility.[1]
Protein Aggregation/Precipitation High Concentration of Reagents: High concentrations of the protein or this compound reagent can sometimes lead to aggregation.Optimize the concentrations of both the target molecule and the reagent. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[2]
Solvent Effects: Addition of a large volume of organic solvent (e.g., DMSO, DMF) to dissolve the reagent.Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume, to avoid protein denaturation.[2]

Data Presentation

Table 1: Hydrolysis Half-lives of Various PEG NHS Esters at pH 8, 25°C

The stability of NHS esters in aqueous solutions is a critical factor in conjugation efficiency. The half-life of the hydrolysis reaction provides a measure of the reagent's stability.[1] Note that the half-life of hydrolysis is dependent on pH, temperature, and buffer composition. Typically, the half-life triples when the pH is lowered by one unit.[1]

PEG NHS EsterEster Type (Symbol)Hydrolysis Half-life (minutes)
PEG-Succinimidyl CarboxymethylatedSCM0.75
PEG-Succinimidyl SuccinamideSSA3.2
PEG-Succinimidyl SuccinateSS9.8
PEG-Succinimidyl PropionateSPA16.5
PEG-Succinimidyl GlutarateSG17.6
PEG-Succinimidyl Carbonate SC 20.4
PEG-Succinimidyl ButanoateSBA23.3
PEG-Succinimidyl ValerateSVA33.6

This data indicates that under these specific conditions, PEG-Succinimidyl Carbonate (SC) exhibits a moderate to high level of stability compared to other tested NHS esters.[6]

Table 2: Approximate Half-life of a Generic PEG-Succinimidyl Carbonate at Various pH values

pHApproximate Half-life
7.4> 120 minutes[3]
8.0~40 minutes[3]
9.0< 9 minutes[3]

Note: The half-life at pH 7.0 is estimated based on the general rule that the half-life of an NHS ester roughly triples for every one-unit decrease in pH.[5]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with a this compound Reagent

This protocol provides a general guideline. The molar excess of the PEG reagent may need to be optimized for your specific application.[1]

Materials:

  • Protein to be labeled

  • This compound reagent

  • Reaction Buffer: Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0 or 0.1 M sodium bicarbonate, pH 8.3).[1]

  • Solvent (if needed): Anhydrous DMSO or high-quality, amine-free DMF.[1]

  • Quenching Buffer (Optional): 1 M Tris-HCl or Glycine, pH 8.0.[1]

  • Desalting column or dialysis equipment for buffer exchange.

Procedure:

  • Protein Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.[1] If the protein is in a buffer containing amines, it must be exchanged into the reaction buffer.[1]

  • Reagent Preparation: Immediately before use, prepare a 10 mM solution of the this compound reagent by dissolving it in the reaction buffer or a minimal amount of anhydrous DMSO or DMF.[1]

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound reagent to the protein solution.[1] Gently mix and incubate for 30-60 minutes at room temperature or 2 hours on ice.[1]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes.[1]

  • Purification: Remove excess, unreacted reagent and byproducts using a desalting column or dialysis.[1]

Visualizations

Succinimidyl_Carbonate_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Protein_Prep Protein Preparation (Amine-free buffer) Reaction Conjugation Reaction (pH 7.2-8.5, RT or 4°C) Protein_Prep->Reaction Reagent_Prep Reagent Preparation (Fresh, Anhydrous Solvent) Reagent_Prep->Reaction Quenching Quenching (Optional, Tris or Glycine) Reaction->Quenching Stop Reaction Purification Purification (Dialysis or SEC) Reaction->Purification Direct Purification Quenching->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: Experimental workflow for a typical this compound conjugation reaction.

Competing_Reactions cluster_pathways Reaction Pathways SC_Reagent This compound Reagent Aminolysis Aminolysis (Desired Reaction) SC_Reagent->Aminolysis Hydrolysis Hydrolysis (Side Reaction) SC_Reagent->Hydrolysis Conjugate Stable Carbamate Linkage (Conjugate) Aminolysis->Conjugate Forms Inactive_Product Inactive Reagent Hydrolysis->Inactive_Product Forms Target_Amine Target Primary Amine (e.g., Lysine) Target_Amine->Aminolysis Water Water (H₂O) Water->Hydrolysis

Caption: Competing aminolysis and hydrolysis reactions of this compound.

References

dealing with low yield in succinimidyl carbonate PEGylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Succinimidyl Carbonate (SC) PEGylation

Welcome to the technical support center for this compound (SC) PEGylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation reactions, with a specific focus on overcoming low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during SC-PEGylation in a question-and-answer format.

Q1: Why is my PEGylation yield unexpectedly low?

Low or no yield is one of the most common problems and can be attributed to several key factors:

  • Hydrolysis of the SC-PEG Reagent: The this compound group is highly susceptible to hydrolysis (reaction with water), which deactivates the reagent.[1][2] This is the primary competing reaction that reduces the amount of active PEG available to bind to your molecule.[1]

  • Suboptimal Reaction pH: The reaction is highly pH-dependent. A pH that is too low (<7.0) will result in the protonation of primary amines on your protein (-NH₃⁺), making them unreactive.[2][3] Conversely, a pH that is too high (>8.5) dramatically accelerates the rate of SC-PEG hydrolysis, consuming the reagent before it can react with the target.[1][2]

  • Incompatible Reaction Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the SC-PEG reagent, significantly reducing the yield of your desired conjugate.[1][2][4][5]

  • Improper Reagent Storage and Handling: SC-PEG reagents are sensitive to moisture.[4][5] Improper storage or handling can lead to premature hydrolysis and loss of reactivity before the experiment even begins.[1][4]

  • Low Reactant Concentration: The desired PEGylation is a bimolecular reaction, dependent on the concentration of both the SC-PEG and the target molecule. Hydrolysis, however, is a pseudo-first-order reaction. At low protein concentrations, the hydrolysis reaction can be favored over the conjugation reaction.[1]

Q2: How can I determine if my SC-PEG reagent is still active?

If you suspect your reagent has degraded, it's crucial to test its activity.

  • Perform a Reactivity Test: You can perform a small-scale control reaction with a model amine to check the reagent's efficacy. A more quantitative method is to monitor the hydrolysis of the SC-PEG reagent by measuring the release of N-hydroxysuccinimide (NHS) via UV-Vis spectrophotometry at 260 nm.[1][4] An active reagent will show a time-dependent increase in absorbance as NHS is released during hydrolysis.[4]

  • Check Storage Conditions: Ensure the reagent has been stored at -20°C in a dry, desiccated environment.[1][4][6] Before use, the vial must be allowed to equilibrate to room temperature before opening to prevent moisture from condensing on the cold powder.[4][7][8]

Q3: What are the optimal reaction conditions (pH, temperature, time, and molar ratio)?

Optimizing reaction conditions is critical for maximizing yield.

  • pH: The optimal pH range is generally between 7.2 and 8.5.[1][2][3][5][8] This range provides a balance between having a sufficient concentration of deprotonated, reactive amines and minimizing the rate of reagent hydrolysis.[3]

  • Temperature and Time: Reactions are typically run for 30-60 minutes at room temperature or for 2 hours at 4°C.[7][9] If hydrolysis is a major issue, performing the reaction at a lower temperature (e.g., 4°C) for a longer period (e.g., overnight) can be beneficial, as this slows the rate of hydrolysis more significantly than the amine reaction.[1][10]

  • Molar Ratio: A molar excess of the SC-PEG reagent is required to drive the reaction forward.[2] A common starting point is a 10- to 50-fold molar excess of SC-PEG to the protein.[7][9][11] The optimal ratio must be determined empirically for each specific molecule.[7]

Q4: My protein is precipitating during the reaction. What can I do?

Protein precipitation can occur due to the addition of an organic solvent (used to dissolve the SC-PEG) or changes in the protein's surface properties upon PEGylation.

  • Minimize Organic Solvent: Keep the volume of the organic solvent (e.g., DMSO, DMF) used to dissolve the SC-PEG to a minimum, typically less than 10% of the total reaction volume.[5][11]

  • Adjust Protein Concentration: Highly concentrated protein solutions may be more prone to aggregation or crosslinking.[10] Consider reducing the protein concentration.

  • Optimize Buffer Conditions: Ensure the buffer conditions (pH, ionic strength) are optimal for your protein's stability. Adding compatible stabilizers may also help.[10]

Q5: How do I accurately analyze the reaction products and determine the yield?

Characterizing the complex mixture of unreacted protein, free PEG, and various PEGylated products is essential for determining yield. A combination of techniques is often required.[12]

  • SDS-PAGE: A simple, qualitative method to visualize a successful PEGylation, which will appear as a shift to a higher apparent molecular weight on the gel.[8] The presence of multiple bands can indicate different degrees of PEGylation.[8]

  • HPLC: High-performance liquid chromatography is a powerful tool for separation and quantification.[12][13]

    • Size-Exclusion Chromatography (SEC-HPLC): Separates molecules by size and is effective for removing unreacted PEG and detecting aggregates.[12]

    • Reversed-Phase (RP-HPLC): Separates based on hydrophobicity and can resolve different PEGylated forms.[12]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS provide the most accurate determination of the molecular weight of the PEGylated species, allowing for precise calculation of the degree of PEGylation.[12][13][14]

Data Presentation: Reaction Parameters

The following tables summarize key quantitative data for planning and optimizing your SC-PEGylation experiments.

Table 1: Recommended Reaction Conditions

Parameter Recommended Range Rationale & Notes
pH 7.2 - 8.5 Balances amine reactivity (favored at higher pH) and reagent stability (hydrolysis increases at higher pH).[1][2][5]
Temperature Room Temp (20-25°C) or 4°C Lower temperature (4°C) slows hydrolysis, potentially improving yield when run for a longer time.[1]
Reaction Time 30-60 min (RT) or 2-4 hrs (4°C) Optimal time should be determined empirically. Longer times can increase side reactions.[7][9]
SC-PEG:Protein Molar Ratio 5:1 to 50:1 A molar excess drives the reaction. The optimal ratio depends on the number of available amines and desired degree of PEGylation.[7][10]
Protein Concentration 1 - 10 mg/mL Higher concentrations can favor the bimolecular reaction over hydrolysis, but may also lead to aggregation.[1]

| Organic Solvent (if used) | < 10% (v/v) | Minimize to prevent protein precipitation.[5][11] |

Table 2: Recommended Buffers for SC-PEGylation

Buffer Recommended pH Range Notes
Phosphate-Buffered Saline (PBS) 7.2 - 8.0 Commonly used and provides good buffering capacity.[2][4]
Sodium Bicarbonate/Carbonate 8.3 - 8.5 Ideal for achieving the optimal reaction pH for many proteins.[2][4]
Borate Buffer 8.0 - 9.0 A suitable alternative for maintaining a slightly alkaline pH.[2][4]
HEPES 7.2 - 8.2 Can be used, but ensure the formulation is free of any primary amines.[2]

| Buffers to AVOID | N/A | Tris , Glycine , and any other buffer containing primary amines must be avoided as they will react with the SC-PEG.[1][2][4] |

Table 3: Comparative Hydrolysis Half-life of Various PEG-NHS Esters (pH 8.0, 25°C)

PEG-NHS Ester Type Abbreviation Hydrolysis Half-life (minutes)
PEG-Succinimidyl Carboxymethylated SCM 0.75
PEG-Succinimidyl Succinamide SSA 3.2
PEG-Succinimidyl Succinate SS 9.8
PEG-Succinimidyl Propionate SPA 16.5
PEG-Succinimidyl Carbonate SC 20.4
PEG-Succinimidyl Butanoate SBA 23.3
PEG-Succinimidyl Valerate SVA 33.6

(Data indicates that SC-PEG has moderate stability compared to other common NHS esters, highlighting the importance of using fresh solutions).[15][16]

Visualizations: Workflows and Mechanisms

Reaction_Mechanism cluster_reactants Reactants cluster_products Products cluster_competing Competing Reaction SC_PEG SC-PEG (Active Reagent) PEG_Protein PEG-Protein Conjugate (Stable Carbamate Linkage) SC_PEG->PEG_Protein Aminolysis (Desired Reaction) Inactive_PEG Inactive PEG-OH (Hydrolyzed Reagent) SC_PEG->Inactive_PEG Hydrolysis (Reduces Yield) Protein_NH2 Protein-NH₂ (Target Amine) Protein_NH2->PEG_Protein NHS NHS (Byproduct) H2O H₂O (Water/Moisture) H2O->Inactive_PEG

Troubleshooting_Workflow

Experimental Protocols

Protocol 1: General Protein PEGylation with SC-PEG

This protocol provides a general guideline. The molar excess of the PEG reagent and reaction times may need to be optimized for your specific application.[2][7]

  • Protein Preparation:

    • Ensure the protein (1-10 mg/mL) is in an appropriate amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5).[1][11]

    • If the protein is in an incompatible buffer (like Tris), perform a buffer exchange using dialysis or a desalting column.[1][11]

  • SC-PEG Stock Solution Preparation:

    • Allow the vial of SC-PEG to equilibrate to room temperature before opening to prevent moisture condensation.[4][7]

    • Immediately before use, dissolve the SC-PEG in an anhydrous, amine-free organic solvent (e.g., DMSO or DMF) to a known concentration (e.g., 10-20 mg/mL).[1][2][7] Do not store the stock solution.

  • PEGylation Reaction:

    • Calculate the volume of the SC-PEG stock solution needed to achieve the desired molar excess (e.g., 20-fold molar excess).[4]

    • Add the calculated volume of SC-PEG stock solution to the protein solution while gently stirring or vortexing.[7]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[7][9]

  • Quenching the Reaction (Recommended):

    • To stop the reaction and consume any excess SC-PEG, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[4][7]

    • Incubate for 15-30 minutes at room temperature.[2][11]

  • Purification:

    • Remove unreacted SC-PEG, quenching reagent, and byproducts using size-exclusion chromatography (SEC), dialysis, or a suitable desalting column.[1][8][17]

  • Analysis:

    • Analyze the purified conjugate using SDS-PAGE to confirm a molecular weight shift and use SEC-HPLC or Mass Spectrometry to determine the final yield and degree of PEGylation.[2][12]

Protocol 2: Quality Control - Testing SC-PEG Activity via Hydrolysis

This protocol allows for a qualitative or quantitative assessment of SC-PEG reactivity by monitoring the release of the NHS byproduct at 260 nm.[1][4]

  • Materials:

    • UV-Vis Spectrophotometer and quartz cuvettes.

    • Amine-free buffer at a known pH (e.g., 0.1 M sodium phosphate, pH 8.0).

    • SC-PEG stock solution in anhydrous DMSO or DMF, prepared fresh.

  • Procedure:

    • Set the spectrophotometer to read absorbance at 260 nm. Use a temperature-controlled cuvette holder if available (e.g., 25°C).

    • Add the reaction buffer to a quartz cuvette and blank the instrument.

    • Initiate the reaction by adding a small, known volume of the SC-PEG stock solution to the buffer in the cuvette. Mix quickly by pipetting or inverting.

    • Immediately begin recording the absorbance at 260 nm over time. Continue until the absorbance plateaus, indicating the reaction is complete.

  • Data Analysis:

    • Plot absorbance at 260 nm versus time. A rapid increase in absorbance that eventually plateaus indicates an active, hydrolyzing reagent. A flat line or very slow increase suggests the reagent has lost significant activity.

    • For quantitative analysis, the initial rate of hydrolysis can be calculated from the slope of the initial linear portion of the curve. The half-life can be calculated by fitting the data to a first-order kinetic model.[1][15]

References

identifying causes of failed succinimidyl carbonate conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for succinimidyl carbonate and other N-hydroxysuccinimide (NHS) ester bioconjugation experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during the covalent modification of proteins, peptides, and other amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low or no conjugation yield?

A1: The most common reason for failed this compound conjugation is the hydrolysis of the reactive NHS ester group.[1][2] In an aqueous environment, the this compound reacts with water, rendering it inactive and unable to bind to the target primary amine on your molecule.[1][3] This competing hydrolysis reaction is significantly accelerated at higher pH and temperatures.[4][5]

Q2: What is the optimal pH for the conjugation reaction and why is it so critical?

A2: The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[6][7] This range represents a crucial balance. Below pH 7.2, the target primary amines (e.g., on lysine residues) are increasingly protonated (-NH₃⁺), making them non-nucleophilic and unreactive.[3][8] Above pH 8.5, the rate of NHS ester hydrolysis increases dramatically, leading to rapid inactivation of the reagent before it can react with the target molecule.[3][5]

Q3: Which buffers should I use, and which must be avoided?

A3: It is critical to use buffers that are free of primary amines.[7][9] Buffers like Tris (tris(hydroxymethyl)aminomethane) and glycine contain primary amines that will compete with your target molecule, significantly reducing conjugation efficiency.[10] Recommended buffers include Phosphate-Buffered Saline (PBS), sodium bicarbonate, sodium phosphate, borate, or HEPES buffers within the optimal pH range of 7.2-8.5.[3][8]

Q4: How should I properly store and handle my this compound reagent?

A4: this compound reagents are highly sensitive to moisture.[9][10] They should be stored at -20°C in a desiccated environment.[10] Before use, it is essential to allow the vial to equilibrate to room temperature before opening to prevent moisture from the air from condensing inside, which would hydrolyze the reagent.[9][10] Stock solutions should be prepared fresh in an anhydrous organic solvent like DMSO or DMF and used immediately.[1]

Q5: My protein precipitates after I add the conjugation reagent. What can I do?

A5: Protein precipitation can occur for several reasons. First, many this compound reagents are dissolved in an organic solvent (e.g., DMSO, DMF), and adding too much (typically >10% of the total reaction volume) can cause the protein to denature and precipitate.[11] Second, excessive conjugation, or crosslinking, can lead to the formation of insoluble aggregates.[11] This can be mitigated by reducing the molar excess of the reagent or shortening the reaction time.[11] Finally, the reaction neutralizes the positive charge of primary amines, altering the protein's isoelectric point, which can sometimes reduce its solubility.[2]

Q6: Can succinimidyl carbonates react with amino acids other than lysine?

A6: While the primary target is the primary amine on lysine residues and the N-terminus, side reactions with other nucleophilic amino acid side chains can occur.[12] These include histidine, tyrosine, serine, and threonine.[12] Reactivity with the thiol group of cysteine can also happen, particularly at higher pH values.[12] These side reactions are generally less common and less stable than the primary amine reaction.[12][13]

Troubleshooting Guide: Identifying Causes of Failed Conjugation

Use this guide to systematically troubleshoot failed or inefficient this compound conjugation experiments.

Issue Potential Cause Suggested Solution
Low or No Conjugate Detected Hydrolyzed Reagent The this compound was inactivated by moisture. Always allow the reagent to warm to room temperature before opening and store it desiccated at -20°C.[10] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[1] Consider testing reagent activity (see Protocol 1).
Incorrect Buffer Composition The buffer contains competing primary amines (e.g., Tris, glycine). Perform a buffer exchange into an amine-free buffer like PBS, bicarbonate, or borate at pH 7.2-8.5.[8][9]
Suboptimal Reaction pH The pH is too low (<7.2), so the target amines are protonated and non-reactive.[8] Alternatively, the pH is too high (>8.5), causing rapid reagent hydrolysis.[8] Prepare fresh buffer and verify the pH with a calibrated meter.[10]
Insufficient Molar Ratio The molar excess of the this compound reagent is too low to overcome competing hydrolysis. Increase the molar excess of the reagent (common starting points are 10- to 50-fold molar excess).[8][11]
Dilute Protein Solution In dilute solutions, the concentration of water is much higher than the target amines, favoring hydrolysis.[11] If possible, increase the concentration of your protein/molecule to be conjugated (a concentration of at least 2 mg/mL is often recommended).[9]
High Degree of Aggregation/Precipitation Excessive Conjugation Too many sites on the protein have been modified, leading to aggregation. Reduce the molar excess of the this compound reagent or decrease the reaction time.[11]
High Organic Solvent Concentration The volume of DMSO or DMF used to dissolve the reagent is too high, causing protein denaturation. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[11]
Change in Protein Charge Neutralization of amine charges has reduced protein solubility. Consider using a crosslinker with a hydrophilic spacer arm (e.g., PEG) to improve the solubility of the conjugate.[11] Perform the reaction at a lower protein concentration.[2]
Inconsistent Batch-to-Batch Results Reagent Instability The reagent may be degrading over time due to improper storage or repeated exposure to moisture. Aliquot the solid reagent upon receipt to avoid repeated warming/cooling of the entire stock.[10]
Variations in Reaction Conditions Minor differences in pH, temperature, or reaction time between experiments can significantly impact outcomes.[10] Carefully control and document all reaction parameters for each experiment.
Solvent Quality If using DMF, older stock can degrade to form free amines that consume the reagent.[14] Use fresh, high-quality anhydrous solvent.[14]

Quantitative Data Summary

The stability of the this compound is paramount for successful conjugation. The primary competing reaction is hydrolysis, which is highly pH-dependent.

Table 1: Effect of pH on the Hydrolysis Half-Life of NHS Esters

This table summarizes the approximate half-life of a generic N-hydroxysuccinimide (NHS) ester in aqueous buffer at different pH values and temperatures. The half-life of a this compound (SC) is generally more stable than many other NHS esters but follows the same trend.[4][15]

pHTemperature (°C)Approximate Half-Life
7.025~7 hours[5]
8.025~20 minutes (for SC-PEG)[4][16]
8.525~10-30 minutes[5]
8.64~10 minutes[5]
9.025Minutes[5]
Note: These values are estimates and can vary based on the specific molecule and buffer conditions. Typically, the half-life triples for every one-unit decrease in pH.[15]

Table 2: Recommended vs. Incompatible Buffers for Conjugation

Recommended Buffers (Amine-Free)Buffers to Avoid (Contain Primary Amines)
Phosphate-Buffered Saline (PBS), pH 7.2-8.0[3]Tris (Tris-HCl, TBS)[3]
Sodium Bicarbonate, pH 8.3-8.5[3]Glycine[3]
Borate Buffer, pH 8.0-9.0[3]Buffers containing ammonium salts[13]
HEPES, pH 7.2-8.2[3]

Visualizations

Hydrolysis_vs_Conjugation cluster_0 Desired Reaction Pathway (Aminolysis) cluster_1 Competing Reaction Pathway (Hydrolysis) SC_Reagent This compound (Active) Conjugate Stable Carbamate Bond (Protein-NH-CO-O-Linker) SC_Reagent->Conjugate + Target_Amine (pH 7.2-8.5) Target_Amine Protein-NH₂ (Nucleophilic) NHS_byproduct NHS byproduct SC_Reagent_2 This compound (Active) Inactive_Product Inactive Carbonic Acid (Cannot Conjugate) SC_Reagent_2->Inactive_Product + H₂O (Accelerated at pH > 8.5) Water H₂O

Diagram 1: Competing reaction pathways for this compound.

Troubleshooting_Workflow start Conjugation Failed (Low/No Yield) check_buffer Is buffer amine-free? (e.g., PBS, Borate) start->check_buffer check_ph Is pH optimal? (7.2 - 8.5) check_buffer->check_ph Yes buffer_exchange Action: Buffer Exchange into Amine-Free Buffer check_buffer->buffer_exchange No check_reagent Is reagent active? (Properly stored/handled?) check_ph->check_reagent Yes adjust_ph Action: Adjust pH of Reaction Buffer check_ph->adjust_ph No check_ratio Is molar ratio sufficient? (e.g., 10-50x excess) check_reagent->check_ratio Yes use_fresh_reagent Action: Use Fresh, Properly Stored Reagent check_reagent->use_fresh_reagent No check_conc Is biomolecule concentration adequate? check_ratio->check_conc Yes increase_ratio Action: Increase Molar Excess of Reagent check_ratio->increase_ratio No increase_conc Action: Increase Biomolecule Concentration check_conc->increase_conc No success Successful Conjugation check_conc->success Yes buffer_exchange->check_ph adjust_ph->check_reagent use_fresh_reagent->check_ratio increase_ratio->check_conc increase_conc->success

Diagram 2: A logical workflow for troubleshooting failed conjugations.

Experimental Protocols

Protocol 1: Testing the Activity of a this compound Reagent

This protocol determines the rate of hydrolysis by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.[1] A rapid increase in absorbance confirms the reagent is active.

Materials:

  • This compound reagent

  • Anhydrous DMSO or DMF

  • Aqueous buffer at a set pH (e.g., 0.1 M sodium phosphate, pH 8.0)

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare Reagent Stock: Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).

  • Set up Spectrophotometer: Set the spectrophotometer to measure absorbance at 260 nm. Equilibrate a cuvette filled with the aqueous buffer to the desired temperature (e.g., 25°C) inside the spectrophotometer.

  • Initiate Reaction: Add a small volume of the concentrated reagent stock solution to the buffer in the cuvette to achieve the desired final concentration. Mix rapidly by pipetting or inverting the cuvette.

  • Monitor Absorbance: Immediately begin recording the absorbance at 260 nm over time. Continue until the absorbance value plateaus, indicating that the hydrolysis reaction is complete.[10]

  • Data Analysis: Plot absorbance versus time. A healthy, active reagent will show a rapid, time-dependent increase in absorbance. The rate of this increase is proportional to the rate of hydrolysis.[1] This allows for a qualitative or quantitative assessment of reagent activity.

Protocol 2: General Protocol for Protein Conjugation

This protocol provides a starting point for conjugating a this compound reagent to a protein. Optimization of molar ratio, concentration, and reaction time may be required.[8][10]

Materials:

  • Protein solution in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)[12]

  • This compound reagent

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)[8]

  • Purification system (e.g., size-exclusion chromatography column or dialysis cassettes)[17]

Procedure:

  • Protein Preparation: Ensure the protein sample is in an appropriate amine-free buffer at a known concentration (e.g., 2-10 mg/mL). If necessary, perform a buffer exchange via dialysis or a desalting column.[8][9]

  • Reagent Preparation: Prepare a fresh stock solution of the this compound reagent in anhydrous DMSO or DMF immediately before starting the reaction.[9]

  • Conjugation Reaction: a. Calculate the volume of the reagent stock solution needed to achieve the desired molar excess (e.g., 20-fold molar excess over the protein).[10] b. While gently stirring the protein solution, add the calculated volume of the reagent. Ensure the final volume of organic solvent is less than 10% of the total reaction volume.[11] c. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[12]

  • Quenching Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[8] Incubate for 15-30 minutes at room temperature to consume any unreacted this compound.[3]

  • Purification: Purify the conjugate from excess, unreacted reagent and byproducts. For proteins, size-exclusion chromatography (SEC) or dialysis are common methods.[17]

  • Characterization: Analyze the final conjugate using appropriate techniques such as SDS-PAGE (to observe a shift in molecular weight), UV-Vis spectroscopy, or mass spectrometry to confirm successful conjugation and determine the degree of labeling.[3]

References

Validation & Comparative

A Researcher's Guide to Mass Spectrometry Analysis of Succinimidyl Carbonate Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise chemical modification of proteins is a fundamental tool for elucidating biological function, developing novel therapeutics, and creating advanced diagnostic reagents. Succinimidyl carbonate esters are a class of amine-reactive reagents that play a significant role in this field. This guide provides an objective comparison of this compound chemistry with common alternatives, supported by experimental data and detailed mass spectrometry-based analytical protocols.

Succinimidyl carbonates are highly reactive compounds designed to modify primary amines, such as the ε-amino group of lysine residues and the N-terminus of a protein, resulting in the formation of a stable carbamate linkage. This modification strategy is widely employed for various applications, including protein labeling, cross-linking, and the attachment of moieties that can alter a protein's physicochemical properties, such as polyethylene glycol (PEG). The choice of modification reagent is critical as it dictates the stability of the resulting conjugate and can influence the biological activity of the protein.

This guide will delve into the specifics of this compound chemistry, compare it with other prevalent amine-reactive and cysteine-reactive chemistries, and provide detailed workflows for the mass spectrometric analysis of the resulting modified proteins.

Comparative Analysis of Protein Modification Chemistries

The selection of a protein modification strategy depends on several factors, including the desired site of modification, the stability of the resulting linkage, and the potential for side reactions. Here, we compare this compound chemistry with two widely used alternatives: N-hydroxysuccinimide (NHS) esters and maleimides.

FeatureThis compoundN-Hydroxysuccinimide (NHS) EsterMaleimide
Target Residue Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Thiols (Cysteine)
Bond Formed CarbamateAmideThioether
Optimal pH Range 7.0 - 9.07.0 - 9.0[1]6.5 - 7.5[1][2]
Reaction Specificity High for primary aminesHigh for primary amines[2]High for thiols at pH 6.5-7.5[2]
Bond Stability Generally stable, but can be susceptible to hydrolysis under certain conditions.[3][4]Exceptionally stable under physiological conditions.[5][6]Susceptible to retro-Michael addition and thiol exchange, especially in the presence of other thiols.[6][7][8]
Potential Side Reactions Hydrolysis of the this compound group. Potential for reaction with other nucleophilic residues at higher pH.Hydrolysis of the NHS ester, which is competitive with aminolysis.[9][10] Reactions with serine, threonine, and tyrosine have been reported.[11]Reaction with amines at pH > 7.5; hydrolysis of the maleimide group.[2]

Mass Spectrometry Workflows for Modified Protein Analysis

Mass spectrometry is an indispensable tool for characterizing modified proteins, enabling the confirmation of successful modification, identification of modification sites, and quantification of the extent of labeling. Two primary proteomics strategies are employed for this purpose: bottom-up and top-down analysis.

Bottom-Up Proteomics Workflow

In bottom-up proteomics, the modified protein is enzymatically digested into smaller peptides prior to mass spectrometry analysis. This approach is robust and widely accessible.

cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein This compound Modified Protein Denature Denaturation, Reduction & Alkylation Protein->Denature Digest Enzymatic Digestion (e.g., Trypsin) Denature->Digest Peptides Peptide Mixture Digest->Peptides LC LC Separation Peptides->LC MS1 MS1 Scan (Precursor Ions) LC->MS1 MS2 MS/MS Fragmentation (Fragment Ions) MS1->MS2 Search Database Search (Identify Peptides) MS2->Search Site Identify Modification Sites Search->Site Quant Quantify Modification Site->Quant

Workflow for bottom-up mass spectrometry analysis.
Top-Down Proteomics Workflow

Top-down proteomics involves the analysis of intact proteins, providing a complete view of all modifications on a single protein molecule. This approach is powerful for characterizing proteoforms but is technically more challenging.[12]

cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein This compound Modified Protein Purify Purification & Buffer Exchange Protein->Purify IntactProtein Intact Modified Protein Purify->IntactProtein LC LC Separation (Intact Protein) IntactProtein->LC MS1 MS1 Scan (Intact Mass) LC->MS1 MS2 MS/MS Fragmentation (Top-Down) MS1->MS2 Deconvolution Deconvolution (Determine Mass) MS1->Deconvolution Search Database Search (Identify Proteoforms) MS2->Search Localize Localize Modifications Search->Localize

Workflow for top-down mass spectrometry analysis.

Experimental Protocols

Protein Modification with this compound

This protocol provides a general procedure for modifying a protein with a this compound reagent. Optimal conditions may vary depending on the specific protein and reagent used.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES), pH 7.0-9.0

  • This compound reagent

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • Reagent Preparation: Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to a stock concentration (e.g., 10-20 mM).

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.

Bottom-Up Mass Spectrometry Sample Preparation

This protocol outlines the steps for preparing a this compound-modified protein for bottom-up analysis.

Materials:

  • Modified and purified protein

  • Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., 10 mM DTT)

  • Alkylating agent (e.g., 55 mM iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • Quenching solution (e.g., formic acid)

  • C18 desalting spin column

Procedure:

  • Denaturation: Add denaturation buffer to the protein sample.

  • Reduction: Add DTT and incubate at 37°C for 1 hour.

  • Alkylation: Add iodoacetamide and incubate in the dark at room temperature for 30 minutes.

  • Digestion: Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS.

Top-Down Mass Spectrometry Sample Preparation

This protocol describes the preparation of a this compound-modified protein for top-down analysis.

Materials:

  • Modified and purified protein

  • Volatile buffer compatible with mass spectrometry (e.g., 1% formic acid in water/acetonitrile)

  • LC system suitable for intact protein separation (e.g., reversed-phase with a C4 column)

  • High-resolution mass spectrometer (e.g., Orbitrap)

Procedure:

  • Buffer Exchange: Ensure the purified modified protein is in a volatile buffer system. This can be achieved through dialysis or using a desalting column equilibrated with the appropriate buffer.

  • LC-MS/MS Analysis:

    • Inject the intact protein onto the LC system.

    • Separate the protein using a suitable gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • Acquire MS1 spectra to determine the intact mass of the modified protein.

    • Perform MS/MS on the precursor ions of the modified protein using an appropriate fragmentation method (e.g., HCD, ETD) to obtain sequence information and localize the modification.[5][8]

Conclusion

The selection of a protein modification reagent and the subsequent analytical strategy are critical for achieving reliable and informative results. This compound chemistry offers a robust method for modifying primary amines, forming stable carbamate linkages. While NHS esters provide even greater bond stability, and maleimides offer specificity for cysteine residues, the choice ultimately depends on the specific experimental goals. A thorough understanding of the reaction chemistries and the application of appropriate mass spectrometry-based workflows, as outlined in this guide, will enable researchers to confidently characterize their modified proteins and advance their scientific endeavors.

References

Stability Showdown: Succinimidyl Carbonate vs. NHS Esters in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Hydrolysis Half-Life for Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the covalent attachment of molecules to proteins, peptides, and other biomolecules is a fundamental technique. Among the most common methods is the use of amine-reactive reagents, where N-hydroxysuccinimide (NHS) esters have long been the gold standard. However, a key challenge with these reagents is their susceptibility to hydrolysis in aqueous environments, a competing reaction that can significantly lower conjugation efficiency. This guide provides a detailed comparison of the hydrolytic stability of succinimidyl carbonates and traditional NHS esters, offering crucial data to help researchers select the optimal reagent for their specific application.

Succinimidyl carbonates and NHS esters both react with primary amines to form stable covalent bonds. However, the resulting linkage differs: succinimidyl carbonates form a carbamate bond, while NHS esters form an amide bond.[1] While both are effective, their relative stability in aqueous solutions, as measured by their hydrolysis half-life, can vary significantly, impacting the overall yield of the desired conjugate.[1][2]

Comparative Hydrolysis Half-Life Data

The stability of these amine-reactive compounds is highly dependent on pH and temperature.[3][4][5] Hydrolysis rates accelerate with increasing pH and temperature. Below are tables summarizing the hydrolysis half-life of various succinimidyl carbonates and NHS esters under different conditions.

Table 1: Hydrolysis Half-Life of PEG-Succinimidyl Carbonate (SC) at Various pH Values

pHTemperature (°C)Approximate Half-life
6.025~180 minutes
7.025~60 minutes
7.2AmbientOptimal for Amine Reaction
8.02520.4 minutes[2][6]
8.5Room Temperature< 20 minutes
8.64~30 minutes

Note: The half-life at pH 6.0 and 7.0 are estimated based on the general principle that the half-life of a succinimidyl derivative roughly triples for every one-unit decrease in pH.[3][6][7]

Table 2: Hydrolysis Half-Life of Generic NHS Esters at Various pH Values

pHTemperature (°C)Half-life
7.004-5 hours[4][5][8]
7.0Ambient~7 hours[5]
8.04~1 hour[5]
8.5Room Temperature125-180 minutes[5]
8.6410 minutes[4][5][8]
9.0Room TemperatureMinutes[5]

Table 3: Comparative Hydrolysis Half-Lives of Various PEG-NHS Esters at pH 8.0 and 25°C

PEG NHS EsterEster Type SymbolHydrolysis Half-life (minutes)
PEG-Succinimidyl ValerateSVA33.6[2]
PEG-Succinimidyl ButanoateSBA23.3[2]
PEG-Succinimidyl Carbonate SC 20.4 [2][6]
PEG-Succinimidyl GlutarateSG17.6[2][6]
PEG-Succinimidyl PropionateSPA16.5[2][6]
PEG-Succinimidyl SuccinateSS9.8[2][6]
mPEG2-NHS-4.9[2][6]
PEG-Succinimidyl SuccinamideSSA3.2[2]
PEG-Succinimidyl CarboxymethylatedSCM0.75[2][6]

Based on the available data, PEG-Succinimidyl Carbonate (SC) demonstrates moderate to high stability compared to other NHS esters under alkaline conditions (pH 8.0).[2] This suggests that succinimidyl carbonates can offer a favorable balance of reactivity and stability for bioconjugation reactions.[1]

Experimental Protocols

Determining Hydrolysis Half-Life via UV-Vis Spectrophotometry

A common and effective method for determining the hydrolysis rate of both succinimidyl carbonates and NHS esters involves monitoring the release of the N-hydroxysuccinimide (NHS) leaving group, which absorbs light at approximately 260 nm.

Materials:

  • Succinimidyl carbonate or NHS ester reagent

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF) for stock solution preparation[9]

  • Aqueous buffer at the desired pH (e.g., 0.1 M sodium phosphate)[3]

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder[3]

  • Quartz cuvettes[3]

Procedure:

  • Prepare a concentrated stock solution of the this compound or NHS ester in an anhydrous solvent like DMSO or DMF immediately before use.[3] It is crucial to allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[9]

  • Set up the spectrophotometer to measure absorbance at 260 nm.[3] Equilibrate a cuvette containing the desired aqueous buffer to the target temperature.[3]

  • Initiate the hydrolysis reaction by adding a small volume of the concentrated stock solution to the buffer in the cuvette to achieve the desired final concentration (e.g., 1 mM).[2] Mix rapidly.

  • Immediately begin monitoring the absorbance at 260 nm over time.[3]

  • Analyze the data by plotting the absorbance at 260 nm versus time. The data can be fitted to a pseudo-first-order kinetic model to determine the observed rate of hydrolysis (k_obs).[7]

  • Calculate the half-life (t½) using the following equation: t½ = 0.693 / k_obs.[7]

Visualizing the Chemistry

To further understand the processes involved, the following diagrams illustrate the key chemical reactions and experimental workflow.

Hydrolysis_Pathways cluster_SC This compound Hydrolysis cluster_NHS NHS Ester Hydrolysis SC R-O-CO-O-NHS SC_H2O + H₂O SC->SC_H2O SC_hydrolyzed R-O-COOH + NHS SC_H2O->SC_hydrolyzed NHS R-CO-O-NHS NHS_H2O + H₂O NHS->NHS_H2O NHS_hydrolyzed R-COOH + NHS NHS_H2O->NHS_hydrolyzed

Caption: Hydrolysis pathways of this compound and NHS ester.

Competing_Reactions Active_Ester Active Ester (this compound or NHS Ester) Protein Protein-NH₂ Active_Ester->Protein Aminolysis (Desired Reaction) Water H₂O (Hydrolysis) Active_Ester->Water Hydrolysis (Competing Reaction) Conjugate Stable Conjugate (Carbamate or Amide linkage) Protein->Conjugate Inactive_Acid Inactive Carboxylic Acid Water->Inactive_Acid

Caption: Competing aminolysis and hydrolysis reactions.

Experimental_Workflow A Prepare Stock Solution (Anhydrous DMSO/DMF) C Initiate Hydrolysis (Add stock solution to buffer) A->C B Equilibrate Buffer in Cuvette (Set Temperature and Wavelength at 260 nm) B->C D Monitor Absorbance at 260 nm over Time C->D E Data Analysis (Plot Absorbance vs. Time) D->E F Calculate Half-Life (t½ = 0.693 / k_obs) E->F

Caption: Workflow for determining hydrolysis half-life.

Conclusion

The choice between a this compound and a traditional NHS ester for bioconjugation requires careful consideration of the reaction conditions, particularly pH. While NHS esters are a well-established and widely used option, succinimidyl carbonates can offer enhanced stability in certain contexts, potentially leading to higher conjugation yields.[1] The data presented in this guide indicates that succinimidyl carbonates exhibit a favorable balance of reactivity and stability.[2] For critical applications, it is always recommended to empirically determine the optimal reagent and reaction conditions for your specific biomolecule and desired outcome. This data-driven approach will ensure the selection of the most suitable amine-reactive chemistry to achieve your research and development goals.

References

A Researcher's Guide to Validating Succinimidyl Carbonate Conjugation: An SDS-PAGE Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules to proteins is a critical step in creating advanced therapeutics, diagnostics, and research reagents. Succinimidyl carbonate chemistry is a widely employed method for linking molecules to primary amines on proteins, forming stable carbamate bonds. Validating the outcome of this conjugation is paramount to ensure the quality, efficacy, and safety of the resulting biomolecule.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental, accessible, and often first-line technique for assessing the success of a conjugation reaction. This guide provides an objective comparison of SDS-PAGE with other validation methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate analytical strategy for their needs.

The Principle of this compound Conjugation and SDS-PAGE Validation

This compound esters react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a stable carbamate linkage, releasing N-hydroxysuccinimide (NHS) as a byproduct. This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5).[1][2] The covalent attachment of a molecule to a protein results in an increase in its molecular weight.

SDS-PAGE separates proteins based on their molecular weight.[3] The detergent SDS denatures the protein and imparts a uniform negative charge, causing the protein to migrate through the polyacrylamide gel at a rate inversely proportional to its size. A successful conjugation reaction will, therefore, be visualized on an SDS-PAGE gel as a new band of a higher apparent molecular weight compared to the unconjugated protein.[2][3] The presence and intensity of this new, slower-migrating band provide qualitative and semi-quantitative evidence of a successful conjugation.[3]

This compound Conjugation Reaction Protein Protein with Primary Amine (-NH2) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack SC_Reagent This compound Reagent SC_Reagent->Intermediate Conjugated_Protein Conjugated Protein (Carbamate Linkage) Intermediate->Conjugated_Protein NHS N-hydroxysuccinimide (Byproduct) Intermediate->NHS Release This compound Conjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Prep Prepare Protein in Amine-Free Buffer Conjugation Add Reagent to Protein and Incubate Protein_Prep->Conjugation Reagent_Prep Prepare this compound Solution Reagent_Prep->Conjugation Quench Quench Reaction (Optional) Conjugation->Quench Purification Purify Conjugate (e.g., SEC) Quench->Purification SDS_PAGE Analyze by SDS-PAGE Purification->SDS_PAGE

References

evaluating the stability of succinimidyl carbonate conjugates over time

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enduring stability of bioconjugates is a critical factor that dictates their efficacy, safety, and shelf-life. Succinimidyl carbonate (SC) esters are a popular class of amine-reactive reagents used to form stable carbamate (urethane) linkages with proteins and other biomolecules. This guide provides an objective comparison of the stability of this compound conjugates over time against other common alternatives, supported by experimental data and detailed methodologies.

Comparative Stability of Amine-Reactive Reagents

The stability of the amine-reactive reagent in aqueous solutions is a crucial parameter, as hydrolysis competes with the desired conjugation reaction. The stability of these reagents is often compared by their hydrolysis half-life (t½).

Table 1: Comparative Hydrolysis Half-Lives of Various PEG-NHS Esters at pH 8.0 and 25°C

PEG NHS Ester Ester Type (Symbol) Hydrolysis Half-life (minutes)
PEG-Succinimidyl Carboxymethylated SCM 0.75
PEG-Succinimidyl Succinamide SSA 3.2
mPEG2-NHS - 4.9
PEG-Succinimidyl Succinate SS 9.8
PEG-Succinimidyl Propionate SPA 16.5
PEG-Succinimidyl Glutarate SG 17.6
PEG-Succinimidyl Carbonate SC 20.4
PEG-Succinimidyl Butanoate SBA 23.3
PEG-Succinimidyl Valerate SVA 33.6

Data sourced from multiple studies indicates that PEG-Succinimidyl Carbonate (SC) exhibits moderate to high stability in aqueous solutions compared to other NHS esters under these conditions.[1]

The rate of hydrolysis is significantly influenced by pH. As a general rule, the half-life of an NHS ester triples for every one-unit decrease in pH.[2]

Table 2: pH-Dependent Hydrolysis of a Generic PEG-Succinimidyl Carbonate at 25°C

pH Approximate Hydrolysis Half-life
9.0 < 9 minutes[3]
8.0 ~40 minutes[3]
7.4 > 120 minutes[3]
7.0 Estimated 4-5 hours[4][5]
6.0 Estimated 12-15 hours

Note: The half-life at pH 7.0 and 6.0 are estimated based on the principle that the half-life of a this compound typically triples with each unit decrease in pH.[6]

Long-Term Stability of Conjugate Linkages

While the stability of the reagent is important for conjugation efficiency, the stability of the resulting linkage in the final bioconjugate is paramount for its long-term performance. Succinimidyl carbonates form a carbamate linkage, whereas most other NHS esters form an amide bond.

Table 3: Comparative Stability of Different Bioconjugate Linkages

Linkage Chemistry Linkage Type Stability in Buffer (PBS) Stability in Serum/Plasma Key Considerations
This compound Carbamate (Urethane) Generally Stable Generally more stable than esters and carbonates.[7] Can be susceptible to enzymatic cleavage depending on the linker structure.[8][9]
NHS Ester Amide Highly Stable[6] Generally Stable (t½ can be ~7 days)[10] Considered one of the most stable linkages under physiological conditions.[11]
Maleimide Thioether Stable Variable (t½ can range from hours to days)[10] Prone to retro-Michael reaction and thiol exchange, though newer generations show improved stability.[2][4]
Aldehyde (Reductive Amination) Secondary Amine Highly Stable[4] Highly Stable Forms a robust, non-cleavable linkage.[4]

| Azide-Alkyne Cycloaddition | 1,2,3-Triazole | Highly Stable (t½ > 96 h)[10] | Highly Stable[10] | Forms a robust, non-cleavable linkage.[2] |

Some studies have directly compared the stability of carbamate and amide linkages, indicating that while both are robust, amide bonds may offer superior stability in certain contexts.[12] However, the specific structure of the carbamate linker can be engineered to be either highly stable or intentionally cleavable under specific physiological conditions, for example, in the design of antibody-drug conjugates (ADCs).[8][9]

Experimental Protocols

Accurate assessment of conjugate stability is crucial. Below are detailed methodologies for key experiments.

Protocol 1: Determination of NHS Ester Hydrolysis Rate

This protocol uses UV-Vis spectrophotometry to measure the release of the N-hydroxysuccinimide (NHS) byproduct, which absorbs light at approximately 260 nm.[1][6]

Materials:

  • NHS ester reagent (e.g., m-PEG-Succinimidyl Carbonate)

  • Amine-free buffers at various pH values (e.g., phosphate, borate)[3]

  • Anhydrous DMSO or DMF for stock solution preparation[3]

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Stock Solution Preparation: Immediately before use, prepare a concentrated stock solution of the NHS ester in anhydrous DMSO.

  • Reaction Setup: Equilibrate the desired buffer to the target temperature (e.g., 25°C) in a quartz cuvette.

  • Measurement: Zero the spectrophotometer at 260 nm using the buffer as a blank. Initiate the hydrolysis by adding a small volume of the stock solution to the buffer and mix quickly.

  • Data Acquisition: Record the absorbance at 260 nm over time until the absorbance plateaus, indicating complete hydrolysis.[3]

  • Data Analysis: The hydrolysis half-life (t½) can be determined by plotting the absorbance versus time and fitting the data to a first-order kinetic model.[1]

Protocol 2: In Vitro Plasma/Serum Stability Assay

This protocol evaluates the stability of the final bioconjugate in a biologically relevant matrix.[6][8]

Materials:

  • Purified bioconjugate

  • Human or animal plasma/serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., cold acetonitrile)

  • High-Performance Liquid Chromatography (HPLC) or LC-MS system

Procedure:

  • Incubation: Incubate the bioconjugate at a specific concentration (e.g., 1 mg/mL) in plasma or serum at 37°C. A control sample in PBS should also be prepared.[1]

  • Time Points: At designated time points (e.g., 0, 1, 6, 24, 48, 72 hours), withdraw an aliquot of the incubation mixture.[6]

  • Sample Preparation: Immediately quench the reaction by adding multiple volumes of cold acetonitrile to precipitate plasma proteins.[8]

  • Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.[8]

  • Analysis: Analyze the supernatant by a validated stability-indicating HPLC or LC-MS method to quantify the amount of intact bioconjugate remaining.[1][8]

  • Data Analysis: Calculate the percentage of intact conjugate remaining at each time point relative to the 0-hour time point.[8]

Protocol 3: Accelerated Stability Study (Forced Degradation)

This protocol is designed to predict long-term stability and identify potential degradation pathways by subjecting the bioconjugate to stress conditions.[6]

Materials:

  • Purified bioconjugate

  • Buffers with a range of pH values (e.g., pH 3, 5, 7.4, 9)

  • Oxidizing agent (e.g., hydrogen peroxide)

  • Temperature-controlled chambers

  • Analytical instrumentation (e.g., SEC-HPLC, RP-HPLC, Mass Spectrometry)

Procedure:

  • Stress Conditions: Expose aliquots of the bioconjugate to various stress conditions, including:

    • Thermal Stress: Incubate at elevated temperatures (e.g., 25°C, 40°C).[6]

    • pH Stress: Incubate in buffers with a range of pH values.[6]

    • Oxidative Stress: Treat with an oxidizing agent.[6]

  • Time Points: Collect samples at various time points during the stress exposure.

  • Analysis: Analyze the stressed samples using a suite of analytical methods to identify and quantify degradation products and determine the percentage of the main compound remaining.[6]

Visualizing Workflows and Chemical Reactions

Diagrams created using the DOT language can effectively illustrate complex experimental workflows and chemical principles.

G cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_analysis Stability Assessment reagent This compound Reagent (Solid, -20°C) warm Warm to Room Temp (Prevents Condensation) reagent->warm dissolve Dissolve in Anhydrous DMSO (Prepare Fresh) warm->dissolve mix Add SC Reagent to Protein (Incubate RT, 1 hr) dissolve->mix Initiate Conjugation protein Protein in Amine-Free Buffer (pH 7.2-8.5) protein->mix quench Quench Reaction (e.g., Tris buffer) mix->quench purify Purify Conjugate quench->purify stability_assay Perform Stability Assays (e.g., Plasma Incubation) purify->stability_assay analyze Analyze by HPLC/LC-MS (Quantify Intact Conjugate) stability_assay->analyze

General workflow for conjugation and stability testing.

Reaction of this compound with a primary amine.

logical_relationship start Bioconjugate Design Goal stability Required Conjugate Stability? start->stability cleavable Cleavable Linker Needed? stability->cleavable No high_stability High Stability Required (e.g., in circulation) stability->high_stability Yes cleavable->high_stability No controlled_release Controlled Release Required (e.g., at target site) cleavable->controlled_release Yes non_cleavable Select Non-Cleavable Linker high_stability->non_cleavable cleavable_linker Select Cleavable Linker controlled_release->cleavable_linker amide Amide (from NHS Ester) non_cleavable->amide carbamate Carbamate (from SC-Ester) non_cleavable->carbamate thioether Thioether (from Maleimide) non_cleavable->thioether val_cit Val-Cit-PABC (Enzyme-cleavable) cleavable_linker->val_cit hydrazone Hydrazone (pH-sensitive) cleavable_linker->hydrazone

Decision tree for selecting a conjugation chemistry.

References

A Head-to-Head Comparison of Succinimidyl Carbonate Reagents for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of crosslinking reagents is a critical step in the creation of stable and effective bioconjugates. Among the diverse array of available chemistries, succinimidyl carbonate reagents have emerged as a robust option for modifying primary amines on biomolecules, forming stable carbamate linkages. This guide provides a comprehensive side-by-side comparison of different this compound reagents, offering quantitative data, detailed experimental protocols, and visual workflows to inform the selection process for applications ranging from PEGylation to antibody-drug conjugate (ADC) development.

This compound reagents are highly valued for their reactivity towards primary amines, such as those found on lysine residues and the N-terminus of proteins. The reaction results in the formation of a stable carbamate (urethane) bond, a linkage known for its durability under physiological conditions.[1][2] While often compared to the more common N-hydroxysuccinimide (NHS) esters, which form amide bonds, succinimidyl carbonates possess distinct properties, notably a greater stability in aqueous solutions, which can be advantageous in bioconjugation reactions.[3][4]

Performance Comparison of this compound Reagents

The performance of this compound reagents can be evaluated based on several key parameters: reactivity, stability of the active ester in aqueous solution, and the stability of the resulting carbamate linkage. This section provides a comparative analysis of prominent this compound reagents.

Key Reagents and Their Characteristics:
  • N,N'-Dithis compound (DSC): A homobifunctional crosslinker used to activate molecules containing hydroxyl or amino groups for subsequent reaction with primary amines. It can also be used to directly crosslink molecules containing primary amines.

  • mPEG-Succinimidyl Carbonate (mPEG-SC): A heterobifunctional reagent that attaches a polyethylene glycol (PEG) chain to a biomolecule. These reagents are available in various PEG lengths, which can influence the properties of the resulting conjugate.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for the comparison of this compound reagents, primarily in contrast with NHS esters due to the available literature.

Reagent/LinkageParameterValueConditionsSource(s)
PEG-Succinimidyl Carbonate (PEG-SC) Hydrolysis Half-life20.4 minutespH 8.0, 25°C[4][6]
PEG-Succinimidyl Valerate (PEG-SVA)Hydrolysis Half-life33.6 minutespH 8.0, 25°C[4][6]
PEG-Succinimidyl Butanoate (PEG-SBA)Hydrolysis Half-life23.3 minutespH 8.0, 25°C[4]
PEG-Succinimidyl Glutarate (PEG-SG)Hydrolysis Half-life17.6 minutespH 8.0, 25°C[4][6]
PEG-Succinimidyl Propionate (PEG-SPA)Hydrolysis Half-life16.5 minutespH 8.0, 25°C[4]
PEG-Succinimidyl Succinate (PEG-SS)Hydrolysis Half-life9.8 minutespH 8.0, 25°C[4][7]
mPEG2-NHSHydrolysis Half-life4.9 minutespH 8.0, 25°C[4]
PEG-Succinimidyl Succinamide (PEG-SSA)Hydrolysis Half-life3.2 minutespH 8.0, 25°C[4][6]
PEG-Succinimidyl Carboxymethylated (PEG-SCM)Hydrolysis Half-life0.75 minutespH 8.0, 25°C[4][6]
Carbamate Linkage StabilityGenerally stablePhysiological conditions[1][2]
Amide LinkageStabilityHighly stablePhysiological conditions[8]

Note: The hydrolysis half-life is a measure of the stability of the active ester in aqueous solution. A longer half-life indicates greater stability and a wider time window for the conjugation reaction.

Signaling Pathways and Reaction Mechanisms

The fundamental reaction of a this compound reagent with a primary amine on a biomolecule is a nucleophilic acyl substitution. The amino group acts as a nucleophile, attacking the carbonyl carbon of the this compound. This results in the formation of a stable carbamate bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.

cluster_reagents Reagents cluster_reaction Reaction cluster_products Products Reagent This compound Reagent (e.g., mPEG-SC) Intermediate Nucleophilic Attack Reagent->Intermediate pH 7.2 - 8.5 Protein Protein with Primary Amine (e.g., Lysine) Protein->Intermediate Conjugate PEGylated Protein (Carbamate Linkage) Intermediate->Conjugate Forms stable bond Byproduct N-hydroxysuccinimide (NHS) Intermediate->Byproduct Released

Reaction of a this compound reagent with a primary amine.

The choice of a specific this compound reagent does not directly influence intracellular signaling pathways. However, the resulting modification of the protein, such as PEGylation, can significantly impact its pharmacokinetic and pharmacodynamic properties. For instance, the increased hydrodynamic size of a PEGylated protein can reduce its renal clearance, leading to a longer circulation half-life and sustained therapeutic effect.[9]

cluster_workflow Experimental Workflow Start Start: Protein Solution (Amine-free buffer, pH 7.2-8.5) AddReagent Add Succinimidyl Carbonate Reagent (e.g., mPEG-SC in DMSO) Start->AddReagent Incubate Incubate (1-2 hours at RT or 4 hours at 4°C) AddReagent->Incubate Quench Quench Reaction (e.g., Tris or Glycine) Incubate->Quench Purify Purification (SEC or Dialysis) Quench->Purify Analyze Analysis (SDS-PAGE, HPLC, MS) Purify->Analyze End End: Purified Conjugate Analyze->End

A typical workflow for protein conjugation using a this compound reagent.

Experimental Protocols

General Protocol for Protein Labeling with mPEG-Succinimidyl Carbonate

This protocol provides a general procedure for the conjugation of a protein with an mPEG-SC reagent. The optimal conditions, such as the molar ratio of the PEG reagent to the protein, may need to be empirically determined for each specific protein and desired degree of PEGylation.

Materials:

  • Protein of interest

  • mPEG-Succinimidyl Carbonate (mPEG-SC) of desired PEG length

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl or 1 M glycine, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassettes)

Procedure:

  • Protein Preparation: Prepare the protein solution in the amine-free reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate amine-free buffer.

  • mPEG-SC Solution Preparation: Immediately before use, prepare a stock solution of the mPEG-SC reagent in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.

  • Conjugation Reaction: While gently stirring, add the mPEG-SC stock solution to the protein solution. A 10- to 50-fold molar excess of the PEG reagent is a common starting point.[3]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 4 hours at 4°C with gentle agitation.[10]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature to ensure all unreacted mPEG-SC is consumed.[3][10]

  • Purification: Remove unreacted PEG reagent and byproducts by SEC or dialysis against a suitable storage buffer.

  • Analysis: Analyze the purified conjugate to determine the degree of PEGylation and confirm its integrity using methods such as SDS-PAGE (to visualize the increase in molecular weight), HPLC (to assess purity), and mass spectrometry (to determine the exact mass and number of attached PEG molecules).[3]

Protocol for Determining the Hydrolysis Rate of this compound Reagents

This protocol describes a method to determine the hydrolysis half-life of a this compound reagent by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs UV light at approximately 260 nm.[4]

Materials:

  • This compound reagent

  • Anhydrous DMSO or DMF

  • Aqueous buffer at the desired pH (e.g., 100 mM sodium phosphate, pH 8.0)

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Reagent Preparation: Prepare a concentrated stock solution of the this compound reagent in anhydrous DMSO or DMF.

  • Spectrophotometer Setup: Set the spectrophotometer to monitor absorbance at 260 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C).

  • Reaction Initiation: Add a small volume of the concentrated stock solution to the pre-warmed buffer in a quartz cuvette to achieve the desired final concentration (e.g., 1 mM). Mix rapidly and thoroughly.

  • Data Acquisition: Immediately begin recording the absorbance at 260 nm over time.

  • Data Analysis: Plot the absorbance at 260 nm versus time. The data can be fitted to a first-order kinetic model to determine the hydrolysis half-life (t½).[4]

Logical Relationships in Reagent Selection

The choice of a this compound reagent involves a logical decision-making process based on the specific requirements of the application.

cluster_decision Reagent Selection Guide Start Define Application Goal (e.g., PEGylation, Crosslinking) PEGylation PEGylation Required? Start->PEGylation Crosslinking Crosslinking or Activation Required? PEGylation->Crosslinking No mPEG_SC Select mPEG-SC Reagent PEGylation->mPEG_SC Yes DSC Select DSC Reagent Crosslinking->DSC Yes End Proceed with Optimized Protocol Crosslinking->End No PEG_Length Consider PEG Length: - Short for minimal size increase - Long for enhanced solubility/ half-life mPEG_SC->PEG_Length DSC->End PEG_Length->End

Decision-making process for selecting a this compound reagent.

References

Navigating Amine-Reactive Chemistries: A Quantitative Comparison of Succinimidyl Carbonate Reaction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a cornerstone of innovation. The choice of reactive chemistry is critical, directly impacting the efficiency, stability, and ultimate performance of the resulting conjugate. This guide provides an objective, data-driven comparison of succinimidyl carbonate (SC) chemistry with other common amine-reactive alternatives, offering a quantitative lens on reaction efficiency to inform your selection process.

Succinimidyl carbonates are widely used for the modification of primary amines, such as those found on the side chain of lysine residues and the N-terminus of proteins and peptides. The reaction results in a stable carbamate (urethane) linkage. However, the efficiency of this reaction is not absolute and is influenced by several factors, most notably the competing hydrolysis of the this compound in aqueous buffers. This guide delves into the quantitative aspects of this reaction and provides a comparative analysis with a prominent alternative, N-hydroxysuccinimide (NHS) esters.

Quantitative Comparison of Amine-Reactive Reagents

To provide a clear comparison, the following tables summarize key quantitative data related to the reaction efficiency of succinimidyl carbonates and a common alternative, succinimidyl esters.

Table 1: Comparative Hydrolysis Half-Lives of Succinimidyl Esters at pH 8.0 and 25°C

The stability of the reactive ester in aqueous solution is a critical factor influencing conjugation yield. A longer half-life allows more time for the desired reaction with the amine to occur before the reagent is inactivated by hydrolysis.

PEG NHS Ester TypeSymbolHydrolysis Half-life (minutes)[1][2]
Succinimidyl ValerateSVA33.6
Succinimidyl ButanoateSBA23.3
This compound SC 20.4
Succinimidyl GlutarateSG17.6
Succinimidyl PropionateSPA16.5
Succinimidyl SuccinateSS9.8
mPEG2-NHS-4.9
Succinimidyl SuccinamideSSA3.2
Succinimidyl CarboxymethylatedSCM0.75

This data indicates that under these specific conditions, PEG-Succinimidyl Carbonate (SC) exhibits a moderate to high level of stability compared to other tested NHS esters.[1] It is important to note that the half-life of hydrolysis is pH-dependent, typically tripling for every one-unit decrease in pH.[2]

Table 2: General Comparison of this compound and NHS Ester Chemistries

This table provides a broader overview of the key characteristics of succinimidyl carbonates and NHS esters.

FeatureThis compoundN-Hydroxysuccinimide (NHS) Ester
Target Functional Group Primary Amines (-NH₂)Primary Amines (-NH₂)
Bond Formed Carbamate (Urethane)Amide
Optimal Reaction pH 7.5 - 8.57.0 - 8.5[3]
Linkage Stability Generally stable, though some studies suggest it may be more susceptible to hydrolysis than an amide bond in certain biological environments.[4]Highly stable.[4]
Key Advantage Good reactivity and favorable stability profile.[5]Well-established chemistry with a wide variety of commercially available derivatives.[4]
Primary Limitation Competing hydrolysis in aqueous solutions.Competing hydrolysis in aqueous solutions, with rates varying significantly between different NHS ester structures.[3]

Experimental Protocols for Quantitative Analysis

Accurate quantification of reaction efficiency is paramount for reproducible and reliable bioconjugation. The following are detailed protocols for performing a this compound reaction and subsequently quantifying the degree of modification using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

Protocol 1: General Procedure for Protein Modification with this compound

This protocol outlines a general method for conjugating a this compound reagent to a protein.

Materials:

  • Protein of interest

  • This compound reagent

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.5 - 8.5)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to create a concentrated stock solution.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein and desired degree of modification.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted reagent. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess reagent and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.

Protocol 2: Quantification of Modification by RP-HPLC

RP-HPLC separates the modified protein from the unmodified protein based on differences in hydrophobicity. The degree of modification can be calculated from the relative peak areas in the chromatogram.

Materials:

  • Purified reaction mixture from Protocol 1

  • Unmodified protein standard

  • HPLC system with a C4 or C8 reverse-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • UV detector

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the unmodified protein standard of known concentrations. Dilute the purified reaction mixture to a concentration within the linear range of the detector.

  • Chromatographic Separation:

    • Equilibrate the column with Mobile Phase A.

    • Inject the sample onto the column.

    • Elute the proteins using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes). The exact gradient will need to be optimized for the specific protein.

    • Monitor the elution profile at 214 nm or 280 nm.

  • Data Analysis:

    • Integrate the peak areas for the unmodified and modified protein(s) in the chromatogram of the reaction mixture.

    • Generate a standard curve by plotting the peak area of the unmodified protein standards against their known concentrations.

    • Determine the concentration of the remaining unmodified protein in the reaction mixture using the standard curve.

    • Calculate the degree of modification (average number of modifications per protein) based on the reduction in the amount of unmodified protein.

Protocol 3: Determination of Degree of Modification by MALDI-TOF Mass Spectrometry

MALDI-TOF MS provides a direct measurement of the molecular weight of the protein, allowing for the determination of the number of attached modifying groups.

Materials:

  • Purified reaction mixture from Protocol 1

  • Unmodified protein control

  • MALDI-TOF mass spectrometer

  • MALDI matrix (e.g., sinapinic acid for proteins >10 kDa)

  • Matrix solvent (e.g., a mixture of acetonitrile and 0.1% TFA in water)

Procedure:

  • Sample Preparation: Mix the purified protein sample (modified or unmodified) with the matrix solution at an appropriate ratio (e.g., 1:1 v/v).

  • Spotting: Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air-dry to form co-crystals.[6]

  • Mass Analysis:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range for the protein.

  • Data Analysis:

    • Determine the average molecular weight of the unmodified protein from its mass spectrum.

    • Determine the molecular weights of the species present in the modified sample's mass spectrum. A series of peaks representing the protein with one, two, three, etc., modifications may be observed.

    • Calculate the mass difference between the modified and unmodified protein peaks. This difference should correspond to the mass of the attached this compound-derived moiety.

    • The number of modifications can be directly determined from the number of modifying groups added to the protein.

Visualizing the Process

To better understand the chemical reactions and experimental workflows, the following diagrams are provided.

G cluster_reaction Reaction Mechanism Protein_NH2 Protein-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Protein_NH2->Intermediate Nucleophilic Attack SC_Reagent This compound Reagent SC_Reagent->Intermediate Carbamate_Product Protein-NH-CO-O-R (Carbamate Linkage) Intermediate->Carbamate_Product NHS_Byproduct N-hydroxysuccinimide (NHS) Intermediate->NHS_Byproduct Release

Caption: Reaction of this compound with a primary amine.

G cluster_workflow Quantitative Analysis Workflow Start Protein + SC Reagent Reaction Conjugation Reaction Start->Reaction Quenching Quench Reaction Reaction->Quenching Purification Purification (e.g., SEC) Quenching->Purification Analysis Analysis Purification->Analysis HPLC RP-HPLC Analysis Analysis->HPLC MS MALDI-TOF MS Analysis Analysis->MS Quantification_HPLC Calculate Degree of Modification (from peak areas) HPLC->Quantification_HPLC Quantification_MS Determine Degree of Modification (from mass shift) MS->Quantification_MS End Quantitative Result Quantification_HPLC->End Quantification_MS->End

Caption: Experimental workflow for quantitative analysis.

G cluster_comparison Reagent Selection Logic Decision Select Amine-Reactive Reagent SC This compound Decision->SC Good Stability & Reactivity NHS NHS Ester Decision->NHS Well-Established, High Stability Other Other (e.g., Aldehyde) Decision->Other Site-Specific Potential Carbamate Carbamate Linkage (Stable) SC->Carbamate Consider_Stability Consider Hydrolysis Stability SC->Consider_Stability Amide Amide Linkage (Highly Stable) NHS->Amide NHS->Consider_Stability Secondary_Amine Secondary Amine Linkage (Stable) Other->Secondary_Amine

Caption: Logical considerations for selecting an amine-reactive reagent.

References

A Head-to-Head Comparison: Succinimidyl Carbonate vs. Maleimide Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a bioconjugation strategy is a critical decision that dictates the efficacy, stability, and homogeneity of the final product, be it an antibody-drug conjugate (ADC), a fluorescently labeled protein, or a surface-immobilized biomolecule. Among the most prevalent methods, chemistries targeting primary amines and thiols are workhorses of the field. This guide provides an objective, data-driven comparison between succinimidyl carbonate chemistry, a key player in amine acylation, and maleimide chemistry, the gold standard for thiol-specific modification.

At a Glance: Key Performance Characteristics

The choice between this compound and maleimide chemistry hinges on the available functional groups on the biomolecule, the desired level of site-specificity, and the required stability of the resulting conjugate. While succinimidyl carbonates belong to the broader class of N-hydroxysuccinimide (NHS) esters, they are notable for forming a carbamate linkage upon reaction with amines.

FeatureThis compound ChemistryMaleimide Chemistry
Target Residue Primary amines (Lysine, N-terminus)[1][2][3]Thiols (Cysteine)[1][2][3]
Bond Formed Carbamate (Urethane)[1]Thioether (via Thiosuccinimide)[1][2][3]
Optimal Reaction pH 7.2 - 9.0[2][3]6.5 - 7.5[1][2][3]
Reaction Speed Fast (minutes to hours)[3]Very Fast (minutes to a few hours)[3][4]
Specificity High for primary amines[3]High for thiols within the optimal pH range[1][3]
Linkage Stability High (Stable Carbamate bond)Moderate to High (Thioether bond is stable, but the initial succinimide ring can be labile)[1]
Key Advantage Targets abundant and accessible lysine residues, forming a highly stable bond.Site-specific conjugation is possible with native or engineered cysteines.[3]
Key Disadvantage Can lead to a heterogeneous product due to multiple lysine sites.[2]Potential for conjugate instability via retro-Michael reaction before succinimide ring hydrolysis.[1][5]

Reaction Mechanisms and Specificity

The fundamental difference between these two chemistries lies in their target functional groups and the resulting covalent bond.

This compound Chemistry: This method targets the nucleophilic primary amines found on the side chains of lysine residues and the N-terminus of proteins. The reaction, an acylation, proceeds efficiently at a slightly alkaline pH (7.2-8.5) where the amine is deprotonated.[1][3] The this compound acts as an activated ester, reacting with the amine to form a highly stable carbamate (urethane) linkage and releasing N-hydroxysuccinimide (NHS) as a byproduct. Due to the abundance of lysine residues on the surface of most proteins, this method is excellent for achieving a higher degree of labeling, though it can result in a heterogeneous mixture of conjugates.[2]

Maleimide Chemistry: In contrast, maleimide chemistry is highly specific for the sulfhydryl (thiol) groups of cysteine residues. The reaction is a Michael addition, occurring optimally in a near-neutral pH range of 6.5-7.5.[1][3] Within this pH window, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[3] The reaction forms a thioether bond within a thiosuccinimide ring structure. This specificity for cysteines, which are less abundant than lysines, allows for highly site-specific conjugation, especially when cysteines are engineered into specific locations on a protein.[2][3]

Visualizing the Conjugation Pathways

The distinct mechanisms and workflows for each chemistry can be visualized as follows:

Succinimidyl_Carbonate_Reaction Protein Protein with Primary Amine (-NH₂) Intermediate Reactive Intermediate Protein->Intermediate Nucleophilic Attack (pH 7.2-8.5) SC_Reagent This compound Reagent SC_Reagent->Intermediate Conjugate Carbamate-Linked Conjugate Intermediate->Conjugate Stable Carbamate Bond Formation NHS NHS Byproduct Intermediate->NHS Release Maleimide_Reaction Protein Protein with Thiol (-SH) Intermediate Thiosuccinimide Intermediate Protein->Intermediate Michael Addition (pH 6.5-7.5) Maleimide_Reagent Maleimide Reagent Maleimide_Reagent->Intermediate Conjugate Stable Thioether Conjugate Intermediate->Conjugate Ring Hydrolysis (Optional, enhances stability) Decision_Tree start Start: Choose Conjugation Strategy q1 Is site-specific conjugation critical? start->q1 q2 Are free Cysteine residues available or can they be engineered? q1->q2 Yes q3 Is maximal stability of the final linkage the top priority? q1->q3 No maleimide Use Maleimide Chemistry q2->maleimide Yes consider_alt Consider alternative strategies or protein engineering q2->consider_alt No q3->maleimide No (if instability is manageable) sc Use Succinimidyl Carbonate Chemistry q3->sc Yes

References

A Comparative Guide to Succinimidyl Carbonate Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is a critical step in developing protein-based tools and therapeutics. Amine-reactive chemistry, which targets lysine residues and N-termini, is a cornerstone of bioconjugation. This guide provides an objective comparison of succinimidyl carbonate (SC) reagents with a primary alternative, N-hydroxysuccinimide (NHS) esters. This analysis, supported by experimental data and detailed protocols, facilitates an informed decision for specific bioconjugation needs.

Chemical Properties and Reaction Mechanisms

Both succinimidyl carbonates and NHS esters are designed to react with primary amines.[1] However, they differ fundamentally in the covalent linkage they form, which can impact the stability and performance of the final conjugate.[1][2]

  • Succinimidyl Carbonates (SC): These reagents react with primary amines to form a carbamate (urethane) linkage.[2][3]

  • N-Hydroxysuccinimide Esters (NHS): These reagents react with primary amines to form a more stable amide bond.[2][4]

A significant competing reaction for both reagents is hydrolysis, where the molecule reacts with water instead of the target amine.[2][5] The rate of hydrolysis is pH-dependent and reduces the amount of active reagent available for conjugation.[2][3] Some studies suggest that succinimidyl carbonates offer greater stability in aqueous solutions compared to some NHS esters, which can be an advantage in certain experimental setups.[1][6]

G cluster_0 This compound (SC) Pathway cluster_1 N-Hydroxysuccinimide (NHS) Ester Pathway SC_Reagent R-O-(C=O)-NHS Carbamate R-O-(C=O)-NH-Protein (Carbamate Linkage) SC_Reagent->Carbamate Aminolysis (Protein-NH₂) SC_Hydrolysis R-OH + CO₂ SC_Reagent->SC_Hydrolysis Hydrolysis (H₂O) NHS_Reagent R-(C=O)-NHS Amide R-(C=O)-NH-Protein (Amide Linkage) NHS_Reagent->Amide Aminolysis (Protein-NH₂) NHS_Hydrolysis R-COOH NHS_Reagent->NHS_Hydrolysis Hydrolysis (H₂O)

Caption: Reaction pathways for SC and NHS ester reagents with primary amines.

Quantitative Comparison: Stability and Reactivity

The efficiency of a bioconjugation reaction is influenced by several factors, most notably the pH of the reaction buffer and the stability of the reagent.[7] The optimal pH for reactions with succinimidyl carbonates and NHS esters is typically between 7.2 and 8.5, representing a balance between ensuring the amine is deprotonated (nucleophilic) and minimizing reagent hydrolysis.[3][8]

Table 1: Reagent Hydrolysis Half-Life Comparison

pHGeneric this compound (SC) Half-Life (25°C)Generic N-Hydroxysuccinimide (NHS) Ester Half-Life (25°C)
6.0Several Hours to Days[3][6]Hours[6]
7.04-5 Hours (Estimated)[3]~1 Hour[6]
8.0~40-60 minutes[3]~10 minutes[6]
8.5~10-20 minutes[3][5]A few minutes[8]
9.0A few minutes[3]< 1 minute[8]
Note: Half-life values are approximate and can vary based on the specific molecule, buffer composition, and temperature. The half-life of NHS esters generally triples for every one-unit decrease in pH.[9]

Table 2: Comparison of Key Reaction Parameters

ParameterThis compound (SC)N-Hydroxysuccinimide (NHS) EsterRationale
Resulting Linkage Carbamate[3]Amide[2]The amide bond is generally considered more stable than the carbamate linkage, which may be susceptible to slow degradation under certain conditions.[2][10]
Optimal pH Range 7.2 - 8.5[3][8]7.2 - 8.5[4]Balances amine nucleophilicity with reagent hydrolysis.[8]
Molar Excess 10- to 50-fold[7]10- to 20-foldA molar excess is required to drive the reaction to completion, compensating for hydrolysis.[8] The optimal ratio must be determined empirically.[7]
Reaction Time 30-60 min at room temp; 2 hours at 4°C[5][7]30-60 min at room temp; 2 hours at 4°C[4]Longer reaction times can increase the likelihood of side reactions and reagent degradation.[5]
Common Solvents Anhydrous DMSO or DMF[3][7]Anhydrous DMSO or DMF[4]Anhydrous solvents are critical for preparing stock solutions to prevent premature hydrolysis.[7]
Buffers to Avoid Buffers with primary amines (e.g., Tris, Glycine)[8]Buffers with primary amines (e.g., Tris, Glycine)[4]Buffer amines will compete with the target protein, significantly reducing conjugation yield.[8]
Recommended Buffers Phosphate-Buffered Saline (PBS), Sodium Bicarbonate, Borate, HEPES[8]Phosphate-Buffered Saline (PBS), Sodium Bicarbonate, Borate, HEPES[4]These buffers provide good buffering capacity within the optimal pH range and are free of competing primary amines.[8]

Applications in Bioconjugation

Succinimidyl carbonates are versatile reagents used in various bioconjugation applications, most notably in PEGylation and the development of Antibody-Drug Conjugates (ADCs).

  • PEGylation: The attachment of polyethylene glycol (PEG) chains to a biomolecule can improve its solubility and stability, reduce immunogenicity, and prolong its circulation half-life.[7] SC-functionalized PEG reagents are highly effective for this purpose, forming stable carbamate linkages with proteins.[3][7]

  • Antibody-Drug Conjugates (ADCs): In ADC development, an SC group can be part of a linker used to attach a potent cytotoxic drug to an antibody.[11] The amine-reactive group forms a covalent bond with lysine residues on the antibody surface.[11] The stability of the resulting linkage is critical to prevent premature release of the payload in circulation.[10]

Experimental Protocols

The following are generalized protocols for protein modification. Optimal conditions, particularly the molar ratio of the reagent to the protein, should be determined empirically for each specific system.[7]

G start Start prep_protein 1. Protein Preparation (Buffer Exchange to Amine-Free Buffer, pH 7.2-8.5) start->prep_protein prep_reagent 2. Reagent Preparation (Dissolve SC-Reagent in Anhydrous DMSO/DMF) prep_protein->prep_reagent conjugation 3. Conjugation Reaction (Add Reagent to Protein, Incubate 30-60 min at RT) prep_reagent->conjugation quench 4. Quench Reaction (Optional) (Add Tris or Glycine to Consume Excess Reagent) conjugation->quench purify 5. Purification (Remove Excess Reagent and Byproducts via SEC or Dialysis) quench->purify analyze 6. Analysis of Conjugate (SDS-PAGE, Chromatography, Mass Spectrometry) purify->analyze end End analyze->end

Caption: A general experimental workflow for protein bioconjugation.

Protocol 1: Protein Conjugation with a this compound (SC) Reagent

  • Protein Preparation: If the protein solution contains amine-containing buffers like Tris or glycine, exchange it into an amine-free buffer (e.g., 0.1 M sodium bicarbonate or PBS, pH 7.2-8.5) using dialysis or a desalting column.[7][8] Adjust the protein concentration to a suitable level (e.g., 1-10 mg/mL).

  • SC Reagent Solution Preparation: Allow the vial of the SC reagent to equilibrate to room temperature before opening to prevent moisture condensation.[7] Immediately before use, prepare a stock solution (e.g., 10 mg/mL or 10 mM) in an anhydrous solvent such as DMSO or DMF.[3][7]

  • Conjugation Reaction: While gently vortexing, add the desired molar excess (typically a 10- to 50-fold excess) of the SC reagent stock solution to the protein solution.[7]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[7]

  • Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[7] This will react with and consume any excess SC reagent. Incubate for 15-30 minutes.

  • Purification: Remove excess reagent, the NHS byproduct, and any quenching agent by size-exclusion chromatography (SEC), dialysis, or ultrafiltration.

  • Characterization: Analyze the purified conjugate to determine the degree of labeling and confirm its integrity. Common methods include SDS-PAGE (to visualize the increase in molecular weight), chromatography (SEC, IEX, HIC), and mass spectrometry.[1][7]

Protocol 2: Comparative Conjugation with an N-Hydroxysuccinimide (NHS) Ester Reagent

The protocol for using an NHS ester is very similar to that for an SC reagent, as both target primary amines under similar conditions.[4]

  • Protein Preparation: Prepare the protein in an amine-free buffer (pH 7.2-8.5) as described in Protocol 1.[4]

  • NHS Ester Solution Preparation: Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF immediately before use.[4]

  • Conjugation Reaction: Add a calculated molar excess (typically 10- to 20-fold) of the NHS ester stock solution to the protein solution.

  • Incubation: Incubate for 1 hour at room temperature or 2 hours at 4°C.[4]

  • Quenching and Purification: Follow steps 5 and 6 from Protocol 1 to stop the reaction and purify the conjugate.

  • Characterization: Analyze the final product using the methods described in Protocol 1 to assess the outcome of the conjugation.

Reagent Selection Guide

The choice between a this compound and an NHS ester depends on the specific requirements of the application, including the desired stability of the final product and the reaction conditions.[1]

G start Select Amine-Reactive Reagent q_stability Is maximum long-term conjugate stability critical? start->q_stability use_nhs Choose NHS Ester (Forms highly stable amide bond) q_stability->use_nhs Yes consider_sc Consider this compound (Forms stable carbamate bond) q_stability->consider_sc No q_reagent_stability Are reaction conditions harsh (e.g., prolonged time in aqueous buffer)? use_sc Choose this compound (Generally higher aqueous stability) q_reagent_stability->use_sc Yes consider_both Both are suitable. Empirically test for optimal performance. q_reagent_stability->consider_both No consider_sc->q_reagent_stability

Caption: Logical considerations for selecting an amine-reactive PEG reagent.[1]
  • Choose NHS Esters when: The absolute long-term stability of the final conjugate is paramount. The resulting amide bond is one of the most stable linkages in bioconjugation chemistry.[2]

  • Choose Succinimidyl Carbonates when: The reaction requires a reagent with potentially greater stability against hydrolysis in aqueous buffers, which may provide a more consistent reaction over time.[1][6] The resulting carbamate linkage is stable for most applications, including in vivo use in ADCs.[11]

For any critical application, it is recommended to perform a side-by-side comparison to empirically determine the optimal reagent and reaction conditions for the specific biomolecule and desired outcome.[1]

References

Safety Operating Guide

Proper Disposal of Succinimidyl Carbonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Succinimidyl carbonates are reactive compounds widely used in bioconjugation and other chemical syntheses. Due to their reactivity, proper handling and disposal are crucial to ensure laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of succinimidyl carbonate and its derivatives.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Safety glasses or goggles are mandatory.[1]

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[1][2] Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[2][3]

  • Body Protection: A standard laboratory coat is required.[1]

  • Respiratory Protection: When handling the solid powder, a dust mask is recommended to prevent inhalation.[1] In case of dust formation, ensure adequate ventilation or use appropriate exhaust ventilation.[3][4][5]

Disposal Procedures

The correct disposal method for this compound depends on its physical state: unused solid, solutions in organic solvents, or dilute aqueous solutions from experimental procedures. All forms of this chemical waste must be segregated from regular laboratory trash and handled as chemical waste.[1]

  • Collection: The original vial containing the unused or expired solid should be securely sealed.[1]

  • Packaging: Place the sealed original vial into a larger, clearly labeled hazardous waste container.[1]

  • Labeling: The outer container must be labeled with "Hazardous Waste," the full chemical name (e.g., "this compound" or "N,N'-Dithis compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Disposal: Do not dispose of the solid powder in the regular trash.[1] The sealed and labeled container should be transferred to your institution's chemical waste management facility or a licensed professional waste disposal service for incineration or other approved disposal methods.[1][3]

  • Collection: All concentrated stock solutions must be collected in a sealed and appropriately labeled hazardous waste container.[1] The container material must be compatible with the solvent (e.g., high-density polyethylene for many organic solvents).[1]

  • Labeling: Label the container as "Hazardous Waste" and include the full chemical name and the solvent used.

  • Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.[1]

The reactive succinimidyl ester group is susceptible to hydrolysis, which can be used to quench dilute aqueous solutions before disposal.

  • Quenching (Hydrolysis):

    • Adjust the pH of the aqueous solution to a range of 7.2-8.5.[6] This can be achieved by adding a suitable buffer.

    • Stir the solution at room temperature for at least 2 hours to ensure complete hydrolysis of the this compound.[1]

  • Collection: After quenching, collect the solution in a labeled hazardous waste container.[1]

  • Labeling: Label the container as "Hazardous Waste" and specify the contents (e.g., "Hydrolyzed this compound Solution").

  • Disposal: Transfer the container to your institution's chemical waste management facility.

Summary of Disposal Procedures

Waste FormCollection ContainerDisposal Procedure
Unused/Expired SolidOriginal vial within a larger, labeled chemical waste container.[1]Securely seal the original vial. Collection by institutional EHS for incineration or other approved methods.[1]
Concentrated Organic SolutionsLabeled, sealed, solvent-compatible hazardous waste container.[1]Collect all solutions in the designated container. Collection by institutional EHS for solvent recycling or incineration.[1]
Dilute Aqueous SolutionsLabeled, sealed, hazardous waste container.[1]Quench by hydrolysis (adjust pH to 7.2-8.5, stir for at least 2 hours).[1][6] Collect quenched solution for EHS pickup.

Spill Management

In the event of a spill of solid this compound:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.[3][5]

  • Avoid dust formation.[3][4][5]

  • Carefully sweep up the solid material and place it into a suitable, closed container for disposal.[3][5][7]

  • Clean the spill area thoroughly.

  • Dispose of the container with the spilled material as hazardous waste.

Chemical Incompatibility

Be aware of the following chemical incompatibilities:

  • Primary Amines: Succinimidyl carbonates readily react with primary amines. Avoid using buffers containing primary amines, such as Tris or glycine, for disposal procedures unless intentionally quenching the reaction.[6]

  • Strong Oxidizing Agents: Avoid contact with strong oxidizing agents.[7]

  • Moisture: this compound is moisture-sensitive and will hydrolyze.[7]

Disposal Workflow

SuccinimidylCarbonateDisposal start Start: This compound Waste waste_form What is the form of the waste? start->waste_form solid Unused/Expired Solid waste_form->solid Solid organic_sol Concentrated Organic Solution waste_form->organic_sol Organic Solution aqueous_sol Dilute Aqueous Solution waste_form->aqueous_sol Aqueous Solution collect_solid Collect in original vial within a labeled hazardous waste container. solid->collect_solid collect_organic Collect in a labeled, solvent-compatible hazardous waste container. organic_sol->collect_organic quench Quench by hydrolysis: - Adjust pH to 7.2-8.5 - Stir for at least 2 hours aqueous_sol->quench ehs_pickup Contact Institutional EHS for Waste Pickup and Disposal collect_solid->ehs_pickup collect_organic->ehs_pickup collect_aqueous Collect quenched solution in a labeled hazardous waste container. quench->collect_aqueous collect_aqueous->ehs_pickup

Caption: Disposal decision pathway for this compound waste.

References

Personal protective equipment for handling Succinimidyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Succinimidyl Carbonate

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound and its derivatives. Adherence to these protocols is essential for ensuring laboratory safety and maintaining product integrity.

Chemical and Physical Properties

Succinimidyl carbonates are reactive compounds used for crosslinking and bioconjugation, particularly for attaching polyethylene glycol (PEG) spacers to primary amines on biomolecules.[1] The this compound group is highly susceptible to hydrolysis, especially in the presence of moisture.[1]

PropertyValueCitations
Appearance White to off-white solid, powder, crystals, or wax-like substance.[1][2]
Reactivity Reacts with primary amines to form stable carbamate linkages. Avoid strong oxidizing agents.[3]
Solubility Soluble in DMSO, DMF, chloroform, methylene chloride, water, and aqueous buffers.[1]
Storage Temperature Typically -20°C or 2-8°C.[2][3]
Stability Highly sensitive to moisture and light; hydrolysis can occur rapidly in aqueous solutions.[1][4]
Hazard Identification and Safety

While some derivatives are not classified as hazardous under Regulation (EC) No. 1272/2008, their toxicological properties are not fully investigated.[3] Others are classified with specific hazards. Always consult the specific Safety Data Sheet (SDS) for the compound you are using.

Hazard ClassCategoryHazard StatementCitations
Acute Toxicity, Oral 4H302: Harmful if swallowed.[5][6]
Skin Corrosion/Irritation 2H315: Causes skin irritation.[5][7]
Serious Eye Damage/Eye Irritation 2, 2AH319: Causes serious eye irritation.[5][7]
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation.[7]
Specific Target Organ Toxicity (Repeated Exposure) 2H373: May cause damage to organs through prolonged or repeated exposure.[5][6]

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling and use of this compound in a laboratory setting.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.[3]

  • Storage : Immediately transfer the product to a designated storage area. For long-term stability, store the container at -20°C in a dry, inert environment.[3][4] The container must be tightly sealed to protect it from moisture and light.[3][4]

Personal Protective Equipment (PPE)

Standard laboratory precautions and the following PPE are mandatory when handling succinimidyl carbonates.

PPE TypeSpecificationCitations
Eye Protection Chemical safety goggles or a face shield and safety glasses.[2][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal techniques.[8][9]
Body Protection Standard laboratory coat.[9]
Respiratory Protection Handle in a well-ventilated area with local exhaust, such as a chemical fume hood, to avoid inhalation.[3][8] A dust mask (e.g., N95) is recommended when handling the solid powder.[2][9]
Handling and Experimental Use
  • Environment : Always handle the compound in a well-ventilated area, preferably under a chemical fume hood.[3]

  • Preparation : To prevent condensation which can hydrolyze the product, allow the container to warm to room temperature before opening.[3][10] For best results, prepare solutions fresh just before use.[3]

  • Weighing and Dispensing : Conduct these activities in a controlled environment to minimize dust formation, exposure, and contamination.[3][11]

  • Reaction Quenching (Optional) : To stop a reaction, a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to react with any excess this compound.[12]

This is a general guideline; molar excess and incubation times may require optimization.[12]

  • Protein Preparation : Dissolve the protein (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.0).[1] If the buffer contains primary amines like Tris, exchange it using dialysis or a desalting column.[1][4]

  • Reagent Preparation : Immediately before use, prepare a stock solution (e.g., 10 mg/mL) of this compound in an anhydrous solvent like DMSO or DMF.[4]

  • PEGylation Reaction : Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution while gently mixing.[4][12]

  • Incubation : Incubate the mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[1][4]

  • Purification : Remove excess, unreacted reagent using size-exclusion chromatography or dialysis.[12]

Spill Management

In the event of a spill:

  • Ensure the area is well-ventilated and evacuate personnel to a safe area if necessary.[3][8]

  • Wearing appropriate PPE, cover and absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[3][11]

  • Sweep up the absorbed material, taking care not to create dust, and place it into a designated, sealed, and labeled chemical waste container for disposal.[3][8]

  • Do not flush spills down the sewer.[3][11]

Disposal Plan

All waste material, including empty containers and contaminated items, must be segregated from regular laboratory trash and handled as chemical waste.[9] Disposal must be conducted through a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[8][13]

  • Waste Collection : All waste containing this compound must be collected in designated, clearly labeled, and sealed waste containers.[9]

  • Unused Solid : Collect the original vial containing the unused or expired solid within a larger, sealed hazardous waste container.[9] Do not dispose of it in the regular trash.[9]

  • Concentrated Solutions (e.g., in DMSO, DMF) : Collect all concentrated stock solutions in a sealed and appropriately labeled hazardous waste container.[9] Never dispose of concentrated organic solutions down the drain.[9]

  • Dilute Aqueous Solutions : It is advisable to quench the reactivity of the succinimidyl ester through hydrolysis before collection.[9] This can be done by adjusting the pH to 7.5-8.5 and stirring for at least two hours.[9] Collect the quenched solution in a labeled hazardous waste container.[9]

Process Diagrams

SafeHandlingWorkflow

DisposalDecisionPathway start Identify Waste Containing This compound Solid Solid start->Solid Concentrated Concentrated start->Concentrated Aqueous Aqueous start->Aqueous Contaminated Contaminated start->Contaminated end Contact Institutional EHS for Waste Pickup and Disposal CollectSolid CollectSolid Solid->CollectSolid CollectConc CollectConc Concentrated->CollectConc Quench Quench Aqueous->Quench CollectCont CollectCont Contaminated->CollectCont CollectSolid->end CollectConc->end CollectAqueous CollectAqueous Quench->CollectAqueous CollectAqueous->end CollectCont->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.